molecular formula C12H6Br4O2 B1221701 Bromophene CAS No. 21987-62-2

Bromophene

Cat. No.: B1221701
CAS No.: 21987-62-2
M. Wt: 501.79 g/mol
InChI Key: TXODBIOSWNNKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromophene is a chemical agent supplied for laboratory and research purposes. Researchers investigating new antimicrobial or antiseptic formulations may find this compound applicable for in vitro studies. The mechanism of action for this compound is not detailed in available sources and requires further specification based on its confirmed chemical structure. This product is intended for use by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you consult the safety data sheet and adhere to all recommended safety protocols before handling. Disclaimer: The information provided is based on a template for a research chemical. The specific applications, research value, and mechanism of action for the compound named "this compound" could not be verified. It is essential to confirm the identity, properties, and safe handling procedures of the actual compound from authoritative sources before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXODBIOSWNNKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176404
Record name o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
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Molecular Weight

501.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-62-2
Record name 2,2′-Dihydroxy-3,3′,5,5′-tetrabromobiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromophene
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Record name o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
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Record name 4,4',6,6'-Tetrabromo-2,2'-biphenol
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Record name Bromophene
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the three monobromophenol isomers: 2-bromophenol, 3-bromophenol, and 4-bromophenol. Understanding these properties is critical for their application in chemical synthesis, environmental analysis, and pharmaceutical development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for experimental workflows.

Core Physicochemical Properties

The position of the bromine atom on the phenol (B47542) ring significantly influences the physicochemical properties of the isomers due to variations in intramolecular forces, crystal packing, and electronic effects.

Physical Properties

The melting and boiling points of the bromophenol isomers are distinct, reflecting differences in their molecular symmetry and intermolecular interactions. 4-bromophenol, with its higher symmetry, packs more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to the ortho- and meta-isomers.[1][2][3][4][5]

Property2-Bromophenol3-Bromophenol4-Bromophenol
Molecular Formula C₆H₅BrOC₆H₅BrOC₆H₅BrO
Molecular Weight 173.01 g/mol [6][7][8]173.02 g/mol [1]173.01 g/mol [3][5][6][9]
Appearance Yellow to red oily liquid[6][8]Crystalline solid[1][6]White to off-white crystalline solid[3][5]
Melting Point 3–8 °C[1][7][8]28–33 °C[1][6]61–67 °C[1][2][4][5]
Boiling Point 194–196 °C[1][6][8]235–236 °C[1][6]235–238 °C[1][2][5][6]
Density ~1.5 g/cm³[6]-1.840 g/cm³ at 15 °C[6][9]
Acidity and Solubility

The acidity (pKa) of the phenolic proton is influenced by the electronic effect of the bromine substituent. The solubility of these isomers varies in different solvents, a critical consideration for reaction setup and purification.

Property2-Bromophenol3-Bromophenol4-Bromophenol
pKa 8.42[1][8]9.11[1]9.17-9.34[1][9][10]
Water Solubility Limited/Soluble[6][7]-Slightly soluble[5][11]
Organic Solvent Solubility Miscible in chloroform (B151607) and ether[6]. Soluble in ethanol (B145695) and acetone.[7]Soluble in alcohol and ether.[6]Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[2][5][6][9]

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail common methodologies.

Melting Point Determination

The melting point is a crucial indicator of purity.[12][13][14] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[12]

Methodology: Capillary Method using a Digital Melting Point Apparatus [12][15][16]

  • Sample Preparation: Ensure the sample is completely dry and in a powdered form.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Perform a quick heating run (10-20 °C/min ramp rate) to find an approximate melting range.[16]

  • Accurate Determination: For a new sample, set the starting temperature about 10-15°C below the approximate melting point. Use a slow heating rate (1-2 °C/min) to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion). This range is the melting point.

  • Calibration: Periodically check the apparatus's thermometer calibration with a known standard (e.g., urea, cinnamic acid).[16]

Melting_Point_Workflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3mm) A->B C Place Tube in Melting Point Apparatus B->C D Set Heating Program (Ramp Rate: 1-2 °C/min) C->D E Observe Sample Melting D->E F Record Temperature Range (Onset to Completion) E->F G Compare with Literature Values F->G Boiling_Point_Workflow A Place Liquid in Test Tube with Inverted Capillary B Attach to Thermometer and Place in Heating Bath A->B C Heat Slowly Until a Rapid Stream of Bubbles Emerges B->C D Turn Off Heat and Allow to Cool C->D E Record Temperature When Liquid Enters Capillary D->E F Note Atmospheric Pressure E->F pKa_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Buffer Solutions (Range of pH) C Create Samples: Stock + Buffers A->C B Prepare Bromophenol Stock Solution B->C D Determine λmax (Max Absorbance Difference) C->D E Measure Absorbance of Samples at λmax D->E F Plot Absorbance vs. pH E->F G Identify Inflection Point of Sigmoid Curve F->G H pKa = pH at Inflection Point G->H Bromination_Pathway Phenol Phenol Br2_CS2 Br₂ in CS₂ (low temp) Phenol->Br2_CS2 Br2_H2O Bromine Water Phenol->Br2_H2O Ortho_Para Mixture of 2-Bromophenol and 4-Bromophenol Br2_CS2->Ortho_Para Tribromo 2,4,6-Tribromophenol (White Precipitate) Br2_H2O->Tribromo

References

A Technical Guide to the Spectroscopic Data Analysis of Monobromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of monobromophenols, crucial isomers in various fields including chemical synthesis, environmental analysis, and pharmaceutical development. Accurate identification and differentiation of 2-bromophenol, 3-bromophenol, and 4-bromophenol (B116583) are paramount, and spectroscopic techniques such as Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique molecular fingerprints for their unambiguous identification.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic analyses of monobromophenol isomers, facilitating their comparison and identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups based on their vibrational frequencies.[1] For phenols, the most prominent feature is the O–H stretching band, which is often broad due to hydrogen bonding.[2][3] The C-O stretching vibration is also a key diagnostic peak.[4]

Vibrational Mode 2-Bromophenol (cm⁻¹) 3-Bromophenol (cm⁻¹) 4-Bromophenol (cm⁻¹) Notes
O–H Stretch ~3550 - 3230 (broad)~3550 - 3230 (broad)~3400 (broad)[5]Broadness is due to intermolecular hydrogen bonding.[3]
Aromatic C–H Stretch ~3000 - 3100~3000 - 3100~3000 - 3100Typically sharper than aliphatic C-H stretches.[3]
Aromatic C=C Stretch ~1600 - 1440~1600 - 1440~1600 - 1440Often appear as multiple peaks of medium to strong intensity.[3]
C–O Stretch ~1220~1260 - 1200~1220Distinguishes phenols from aliphatic alcohols.[3][4]
C–H Out-of-Plane Bend ~750 - 850~750 - 850~750 - 850Useful for identifying substitution patterns on the benzene (B151609) ring.[3]
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that cause a change in polarizability.[6] It is particularly useful for studying symmetric vibrations and skeletal modes of the aromatic ring.

Vibrational Mode 2-Bromophenol (cm⁻¹) 3-Bromophenol (cm⁻¹) 4-Bromophenol (cm⁻¹) Notes
Ring Breathing Mode ~1000~1000~1000A characteristic sharp peak for the benzene ring.
C-Br Stretch ~650~670~700The position can vary slightly with the isomer.
Aromatic C-H Stretch ~3060~3060~3077[7]Typically a strong and sharp peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in monobromophenols.[1] The absorption maxima (λ_max) can be influenced by the position of the bromine substituent and the pH of the solution.[8]

Isomer λ_max (nm) Solvent
2-Bromophenol ~274, ~280Ethanol/Methanol
3-Bromophenol ~274, ~282Ethanol/Methanol
4-Bromophenol ~280, ~286Ethanol/Methanol

Note: The exact λ_max values can vary slightly depending on the solvent and pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[1] The chemical shifts (δ) are highly sensitive to the electronic effects of the hydroxyl and bromine substituents, allowing for clear differentiation of the isomers.

¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Position 2-Bromophenol 3-Bromophenol 4-Bromophenol
H2 -~7.06~6.75
H3 ~7.25-~7.35
H4 ~6.80~6.75-
H5 ~7.20~7.00~7.35
H6 ~6.90~7.10~6.75
OH ~5.50~5.45~5.10

Note: Chemical shifts and multiplicities are approximate and can be influenced by solvent and concentration.

¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Position 2-Bromophenol 3-Bromophenol 4-Bromophenol
C1 ~152~155~154
C2 ~110~123~117
C3 ~133~116~133
C4 ~122~131~117
C5 ~129~121~133
C6 ~116~115~117

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of monobromophenol isomers.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

Sample Preparation:

  • Liquid Samples (2- and 3-bromophenol): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[1]

  • Solid Samples (4-bromophenol): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[1]

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).[1]

  • Place the sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[1]

  • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain information about molecular vibrations, complementary to IR spectroscopy, with a focus on non-polar bonds and skeletal structures.[6]

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[7]

Sample Preparation:

  • Liquid Samples: Place the liquid sample in a glass vial or a quartz cuvette.

  • Solid Samples: Place a small amount of the solid sample on a microscope slide or in a sample holder.[9]

Data Acquisition:

  • Focus the laser beam onto the sample.

  • Collect the scattered light using a suitable objective and filter out the Rayleigh scattering.[6]

  • Disperse the Raman scattered light onto a detector.

  • Record the spectrum, typically in the range of 100-3500 cm⁻¹ Raman shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic transitions within the molecule, which are characteristic of conjugated systems.[1]

Instrumentation: A UV-Vis spectrophotometer.[1]

Sample Preparation:

  • Prepare a stock solution of the monobromophenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).[1]

  • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).[1]

Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.[1]

  • Record a baseline spectrum with the cuvette filled with the solvent.[1]

  • Fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[1]

Instrumentation: A 300 MHz or higher NMR spectrometer.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the monobromophenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.[1]

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[1]

  • Use a pulse angle of 45° and a relaxation delay of 1-2 seconds.[1]

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.[1]

  • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.[1]

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • A higher number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).[1]

  • Process the data similarly to the ¹H NMR spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of monobromophenols.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Monobromophenol Isomer Liquid Liquid Sample (2- or 3-bromophenol) Sample->Liquid Solid Solid Sample (4-bromophenol) Sample->Solid Solution Solution for UV-Vis & NMR Sample->Solution IR FT-IR Spectroscopy Liquid->IR Raman Raman Spectroscopy Liquid->Raman Solid->IR Solid->Raman UV_Vis UV-Vis Spectroscopy Solution->UV_Vis NMR NMR Spectroscopy Solution->NMR Process Spectral Processing (Baseline Correction, etc.) IR->Process Raman->Process UV_Vis->Process NMR->Process Analysis Data Analysis (Peak Picking, Integration) Process->Analysis Identification Isomer Identification Analysis->Identification nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent tms Add TMS Standard dissolve->tms tube Transfer to NMR Tube tms->tube spectrometer Place in NMR Spectrometer tube->spectrometer tune Tune and Shim spectrometer->tune acquire Acquire 1H and 13C Spectra tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate 1H Signals reference->integrate shifts Assign Chemical Shifts reference->shifts coupling Analyze Coupling Patterns integrate->coupling shifts->coupling structure Determine Structure coupling->structure

References

A Historical Perspective on the Synthesis of Polybrominated Phenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polybrominated phenols, a critical class of compounds with applications ranging from flame retardants to pharmaceutical intermediates, has been a subject of chemical investigation for over a century. Early studies in this field laid the groundwork for contemporary synthetic strategies, tackling the inherent challenges of controlling the high reactivity of the phenolic ring. This technical guide provides a comprehensive overview of these foundational studies, detailing experimental protocols, summarizing quantitative data, and visualizing key synthetic workflows.

The Challenge of Phenol (B47542) Bromination: Controlling Reactivity

The hydroxyl group of phenol is a strong activating group, significantly increasing the electron density of the aromatic ring and rendering it highly susceptible to electrophilic attack.[1] This high reactivity often leads to the formation of a mixture of polybrominated products, with the uncontrolled reaction with bromine water typically yielding the white precipitate of 2,4,6-tribromophenol (B41969).[1] Early researchers dedicated considerable effort to developing methods for selective mono-, di-, and polybromination.

Key strategies developed in early studies to control the bromination of phenols include:

  • Choice of Brominating Agent: Milder reagents were introduced to temper the reactivity. While elemental bromine (Br₂) is highly reactive, N-bromosuccinimide (NBS) and potassium bromide/potassium bromate (B103136) (KBr/KBrO₃) mixtures offered more controlled bromination.[1]

  • Solvent Effects: The use of non-polar solvents, such as carbon disulfide (CS₂) and dichloromethane (B109758) (CH₂Cl₂), was found to moderate the reaction rate compared to polar solvents.[1]

  • Temperature Control: Lowering the reaction temperature is a classic technique to manage highly exothermic and fast reactions, and it proved effective in the selective bromination of phenols.[1]

  • pH Adjustment: The kinetics of phenol bromination are strongly influenced by pH, with optimal reactivity for some systems observed in acidic media.[2]

Early Experimental Protocols for Polybrominated Phenol Synthesis

The following sections detail seminal experimental procedures for the synthesis of various polybrominated phenols. These protocols have been adapted from foundational literature and provide a glimpse into the laboratory practices of the time.

Selective Para-bromination of Phenol

This protocol, adapted from early synthetic methods, focuses on achieving high yields of 4-bromophenol (B116583) by carefully controlling the reaction conditions.[1]

Experimental Procedure:

  • Dissolution: Dissolve 10.0 g of phenol in 100 mL of carbon disulfide in a flask equipped with a dropping funnel and a stirrer.

  • Cooling: Cool the reaction mixture to approximately 0°C using an ice bath.

  • Bromine Addition: Slowly add a solution of 17.0 g (5.5 mL) of bromine in 20 mL of carbon disulfide dropwise to the stirred phenol solution while maintaining the temperature at 0°C.

  • Reaction Completion: Continue stirring after the addition is complete until the characteristic color of bromine disappears.

  • Work-up: Remove the carbon disulfide by distillation. The resulting residue is then purified by vacuum distillation to yield 4-bromophenol.

Synthesis of 2,4,6-Tribromophenol

The synthesis of 2,4,6-tribromophenol is a classic undergraduate experiment demonstrating the high reactivity of the phenol ring.

Experimental Procedure:

  • Phenol Solution: Dissolve 2.0 g of phenol in 20 mL of a suitable solvent (e.g., glacial acetic acid or water).

  • Bromine Water Addition: Slowly add bromine water to the phenol solution with constant stirring until the yellow color of bromine persists.

  • Precipitation: A white precipitate of 2,4,6-tribromophenol will form.

  • Isolation: Collect the precipitate by filtration, wash with cold water to remove excess bromine and acid.

  • Purification: The crude product can be recrystallized from ethanol (B145695) and water.

Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol

This procedure demonstrates the bromination of a substituted phenol, highlighting the influence of existing alkyl groups on the regioselectivity of the reaction.[3]

Experimental Procedure:

  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 13.6 g (0.1 mole) of 2,4,6-trimethylphenol (B147578) in 200 mL of carbon tetrachloride.

  • Bromine Addition: Cool the flask in a water bath to maintain a temperature of 20-26 °C. Slowly add 23 mL (0.45 moles) of bromine from the dropping funnel over a period of 15 minutes with continuous stirring. Hydrogen bromide gas will be evolved.

  • Heating and Reflux: After the addition is complete, replace the water bath with a heating mantle and increase the temperature to 70-75 °C. The resulting solution is held at this temperature for 2 hours.

  • Removal of Excess Bromine: After the reflux period, arrange the apparatus for distillation. Add 100 mL of fresh carbon tetrachloride to the reaction mixture and distill off the solvent to remove any unreacted bromine.

  • Crystallization and Filtration: Cool the remaining solution to 25 °C to allow the product to precipitate. Collect the solid by filtration.

Quantitative Data from Early Bromination Studies

The following tables summarize quantitative data extracted from early and notable studies on the synthesis of polybrominated phenols, providing a comparative overview of reaction conditions and yields.

Phenol DerivativeBrominating AgentSolventTemperature (°C)ProductYield (%)Reference
PhenolBr₂Carbon Disulfide-304-BromophenolHigh[1]
p-CresolN-Bromosuccinimide (NBS)Methanol~202-Bromo-4-methylphenolNot specified[1]
2,4,6-TrimethylphenolBr₂Carbon Tetrachloride20-26 then 70-753,5-Dibromo-2,4,6-trimethylphenolNot specified[3]
2-NaphtholPIDA-AlBr₃MeCN231-Bromo-2-naphthol93[4]
2,6-Di-tert-butylphenolPIDA-AlBr₃MeCN234-Bromo-2,6-di-tert-butylphenol62[4]
4-PhenylphenolBr₂Methylene Chloride/Water41-492,6-Dibromo-4-phenylphenol84.5[5]
p,p'-Isopropylidenediphenol (Bisphenol A)Br₂Methylene Chloride/WaterReflux4,4'-Isopropylidenebis(2,6-dibromophenol)High Purity[5]

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Polybrominated Phenols.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of polybrominated phenols as described in early studies.

selective_para_bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification phenol Phenol dissolve Dissolve Phenol in CS₂ phenol->dissolve br2_cs2 Bromine in Carbon Disulfide add_br2 Slowly Add Bromine Solution br2_cs2->add_br2 cool Cool to 0°C dissolve->cool cool->add_br2 stir Stir until Colorless add_br2->stir distill_cs2 Distill off CS₂ stir->distill_cs2 vac_distill Vacuum Distill distill_cs2->vac_distill product 4-Bromophenol vac_distill->product tribromination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Isolation & Purification phenol Phenol dissolve Dissolve Phenol in Acetic Acid/Water phenol->dissolve br2_water Bromine Water add_br2 Add Bromine Water until Color Persists br2_water->add_br2 dissolve->add_br2 precipitate Formation of White Precipitate add_br2->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize product 2,4,6-Tribromophenol recrystallize->product

References

In Silico Modeling of Bromophenol Derivative Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of bromophenol derivatives with protein targets. It details the computational workflows, presents quantitative interaction data, and outlines the experimental protocols necessary for the validation of in silico findings.

Introduction to Bromophenol Derivatives and In Silico Modeling

Bromophenols are a class of naturally occurring compounds found predominantly in marine algae, with a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties.[1] The exploration of these therapeutic potentials is significantly enhanced by in silico modeling techniques, which allow for the rapid and cost-effective prediction of molecular interactions.[2]

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery.[3][4][5] Molecular docking predicts the preferred binding orientation of a ligand to a protein, providing insights into binding affinity and potential inhibitory mechanisms.[6] MD simulations further refine these predictions by simulating the dynamic behavior of the protein-ligand complex over time, offering a more detailed understanding of the interaction stability and conformational changes.[2][3] This guide will delve into the practical application of these methods for studying bromophenol derivatives and detail the experimental validation required to confirm computational predictions.

In Silico Modeling Workflow

The in silico analysis of bromophenol derivative interactions follows a structured workflow, from initial setup to detailed analysis and experimental validation. This process allows for the systematic screening and characterization of potential drug candidates.

G Overall In Silico and Experimental Workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation Ligand & Protein Preparation Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Screening & Pose Prediction Molecular Dynamics (MD) Simulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD) Simulation Refinement & Stability Analysis Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics (MD) Simulation->Binding Free Energy Calculation Quantitative Prediction ADMET Prediction ADMET Prediction Binding Free Energy Calculation->ADMET Prediction Pharmacokinetic Profiling Enzyme Inhibition Assays Enzyme Inhibition Assays ADMET Prediction->Enzyme Inhibition Assays Validate inhibitory activity Cytotoxicity Assays Cytotoxicity Assays ADMET Prediction->Cytotoxicity Assays Assess therapeutic window Antioxidant Assays Antioxidant Assays ADMET Prediction->Antioxidant Assays Confirm radical scavenging

Caption: A generalized workflow for the in silico modeling and experimental validation of bromophenol derivatives.

Key Protein Targets and Signaling Pathways

Several key proteins have been identified as targets for bromophenol derivatives. Understanding their roles in signaling pathways is crucial for elucidating the mechanism of action of these compounds.

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[9]

G Acetylcholinesterase in Synaptic Transmission cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Release Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron AChE AChE Acetylcholine (ACh)->AChE Hydrolyzed by ACh Receptor ACh Receptor Acetylcholine (ACh)->ACh Receptor Binds to Choline + Acetate (B1210297) Choline + Acetate AChE->Choline + Acetate Choline + Acetate->Presynaptic Neuron Choline reuptake ACh Receptor->Postsynaptic Neuron Signal Transduction

Caption: The role of Acetylcholinesterase (AChE) in the synaptic cleft.
Carbonic Anhydrase (CA)

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation and various physiological processes.[4][10] Dysregulation of CA isoforms is implicated in several diseases, including glaucoma and cancer.[11][12]

G Carbonic Anhydrase Catalyzed Reaction and Physiological Role cluster_reaction Catalytic Reaction cluster_role Physiological Roles CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase CO2 Transport CO2 Transport CO2 + H2O->CO2 Transport H2CO3 H2CO3 HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Dissociates pH Homeostasis pH Homeostasis HCO3- + H+->pH Homeostasis Ion Secretion Ion Secretion HCO3- + H+->Ion Secretion Biosynthesis Biosynthesis HCO3- + H+->Biosynthesis Carbonic Anhydrase->H2CO3 Catalyzes

Caption: The catalytic activity and physiological importance of Carbonic Anhydrase.
Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer drugs.[13][14] It catalyzes the reduction of dihydrofolate to tetrahydrofolate.[14]

G Dihydrofolate Reductase in Folate Metabolism Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis DHFR->Tetrahydrofolate (THF) Reduction NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR

Caption: The role of Dihydrofolate Reductase (DHFR) in cellular metabolism.

Quantitative Data on Bromophenol Derivative Interactions

The following tables summarize the in silico and in vitro quantitative data for the interaction of various bromophenol derivatives with their protein targets.

In Silico Molecular Docking Data
Bromophenol DerivativeProtein TargetBinding Energy (kcal/mol)
Synthetic Bromophenol CompoundS. aureus DHFR (PDB: 2W9S)Favorable binding affinity similar to control

Note: Specific binding energy values from docking studies are often presented in the primary literature and can vary based on the software and parameters used.

In Vitro Enzyme Inhibition Data
Bromophenol DerivativeProtein TargetKi (nM)
Novel Synthesized BromophenolshCA I2.53 ± 0.25 to 25.67 ± 4.58
Novel Synthesized BromophenolshCA II1.63 ± 0.11 to 15.05 ± 1.07
Novel Synthesized BromophenolsAChE6.54 ± 1.03 to 24.86 ± 5.30

Data sourced from a study on newly synthesized bromophenol derivatives.[7]

Bromophenol DerivativeProtein TargetKi (µM)
Novel Synthesized BromophenolshCA I13.7 - 32.7
Novel Synthesized BromophenolshCA II0.65 - 1.26

Data sourced from a study on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors.[15]

In Vitro Cytotoxicity and Antioxidant Activity Data
Bromophenol DerivativeAssayIC50 (µg/mL)
4-phenoxyphenyl-thiazole-Schiff Base Derivative (2c)Antioxidant (DPPH)7.17 ± 2.61

Data sourced from a study on the synthesis and biological evaluation of thiazole-Schiff base derivatives.[16]

Detailed Experimental Protocols

The following sections provide detailed protocols for the key in silico and experimental techniques discussed in this guide.

In Silico Methods
  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Obtain or draw the 2D structure of the bromophenol derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand structure.[17]

  • Grid Box Generation:

    • Define the binding site on the receptor and generate a grid box that encompasses this site. The grid box defines the space where the docking algorithm will search for binding poses.[18]

  • Docking Simulation:

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[19] The program will generate multiple binding poses of the ligand in the receptor's active site.[18]

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the lowest binding energy and cluster analysis.

    • Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions).[18]

  • System Preparation:

    • Prepare the protein-ligand complex from the best-docked pose.

    • Generate the topology files for the protein and ligand using a suitable force field (e.g., CHARMM, AMBER).[20][21]

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.[20][22]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.[23][24]

  • Equilibration:

    • Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the temperature and pressure of the system.[20][23]

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).[23][24]

  • Trajectory Analysis:

    • Analyze the MD trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Experimental Validation Assays
  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (pH 8.0).

    • Prepare stock solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the bromophenol derivative inhibitor.[9]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor at various concentrations.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate.[9]

  • Measurement and Analysis:

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.[9]

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (pH 7.4).

    • Prepare stock solutions of p-nitrophenyl acetate (p-NPA) as the substrate, the CA enzyme, and the bromophenol derivative inhibitor.[4]

  • Assay Procedure:

    • In a 96-well plate, add the buffer and the inhibitor at various concentrations.

    • Add the CA enzyme solution.

    • Pre-incubate to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate.[4][5]

  • Measurement and Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 400-405 nm in a kinetic mode.[4]

    • Determine the rate of reaction and calculate the percentage of inhibition.

    • Calculate the IC50 or Ki value.[5]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the bromophenol derivative for a specified period (e.g., 24-72 hours).[3][25]

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][26][27]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3][25]

    • Measure the absorbance at a wavelength of 540-590 nm.[3][26]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

  • Reagent Preparation:

    • For the DPPH assay, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[6][28]

    • For the ABTS assay, generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[6][28]

  • Assay Procedure:

    • In a 96-well plate, add the bromophenol derivative at various concentrations.

    • Add the DPPH or ABTS•+ solution to each well.[1][28]

  • Incubation and Measurement:

    • Incubate the plate in the dark for a specified time.

    • Measure the absorbance at 517 nm for DPPH and 734 nm for ABTS.[1][6]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.[6]

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.[29][30] Various in silico models, including quantitative structure-activity relationship (QSAR) and machine learning approaches, are employed for this purpose.[31][32]

G In Silico ADMET Prediction Workflow Chemical Structure of Bromophenol Derivative Chemical Structure of Bromophenol Derivative Descriptor Calculation Calculate Molecular Descriptors Chemical Structure of Bromophenol Derivative->Descriptor Calculation ADMET Models QSAR / Machine Learning Models Descriptor Calculation->ADMET Models Predicted ADMET Properties Absorption Distribution Metabolism Excretion Toxicity ADMET Models->Predicted ADMET Properties Lead Optimization Lead Optimization Predicted ADMET Properties->Lead Optimization Guide

Caption: A simplified workflow for the in silico prediction of ADMET properties.

Conclusion

In silico modeling provides a powerful and efficient framework for the investigation of bromophenol derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the molecular interactions and pharmacokinetic properties of these compounds. However, it is imperative that these computational predictions are validated through rigorous experimental assays. The integrated approach outlined in this guide, combining in silico and in vitro methods, is essential for accelerating the discovery and development of novel drugs based on the bromophenol scaffold.

References

Toxicological Profiles of Bromophenol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of various bromophenol compounds. Bromophenols are a class of chemicals used as flame retardants, wood preservatives, and intermediates in chemical synthesis.[1][2] Due to their widespread use and potential for environmental persistence, a thorough understanding of their toxicological effects is crucial for risk assessment and the development of safer alternatives.[3] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and visualizes key signaling pathways and experimental workflows.

Core Toxicological Data

The toxicity of bromophenol compounds varies depending on the number and position of bromine atoms on the phenol (B47542) ring.[3] The following tables summarize acute and chronic toxicity data for several common bromophenols, providing a comparative overview of their toxic potential across different species and exposure routes.

Table 1: Acute Toxicity Data for Bromophenol Compounds

CompoundOrganismExposure RouteEndpointValueReference
2,4,6-Tribromophenol (B41969) (2,4,6-TBP)RatOralLD501486 - >5000 mg/kg bw[4][5]
2,4,6-Tribromophenol (2,4,6-TBP)RatDermalLD50>2000 mg/kg bw[4]
2,4,6-Tribromophenol (2,4,6-TBP)RatInhalation (4h)LC50>50,000 mg/m³[4]
2-Bromophenol (2-BP)RatOralLD50652 mg/kg bw[4]
4-Bromophenol (4-BP)-Oral-Harmful if swallowed[6]
Pentabromophenol (PBP)RatOralLD50250-300 mg/kg bw[4]
2,4-Dibromophenol (2,4-DBP)Scenedesmus quadricaudaAquatic96h EC508.73 mg/L[7]
2,6-Dibromophenol (2,6-DBP)Scenedesmus quadricaudaAquatic96h EC509.90 mg/L[7]
2,4,6-Tribromophenol (2,4,6-TBP)Scenedesmus quadricaudaAquatic96h EC502.67 mg/L[7]
2,4-Dibromophenol (2,4-DBP)Daphnia magnaAquatic48h EC502.17 mg/L[7]
2,6-Dibromophenol (2,6-DBP)Daphnia magnaAquatic48h EC502.78 mg/L[7]
2,4,6-Tribromophenol (2,4,6-TBP)Daphnia magnaAquatic48h EC501.57 mg/L[7]
2,4,6-Tribromophenol (2,4,6-TBP)Cyprinus carpio (Carp)Aquatic96h LC501.1 mg/L[3]
Pentabromophenol (PBP)FishAquatic96h LC500.1 mg/L[4]

LD50: Median Lethal Dose. LC50: Median Lethal Concentration. EC50: Median Effective Concentration. bw: body weight.

Table 2: Chronic and Developmental Toxicity Data for Bromophenol Compounds

CompoundOrganismStudy TypeEndpointValueReference
2,4,6-Tribromophenol (2,4,6-TBP)RatDevelopmentalNOAEL300 mg/kg bw/day[8]
2-Bromophenol (2-BP)Daphnia magna21-day ReproductionNOEC0.2 mg/L[4]
2,4,6-Tribromophenol (2,4,6-TBP)Daphnia magna21-day ReproductionNOEC0.1 mg/L[4]

NOAEL: No Observed Adverse Effect Level. NOEC: No Observed Effect Concentration.

Key Experimental Protocols

The following sections detail the methodologies for key toxicological assessments cited in this guide. These protocols are essential for the replication and interpretation of the presented toxicological data.

OECD TG 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This test guideline is designed to provide information on the possible health hazards arising from repeated exposure to a substance over a prolonged period, including effects on reproductive performance.

  • Test Species: Sprague-Dawley (SD) rats.[3]

  • Administration: Gavage.[3]

  • Dosage Levels: 0 (vehicle), 100, 300, and 1,000 mg/kg/day.[3]

  • Duration: Males are dosed for 42 days (14 days pre-mating, during mating, and 14 days post-mating). Females are dosed for 14 days pre-mating, during mating, gestation, and up to day 4 of lactation.[3]

  • Parental Animals Parameters Monitored:

    • Clinical signs, body weight, food consumption.[3]

    • Estrous cycles, copulation, fertility, gestation duration, parturition.[3]

    • Organ weights, hematology, and clinical chemistry.[3]

  • Offspring Parameters Monitored:

    • Viability, number of pups, body weight, and clinical signs.[3]

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline specifies a method for determining the toxicity of substances to freshwater algae and cyanobacteria by measuring the inhibition of their growth.

  • Test Species: Scenedesmus quadricauda.[7]

  • Exposure: Logarithmic growth phase algae are exposed to a series of bromophenol concentrations in triplicate for 96 hours.[7]

  • Maintenance: 50% of the exposure solution is replaced every 24 hours.[7]

  • Initial Cell Density: Approximately 1.0 × 10⁵ cells/mL.[7]

  • Endpoint: Cell density is measured every 24 hours using a hemocytometer to determine the EC50 value.[7]

In Vitro Apoptosis Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is used to assess the potential of bromophenols to induce programmed cell death (apoptosis).

  • Test System: Human PBMCs isolated from leukocyte-platelet buffy coats.[3]

  • Test Compounds: 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP).[3]

  • Concentrations: Ranging from 0.01 to 50 µg/mL.[3]

  • Incubation Time: 24 hours.[3]

  • Endpoints Measured:

    • Phosphatidylserine exposure (Annexin V staining).[3]

    • Mitochondrial membrane potential.[3]

    • Cytosolic calcium ion levels.[3]

    • Activation of caspases-3, -8, and -9.[3]

    • Cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[3]

    • DNA fragmentation and chromatin condensation.[3]

Signaling Pathways and Experimental Workflows

Bromophenols can exert their toxic effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and common experimental workflows for toxicological assessment.

cluster_0 Workflow for Endocrine Disruption Assessment A In Vitro Screening (e.g., receptor binding assays, reporter gene assays) B In Vivo Assays (e.g., uterotrophic assay, hershberger assay) A->B Positive Hit C Mechanism of Action Studies (e.g., steroidogenesis assays, thyroid hormone disruption) B->C Confirmation D Multi-generational Studies (e.g., OECD TG 422) C->D Elucidation E Risk Assessment D->E Data Integration

Caption: A generalized workflow for assessing the endocrine-disrupting potential of bromophenols.[3]

cluster_1 2,4,6-TBP Induced Apoptosis via the Mitochondrial Pathway TBP 2,4,6-Tribromophenol (2,4,6-TBP) Mito Mitochondrial Membrane Potential (ΔΨm) Decrease TBP->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP-1 Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: The proposed mechanism of 2,4,6-TBP-induced apoptosis in human PBMCs.[3]

cluster_2 General Workflow for Antioxidant Activity Testing Prep Sample Preparation (Bromophenol Dissolution) Assay Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) Prep->Assay Read Spectrophotometric/ Fluorometric Reading Assay->Read Analysis Data Analysis (IC50/TEAC/FRAP values) Read->Analysis Interp Interpretation Analysis->Interp cluster_3 Modulation of Cellular Calcium Signaling by Bromophenols BPs Bromophenols (e.g., 2,4-DBP, 2,4,6-TBP) CaChannels Voltage-Dependent Ca²⁺ Channels BPs->CaChannels Inhibition IntraCa Increased Intracellular Ca²⁺ from Stores BPs->IntraCa CaInflux Decreased Ca²⁺ Influx CaChannels->CaInflux EndoDisrupt Endocrine Disruption CaInflux->EndoDisrupt IntraCa->EndoDisrupt

References

Navigating the Environmental Fate of Bromophenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols (BPs), a class of halogenated aromatic compounds, have seen widespread use as flame retardants, pesticides, and intermediates in chemical synthesis. Their persistence and potential toxicity in the environment have raised significant concerns, necessitating a thorough understanding of their degradation pathways. This technical guide provides a comprehensive overview of the primary environmental degradation routes of bromophenols, including microbial degradation, photodegradation, and advanced oxidation processes (AOPs). The content herein is curated to provide researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate further research and the development of effective remediation strategies.

Microbial Degradation of Bromophenols

Microorganisms have evolved diverse metabolic pathways to utilize bromophenols as a source of carbon and energy, leading to their detoxification and mineralization. This biodegradation can occur under both aerobic and anaerobic conditions, involving a series of enzymatic reactions.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in bromophenol degradation often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This is typically followed by ring cleavage and further metabolism into central metabolic pathways.

A common pathway for the degradation of 4-bromophenol (B116583) (4-BP) by aerobic bacteria, such as Ochrobactrum sp., involves an initial hydroxylation to form 4-bromocatechol. Subsequent enzymatic reactions lead to the removal of the bromine atom and cleavage of the aromatic ring. Intermediates such as benzenetriol have also been detected during the degradation of 4-BP by Ochrobactrum sp. HI1[1][2][3].

Another well-studied example is the degradation of 2,4,6-tribromophenol (B41969) (2,4,6-TBP). Some bacteria, like Ochrobactrum sp. strain TB01, can utilize 2,4,6-TBP as a sole carbon and energy source. The degradation proceeds through sequential reductive debromination to 2,4-dibromophenol (B41371) (2,4-DBP) and then to 2-bromophenol (B46759) (2-BP), eventually leading to phenol[4][5].

Aerobic_Degradation_4_Bromophenol 4-Bromophenol 4-Bromophenol 4-Bromocatechol 4-Bromocatechol 4-Bromophenol->4-Bromocatechol Monooxygenase Ring Cleavage Products Ring Cleavage Products 4-Bromocatechol->Ring Cleavage Products Dioxygenase Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Aerobic degradation pathway of 4-Bromophenol.
Anaerobic Degradation Pathways

Under anaerobic conditions, the primary degradation mechanism for bromophenols is reductive dehalogenation, where the bromine substituent is replaced by a hydrogen atom. This process is often the initial and rate-limiting step in the complete mineralization of highly brominated phenols.

Microbial Signaling and Regulation

The biodegradation of xenobiotics like bromophenols is a tightly regulated process at the genetic level. While specific signaling pathways for bromophenol degradation are not extensively detailed in the literature, general mechanisms for the catabolism of aromatic compounds are applicable.

Two-Component Systems (TCS): These systems are a primary means for bacteria to sense and respond to environmental stimuli[6][7]. A sensor histidine kinase in the bacterial membrane detects the presence of a specific aromatic compound (or a metabolite), leading to its autophosphorylation. The phosphate (B84403) group is then transferred to a cognate response regulator, which in turn acts as a transcriptional activator or repressor for the catabolic genes responsible for degradation[6].

Quorum Sensing (QS): This cell-density-dependent regulatory mechanism can also play a role in the biodegradation of aromatic compounds[8][9][10][11][12]. Bacteria produce and release signaling molecules called autoinducers. At a certain population density, the concentration of these autoinducers reaches a threshold that triggers the coordinated expression of genes, including those for biofilm formation and the production of degradative enzymes and biosurfactants, which can enhance the bioavailability and degradation of hydrophobic compounds like bromophenols[8][9][10][11].

Microbial_Signaling cluster_TCS Two-Component System cluster_QS Quorum Sensing Bromophenol Bromophenol Sensor Kinase Sensor Kinase Bromophenol->Sensor Kinase binds Response Regulator Response Regulator Sensor Kinase->Response Regulator phosphorylates Catabolic Genes Catabolic Genes Response Regulator->Catabolic Genes regulates transcription Degradative Enzymes Degradative Enzymes Catabolic Genes->Degradative Enzymes expresses Bacterial Population Bacterial Population Autoinducers Autoinducers Bacterial Population->Autoinducers produces QS Receptor QS Receptor Autoinducers->QS Receptor binds at high density QS Regulon QS Regulon QS Receptor->QS Regulon activates Biofilm & Enzymes Biofilm & Enzymes QS Regulon->Biofilm & Enzymes expresses

Regulatory mechanisms in microbial degradation.

Photodegradation of Bromophenols

Photodegradation is a significant abiotic process contributing to the transformation of bromophenols in the aquatic environment. This process involves the absorption of light energy, leading to the cleavage of chemical bonds and the formation of various photoproducts.

Direct Photolysis

Direct photolysis occurs when a bromophenol molecule directly absorbs photons, leading to its excitation and subsequent decomposition. The efficiency of direct photolysis is dependent on the wavelength of light and the quantum yield of the reaction.

Indirect Photolysis (Photosensitization)

In indirect photolysis, other substances present in the water, such as dissolved organic matter (humic and fulvic acids), act as photosensitizers. These sensitizers absorb light and transfer the energy to bromophenol molecules or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then attack and degrade the bromophenols.

Studies on the photodegradation of bromophenol blue (BPB) have shown that the process is often enhanced by the presence of photocatalysts[13][14][15]. The degradation of 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) under photocatalytic conditions can proceed through debromination and cleavage of the molecule, forming intermediates such as bisphenol A (BPA) and 2,6-dibromo-4-isopropylphenol[16][17].

Photodegradation_Pathway Bromophenol Bromophenol Excited Bromophenol Excited Bromophenol Bromophenol->Excited Bromophenol hv (Light Absorption) Debromination Debromination Excited Bromophenol->Debromination Hydroxylation Hydroxylation Excited Bromophenol->Hydroxylation Intermediate Products Intermediate Products Debromination->Intermediate Products Hydroxylation->Intermediate Products Ring Cleavage Ring Cleavage Mineralization (CO2, H2O, Br-) Mineralization (CO2, H2O, Br-) Ring Cleavage->Mineralization (CO2, H2O, Br-) Intermediate Products->Ring Cleavage

General photodegradation pathway of bromophenols.

Advanced Oxidation Processes (AOPs)

AOPs are a suite of chemical treatment technologies that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize a wide range of organic pollutants, including bromophenols[18]. These processes are often highly effective in achieving complete mineralization of the target compounds.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV-Vis irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.

Ozonation

Ozone (O₃) is a powerful oxidant that can directly react with bromophenols or decompose in water to form hydroxyl radicals, especially at alkaline pH.

Photocatalysis

Heterogeneous photocatalysis, typically using semiconductor materials like titanium dioxide (TiO₂), is a widely studied AOP for the degradation of bromophenols. Upon illumination with light of sufficient energy, the photocatalyst generates electron-hole pairs, which then react with water and oxygen to produce ROS that degrade the pollutants. The degradation of BPB has been effectively demonstrated using various photocatalysts, including TiO₂/g-C₃N₄ composites[14].

Ferrate(VI) Oxidation

Ferrate(VI) (FeO₄²⁻) is a strong oxidizing agent that has shown high efficiency in degrading bromophenols. The degradation of 4-BP by ferrate(VI) has been reported to be most effective under neutral pH conditions[19]. The process can be enhanced by the presence of carbon nanotubes, which can accelerate the degradation rates.

AOP_Workflow cluster_fenton Fenton/Photo-Fenton cluster_ozone Ozonation cluster_photocatalysis Photocatalysis cluster_ferrate Ferrate(VI) Oxidation Fe^2+ + H2O2 Fe^2+ + H2O2 •OH •OH Fe^2+ + H2O2->•OH Degradation Products Degradation Products •OH->Degradation Products •OH->Degradation Products •OH->Degradation Products O3 + H2O O3 + H2O O3 + H2O->•OH Catalyst + hv Catalyst + hv e- + h+ e- + h+ Catalyst + hv->e- + h+ h+ + H2O h+ + H2O h+ + H2O->•OH FeO4^2- FeO4^2- Fe(V)/Fe(IV) Fe(V)/Fe(IV) FeO4^2-->Fe(V)/Fe(IV) Fe(V)/Fe(IV)->Degradation Products Bromophenol Bromophenol Bromophenol->Fe^2+ + H2O2 Bromophenol->O3 + H2O Bromophenol->Catalyst + hv Bromophenol->FeO4^2-

Workflow of different Advanced Oxidation Processes.

Quantitative Data on Bromophenol Degradation

The efficiency and kinetics of bromophenol degradation vary significantly depending on the specific compound, the degradation method, and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Microbial Degradation of Bromophenols

BromophenolMicroorganism/ConsortiumConditionsDegradation Efficiency/RateReference
2,4,6-TribromophenolOchrobactrum sp. strain TB01Growing culture, 100 µM initial concentration100% degradation within 36 hours[4][5]
2,4,6-Trichlorophenol (B30397)Acclimated mixed cultureAerobic, sole carbon sourceZero-order kinetics observed[20][21][22]
4-BromophenolOchrobactrum sp. HI1AerobicNormal carbon isotope effect (εC = -1.11 ± 0.09‰)[1][2][3]

Table 2: Photodegradation of Bromophenols

BromophenolCatalyst/SystemLight SourceDegradation Efficiency/RateReference
Bromophenol BlueGraphene nanoplates-supported TiO₂UV irradiation (254 nm)~86% degradation in 8 hours[13]
Bromophenol BlueTiO₂/g-C₃N₄UV irradiation (365 nm)100% degradation in 180 min (200 mg/L catalyst)[14]
Bromophenol BlueMoS₂Argon atmospherePseudo-first-order kinetics[23]
4-BromophenolTiO₂/g-C₃N₄LED visible light (420 nm)Complete degradation in 30 min (kobs = 6.6 × 10⁻² min⁻¹)[24]

Table 3: Degradation of Bromophenols by Advanced Oxidation Processes

BromophenolAOP MethodConditionsDegradation Efficiency/RateReference
4-BromophenolFerrate(VI) oxidationpH 6.8, 0.467 mM Ferrate(VI)96.71% removal[19]
2-BromophenolFerrate(VI) oxidationNeutral pH, 0.23 mM Ferrate(VI)99.73% removal[25]
2,4,6-TrichlorophenolFe⁰/H₂O₂pH 3.2, 1 mmol/L H₂O₂, 0.1 g/L Fe⁰>95% degradation[26]
2,4,6-TribromophenolFe(II)/CaSO₃pH 3.589.4% removal with 700 µM CaSO₃[27]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Microbial Degradation of 4-Bromophenol by Ochrobactrum sp.

Objective: To assess the ability of an isolated bacterial strain to degrade 4-bromophenol as a sole carbon and energy source.

Materials:

  • Ochrobactrum sp. strain (e.g., HI1)

  • Minimal Salts Medium (MSM)

  • 4-Bromophenol (analytical grade)

  • Sterile culture flasks and tubes

  • Shaking incubator

  • Spectrophotometer

  • HPLC system with a UV detector

Procedure:

  • Inoculum Preparation: Culture the Ochrobactrum sp. strain in a nutrient-rich broth overnight at 30°C with shaking (150 rpm). Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

  • Degradation Experiment:

    • Prepare replicate flasks containing 100 mL of MSM.

    • Add 4-bromophenol from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v).

    • Include a sterile control flask (no inoculum) and a biotic control flask (with inoculum but no 4-bromophenol).

    • Incubate the flasks at 30°C with shaking (150 rpm).

  • Sampling and Analysis:

    • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the remaining 4-bromophenol concentration using HPLC. Monitor bacterial growth by measuring the OD₆₀₀ of the culture.

  • Intermediate Identification (Optional): Analyze samples at different time points using GC-MS or LC-MS/MS to identify potential degradation intermediates.

Protocol for Photocatalytic Degradation of Bromophenol Blue

Objective: To evaluate the efficiency of a photocatalyst in degrading bromophenol blue under light irradiation.

Materials:

  • Photocatalyst (e.g., TiO₂/g-C₃N₄)

  • Bromophenol Blue (BPB)

  • Photoreactor with a specific light source (e.g., UV lamp, 365 nm)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Catalyst Suspension: Prepare a stock solution of BPB in deionized water. In a beaker, disperse a specific amount of the photocatalyst (e.g., 200 mg/L) in a known volume of the BPB solution (e.g., 500 mL of 10 ppm).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the BPB to adsorb onto the catalyst surface and reach equilibrium.

  • Photocatalytic Reaction:

    • Place the beaker in the photoreactor and turn on the light source.

    • Continue stirring the suspension throughout the experiment.

  • Sampling and Analysis:

    • At specific time intervals (e.g., 0, 20, 40, 60, 120, 180 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

    • Immediately filter the sample through a syringe filter to remove the photocatalyst particles.

    • Measure the absorbance of the filtrate at the maximum wavelength of BPB (around 591 nm) using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the change in absorbance over time.

Protocol for Degradation of Bromophenols by Fe(VI) Oxidation

Objective: To determine the kinetics and efficiency of bromophenol degradation by ferrate(VI).

Materials:

  • Potassium ferrate(VI) (K₂FeO₄)

  • Bromophenol solution of known concentration

  • pH meter and buffers

  • Reaction vessel with a magnetic stirrer

  • Quenching solution (e.g., sodium thiosulfate)

  • HPLC or GC-MS for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, add a specific volume of the bromophenol solution.

    • Adjust the pH of the solution to the desired value (e.g., 7.0) using appropriate buffers.

    • Place the vessel on a magnetic stirrer and maintain a constant temperature.

  • Oxidation Reaction:

    • Initiate the reaction by adding a freshly prepared solution of potassium ferrate(VI) to the bromophenol solution to achieve the desired molar ratio.

    • Start a timer immediately upon addition.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw samples from the reaction mixture.

    • Immediately quench the reaction in the samples by adding a quenching agent to stop the oxidation process.

  • Analysis:

    • Analyze the quenched samples for the remaining concentration of the bromophenol and the formation of degradation products using HPLC or GC-MS.

    • Determine the degradation kinetics by plotting the concentration of the bromophenol as a function of time.

Conclusion

The environmental degradation of bromophenols is a complex process involving biotic and abiotic pathways. Microbial degradation, driven by the enzymatic machinery of diverse microorganisms, plays a crucial role in the natural attenuation of these pollutants. Photodegradation and advanced oxidation processes offer promising technological solutions for the remediation of bromophenol-contaminated sites. This guide provides a foundational understanding of these degradation pathways, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to address the environmental challenges posed by bromophenols. Further research into the specific microbial signaling pathways and the optimization of degradation conditions will be critical for the development of more efficient and sustainable remediation strategies.

References

The Halogen's Embrace: A Technical Guide to Bromophenols in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, distribution, and analysis of bromophenols in marine invertebrates. These halogenated compounds, prevalent in the marine environment, are gaining increasing attention for their ecological significance and potential as a source of novel pharmaceuticals. This document provides a comprehensive overview of their origins, quantitative distribution, and the methodologies employed for their study, serving as a vital resource for researchers in marine biology, natural product chemistry, and drug development.

Natural Sources and Distribution of Bromophenols

Bromophenols are a class of secondary metabolites found across a wide range of marine organisms. While marine algae, particularly red algae (Rhodophyta), are prolific producers, a diverse array of marine invertebrates also harbor these compounds.[1][2][3] These invertebrates may acquire bromophenols through their diet, symbiotic relationships with microorganisms, or potentially through their own biosynthetic pathways.[4][5]

The distribution of bromophenols is widespread among marine invertebrates, with significant concentrations found in taxa such as:

  • Annelida (Polychaetes): Marine worms, particularly polychaetes, are well-documented accumulators of bromophenols.[6][7] Species inhabiting muddy environments have been observed to contain particularly high concentrations.[6] The presence of these compounds in polychaetes contributes to the characteristic "sea-like" flavor of some seafood.[6][8]

  • Bryozoa: These colonial filter-feeders also exhibit a wide range of bromophenol concentrations.[6]

  • Mollusca: Various mollusks have been found to contain bromophenols, likely accumulated from their diet of algae and other marine organisms.[2]

  • Sponges (Porifera): Sponges are a rich source of diverse and often complex brominated compounds, including bromophenols and bromotyrosine alkaloids.[2][9]

  • Ascidians (Tunicata): These filter-feeding marine invertebrates have also been identified as containing bromophenols.[2]

The concentration and specific types of bromophenols can vary significantly between species, geographical locations, and even the specific tissues of an organism.[6][10] This variability underscores the complex interplay of diet, metabolism, and environmental factors in determining the bromophenol profile of a given invertebrate.

Quantitative Data on Bromophenol Distribution

The following tables summarize the quantitative data on the concentration of various bromophenols in different marine invertebrate species. These values are presented to facilitate comparison across different taxa and studies.

Table 1: Bromophenol Concentrations in Marine Polychaetes

SpeciesBromophenol(s)Concentration (ng/g wet weight)Reference(s)
Australonuphis teresTotal Bromophenols58[6]
Barantolla lepteTotal Bromophenols8,300,000[6]
Lanice conchilega2,4-DibromophenolNot specified[11]
Various Polychaetes2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenolPresent in 91% of species[6]

Table 2: Bromophenol Concentrations in Marine Bryozoans

SpeciesBromophenol(s)Concentration (ng/g wet weight)Reference(s)
Amathia wilsoniTotal Bromophenols1668[6]
Cladostephus spongiosusTotal Bromophenols36[6]
Various Bryozoans2-bromophenol, 4-bromophenol, 2,4-dibromophenol, 2,6-dibromophenol, 2,4,6-tribromophenolPresent in 64% of species[6]

Table 3: Bromophenol Concentrations in Other Marine Organisms (for context)

Organism TypeSpeciesBromophenol(s)ConcentrationReference(s)
Red AlgaPterocladiella capillaceaTotal Bromophenols2590 ng/g (wet weight)[10]
Green AlgaCodium fragileTotal Bromophenols0.9 ng/g (wet weight)[10]
FishLutjanus synagris2,4,6-Tribromophenol15.2–171 ng/g (fresh weight)[12]
FishOcyurus chrysurus2,4,6-Tribromophenol35.5–299 ng/g (fresh weight)[12]
Sea UrchinParacentrotus lividus2,4,6-Tribromophenol830–880 ng/g (lipid weight) in gonads[13]
MusselMytilus galloprovincialis2,4,6-Tribromophenol1500–2000 ng/g (lipid weight)[13]

Biosynthesis and Ecological Roles

The biosynthesis of bromophenols in the marine environment is primarily attributed to the action of vanadium-dependent haloperoxidase enzymes, specifically bromoperoxidases.[1][14] These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater in the presence of hydrogen peroxide, leading to the formation of reactive bromine species that subsequently react with organic substrates to form brominated compounds.[14] While the biosynthetic pathways are not fully elucidated in invertebrates, it is believed that they acquire these compounds through their diet (e.g., consuming algae) or via symbiotic bacteria that possess the necessary enzymatic machinery.[4][5]

Ecologically, bromophenols are thought to serve several functions, most notably as a form of chemical defense against predators and pathogens.[2][8] Their antimicrobial properties have been demonstrated in various studies.[15] The characteristic "ocean-like" or sometimes "iodine-like" flavor of some seafood is attributed to the presence of simple bromophenols, suggesting a role in taste and odor.[6][16]

Biosynthesis_and_Trophic_Transfer Seawater Seawater (Br⁻) Bromoperoxidase Vanadium Bromoperoxidase Seawater->Bromoperoxidase Substrate H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Bromoperoxidase Co-substrate Algae Marine Algae & Symbiotic Bacteria Bromoperoxidase->Algae Biosynthesis Invertebrates Marine Invertebrates (e.g., Polychaetes, Molluscs) Algae->Invertebrates Dietary Intake/ Trophic Transfer Defense Chemical Defense (Antimicrobial, Antifeedant) Algae->Defense Predators Higher Trophic Levels (e.g., Fish, Crustaceans) Invertebrates->Predators Trophic Transfer Invertebrates->Defense

Caption: Biosynthesis and trophic transfer of bromophenols in the marine food web.

Experimental Protocols

Accurate quantification and characterization of bromophenols in marine invertebrates require robust analytical methodologies. The following sections detail common experimental protocols for the extraction, purification, and analysis of these compounds.

Sample Preparation and Extraction

A general workflow for the analysis of bromophenols from invertebrate tissue is outlined below.

Experimental_Workflow Start Invertebrate Tissue Sample Homogenization Homogenization (e.g., with Na₂SO₄) Start->Homogenization Extraction Solvent Extraction (e.g., Dichloromethane (B109758)/Methanol) Homogenization->Extraction Purification Cleanup/Purification (e.g., SPE, Column Chromatography) Extraction->Purification Analysis Instrumental Analysis (GC-MS or HPLC) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General experimental workflow for bromophenol analysis.

Detailed Protocol for Solvent Extraction:

  • Homogenization: Weigh a known amount of invertebrate tissue (e.g., 1-5 g) and homogenize it with anhydrous sodium sulfate (B86663) to remove water.

  • Extraction: The homogenized tissue is then subjected to solvent extraction. A common method is the use of a mixture of dichloromethane and methanol (B129727). The extraction can be performed using techniques such as sonication or Soxhlet extraction to ensure efficient recovery of the analytes.

  • Purification: The crude extract is often purified to remove interfering compounds such as lipids. Solid-phase extraction (SPE) with cartridges like Oasis HLB or column chromatography on silica (B1680970) gel are frequently employed for this purpose.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile bromophenols.

Protocol:

  • Derivatization: To improve the volatility and chromatographic behavior of bromophenols, they are often derivatized prior to GC-MS analysis. Acetylation with acetic anhydride (B1165640) or silylation with reagents like BSTFA are common derivatization methods.[17]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Splitless injection is preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the different bromophenol congeners. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a period to ensure elution of all compounds.

    • Carrier Gas: Helium is the most common carrier gas.

  • MS Conditions:

    • Ionization: Electron ionization (EI) is commonly used. For enhanced sensitivity and selectivity for halogenated compounds, electron capture negative ionization (ECNI) can be employed.[18]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target bromophenols by monitoring their characteristic ions. Stable isotope-labeled internal standards are often used for accurate quantification.[19]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of bromophenols, including less volatile and more polar compounds.

Protocol:

  • HPLC Conditions:

    • Column: A reversed-phase column, such as a C8 or C18, is typically used for the separation of bromophenols.[16][20]

    • Mobile Phase: A gradient elution with a mixture of water (often acidified with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.[16][20]

    • Flow Rate: A typical flow rate is around 1 mL/min.[16]

  • Detection:

    • UV-Vis Detection: Bromophenols exhibit UV absorbance, and a UV-Vis detector set at a wavelength around 280-300 nm can be used for their detection and quantification.[16][21]

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides higher selectivity and sensitivity, allowing for the identification and quantification of bromophenols at very low concentrations.[22]

Conclusion and Future Directions

Bromophenols are a significant and widespread class of natural products in marine invertebrates. Their accumulation through various ecological pathways and their potential bioactivities make them a fascinating area of study. The methodologies outlined in this guide provide a framework for the robust investigation of these compounds.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathways: While the role of bromoperoxidases is established, the specific precursors and enzymatic steps in different invertebrate-symbiont systems remain largely unknown.

  • Discovery of Novel Bromophenols: The chemical diversity of bromophenols in many invertebrate taxa is yet to be fully explored, potentially leading to the discovery of new compounds with unique biological activities.

  • Pharmacological Potential: A more systematic evaluation of the pharmacological properties of a wider range of bromophenols is warranted, particularly in areas such as antimicrobial, anti-inflammatory, and anticancer activities.

By continuing to explore the chemistry and biology of bromophenols in marine invertebrates, the scientific community can unlock new insights into marine ecology and potentially discover novel therapeutic agents.

References

The Unseen Architects: A Technical Guide to the Structure Elucidation of Novel Bromophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate world of novel bromophenol compounds, a class of marine-derived natural products garnering significant attention for their diverse and potent biological activities. From the depths of marine algae, these compounds are emerging as promising candidates for new therapeutic agents. This document provides a comprehensive overview of their structure elucidation, summarizing critical quantitative data, detailing experimental protocols, and visualizing the complex biological and experimental pathways involved.

Introduction to Bromophenols

Bromophenols are a diverse group of secondary metabolites characterized by a phenol (B47542) ring substituted with one or more bromine atoms.[1][2] Predominantly isolated from marine sources, especially red algae of the genera Rhodomela and Symphyocladia, these compounds exhibit a wide spectrum of bioactivities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[2][3][4] The structural diversity and biological potential of novel bromophenols make their accurate and efficient structure elucidation a critical step in the drug discovery and development pipeline.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel bromophenol compounds, providing a comparative overview of their spectroscopic characteristics and biological activities.

Table 1: Spectroscopic Data for Selected Novel Bromophenols
Compound NameSource OrganismMolecular Formula¹H NMR (500 MHz, MeOD) δ ppm¹³C NMR (125 MHz, MeOD) δ ppmMass Spectrometry (EI-MS) m/z
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether Rhodomela confervoidesC₁₄H₁₀Br₄O₅7.14 (1H, s, H-6,6'), 4.59 (2H, s, H-7,7')[3]146.4, 144.5, 132.6, 116.9, 116.7, 114.5, 72.8 (t, C-7,7')[3][5]578 (M⁺), 498 (M-Br)⁺, 417 (M-2Br)⁺[3]
3-bromo-4,5-dihydroxy benzoic acid methyl ester Rhodomela confervoidesC₈H₇BrO₄7.70 (1H, d, J=1.8, H-2), 7.26 (1H, d, J=1.8, H-6)[3]165.5 (s, C-7), 148.2 (s, C-4), 145.3 (s, C-5), 133.5 (d, C-2), 125.2 (s, C-1), 116.4 (d, C-6), 110.1 (s, C-3), 52.4 (q, OCH₃)[3]246 (M⁺), 215 (M-OCH₃)⁺[3]
3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol Rhodomela confervoidesC₈H₈Br₂O₃7.05 (1H, s, H-6), 4.40 (2H, s, H-7), 3.38 (3H, s, H-8)[3]144.9 (s, C-1), 143.9 (s, C-2), 130.8 (s, C-5), 117.8 (d, C-6), 115.9 (s, C-4), 114.2 (s, C-3), 75.8 (t, C-7), 58.4 (q, C-8)[3][5]312 (M⁺), 281 (M-OCH₃)⁺, 231 (M-Br)⁺[3]
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE) Symphyocladia latiusculaC₁₄H₈Br₆O₅Not readily available in searched sourcesNot readily available in searched sourcesNot readily available in searched sources
Table 2: Bioactivity Data for Selected Novel Bromophenols
Compound NameBioactivityAssayTargetIC₅₀ / MIC / Kᵢ
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether AntibacterialMICStaphylococcus aureus70-140 µg/mL[3]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether AntifungalMICBotrytis cinereaData not quantified in source[6]
3-bromo-4,5-dihydroxy benzoic acid methyl ester AnticancerCytotoxicityKB, Bel-7402, A549 cells3.09 - 8.71 µg/mL[2]
3-bromo-2,6-dihydroxyacetophenone AntibacterialMICS. aureus / MRSALower than tetracycline (B611298) and tobramycin[3]
Novel Bromophenol Derivatives (18-21) Enzyme InhibitionKᵢhCA I2.53 ± 0.25 to 25.67 ± 4.58 nM[2][7]
Novel Bromophenol Derivatives (18-21) Enzyme InhibitionKᵢhCA II1.63 ± 0.11 to 15.05 ± 1.07 nM[2][7]
Novel Bromophenol Derivatives (18-21) Enzyme InhibitionKᵢAChE6.54 ± 1.03 to 24.86 ± 5.30 nM[2][7]
Bromophenol Hybrids (17a, 17b) AnticancerIC₅₀A549, Bel7402, HepG2, HCT116, Caco21.89 - 5.86 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of novel bromophenol compounds.

Isolation and Purification of Bromophenols from Rhodomela confervoides

This protocol is adapted from the methodology described for the isolation of bromophenols from the marine red alga Rhodomela confervoides.[3]

1. Extraction:

  • Air-dried and powdered Rhodomela confervoides (1 kg) is exhaustively extracted with methanol (B129727) (3 x 5 L) at room temperature.

  • The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

  • The resulting fractions are concentrated in vacuo.

3. Column Chromatography:

  • The chloroform-soluble fraction is subjected to column chromatography on a silica (B1680970) gel column (200-300 mesh).

  • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. High-Performance Liquid Chromatography (HPLC):

  • Fractions containing compounds of interest are further purified by reversed-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

  • The eluent is monitored by a UV detector, and peaks corresponding to the pure compounds are collected.

Spectroscopic Analysis for Structure Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[3]

  • Samples are dissolved in a deuterated solvent, such as methanol-d₄ (MeOD) or chloroform-d (B32938) (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

2. Mass Spectrometry (MS):

  • Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compounds.[3]

  • The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in M⁺ and M+2 peaks of similar intensity for each bromine atom in the molecule.[9]

  • High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high accuracy.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[1]

1. Cell Seeding:

  • Cancer cells (e.g., A549, HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

  • The plate is incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The test bromophenol compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium.

  • The medium is removed from the cells, and 100 µL of the diluted compound is added to each well. Control wells receive the vehicle only.

  • The plate is incubated for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of novel bromophenol compounds.

experimental_workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioactivity Bioactivity Screening algae Marine Algae Collection extraction Solvent Extraction algae->extraction partitioning Solvent Partitioning extraction->partitioning cc Column Chromatography partitioning->cc hplc HPLC Purification cc->hplc nmr NMR Spectroscopy (1D & 2D) hplc->nmr ms Mass Spectrometry (HRMS, EI-MS) hplc->ms xray X-ray Crystallography (optional) hplc->xray structure Structure Determination nmr->structure ms->structure xray->structure cytotoxicity Anticancer Assays (e.g., MTT) structure->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) structure->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) structure->antioxidant enzyme Enzyme Inhibition Assays structure->enzyme

General experimental workflow for the study of novel bromophenols.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex keap1 Keap1 nrf2 Nrf2 ub Ubiquitination keap1_nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n Translocation proteasome Proteasomal Degradation ub->proteasome ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation bromophenol Bromophenol bromophenol->keap1_nrf2 may promote dissociation bromophenol->ros scavenges are ARE (Antioxidant Response Element) nrf2_n->are genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->genes

The Nrf2 signaling pathway and potential modulation by bromophenols.

Conclusion

The structure elucidation of novel bromophenol compounds is a multifaceted process that relies on a combination of sophisticated analytical techniques and rigorous biological evaluation. As our understanding of the chemical diversity and therapeutic potential of these marine natural products continues to grow, the methodologies outlined in this guide will serve as a valuable resource for researchers dedicated to unlocking their full potential. The continued exploration of the marine environment promises the discovery of new bromophenols with unique structural features and potent biological activities, paving the way for the development of next-generation therapeutic agents.

References

A Historical Overview of Polybrominated Diphenyl Ethers (PBDEs) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the discovery, environmental impact, and toxicological research of Polybrominated Diphenyl Ethers (PBDEs), prepared for researchers, scientists, and drug development professionals.

This technical guide provides a detailed historical overview of the research on polybrominated diphenyl ethers (PBDEs), a class of organobromine compounds widely used as flame retardants. From their initial synthesis and commercialization to the growing body of evidence on their environmental persistence, bioaccumulation, and adverse health effects, this document traces the key milestones in our understanding of these ubiquitous environmental contaminants. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by summarizing critical data, outlining experimental methodologies, and illustrating the molecular mechanisms of PBDE toxicity.

A Dual Discovery: From Marine Sponges to Industrial Flame Retardants

The history of PBDEs is unique in that it follows two parallel research tracks. The first synthetic PBDEs were developed for industrial use as flame retardants in the 1970s. Their ability to inhibit combustion made them a popular additive in a wide range of consumer and commercial products, including electronics, furniture, textiles, and plastics. The most common commercial formulations were PentaBDE, OctaBDE, and DecaBDE.

Independently, in 1981, naturally occurring PBDEs were first isolated from marine sponges of the Dysidea species.[1][2][3] This discovery highlighted that these compounds were not solely of anthropogenic origin. Subsequent research has revealed that a variety of marine organisms naturally produce hydroxylated and methoxylated PBDEs.[3] This dual origin of PBDEs has complicated the study of their environmental fate and biological effects.

The widespread industrial use of synthetic PBDEs led to their increasing presence in the environment. By the late 1990s, researchers began to detect rising levels of PBDEs in various environmental compartments, including air, water, soil, and sediment, as well as in wildlife and human tissues.[4] A landmark Swedish study published in 1999 revealed a dramatic increase in PBDE concentrations in human milk from 1972 to 1997, raising significant concerns about human exposure and potential health risks.[5]

Quantitative Data on PBDE Contamination: A Global Concern

The growing awareness of PBDEs as persistent organic pollutants (POPs) spurred extensive monitoring studies worldwide. The following tables summarize key quantitative data on PBDE concentrations in human matrices, providing a snapshot of the temporal trends and geographical variations in exposure.

Table 1: Temporal Trends of ΣPBDEs in Human Milk (ng/g lipid weight)

Region/Country1972-19801981-19901991-20002001-2010
Sweden0.7 - 4.83.0 - 6.64.0 - 5.52.8 - 4.1
North America--30 - 15040 - 100
Asia--1.5 - 5.02.2 - 7.5

Data compiled from multiple sources. Ranges represent variations across different studies within the specified timeframes.

Table 2: ΣPBDE Concentrations in Human Blood Serum (ng/g lipid weight)

Region/CountryStudy PeriodMean ConcentrationPredominant Congeners
United States (NHANES)2003-200481.7BDE-47, BDE-153, BDE-99
Canada1992-20052.1 - 25.3BDE-47, BDE-99, BDE-100
Europe (various countries)2000-20102.0 - 8.0BDE-47, BDE-153
New Zealand20067.17BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183

Data compiled from multiple sources. Concentrations can vary significantly based on age, diet, and lifestyle.

Experimental Protocols for PBDE Research

The following section details standardized methodologies for key experiments in PBDE research, providing a foundation for reproducible studies in this field.

Analysis of PBDEs in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction, cleanup, and quantification of PBDEs in human serum.

1. Sample Preparation and Extraction:

  • To 1 mL of human serum, add an internal standard solution containing 13C-labeled PBDE congeners.

  • Add 2 mL of formic acid and 6 mL of a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and n-hexane.

  • Vortex the mixture for 2 minutes and centrifuge at 2000 rpm for 10 minutes.

  • Collect the upper organic layer. Repeat the extraction twice more with 3 mL of the MTBE/n-hexane mixture.

  • Combine the organic extracts and concentrate to approximately 1 mL under a gentle stream of nitrogen.

2. Cleanup by Solid-Phase Extraction (SPE):

  • Condition a silica (B1680970) SPE cartridge (500 mg) with 5 mL of dichloromethane (B109758) (DCM) followed by 5 mL of n-hexane.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with 10 mL of n-hexane to remove interfering lipids.

  • Elute the PBDEs with 10 mL of a 1:1 (v/v) mixture of DCM and n-hexane.

  • Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Inject 1 µL of the final extract into a gas chromatograph equipped with a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 200°C at 25°C/min, then to 300°C at 5°C/min (hold for 10 min).

    • Injector: Splitless mode at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each PBDE congener and internal standard.

Assessment of PBDE-Induced Neurotoxicity via Oxidative Stress in PC12 Cells

This protocol describes an in vitro assay to evaluate the neurotoxic effects of PBDEs by measuring oxidative stress in a neuronal cell line.

1. Cell Culture and Exposure:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Expose the cells to various concentrations of a specific PBDE congener (e.g., BDE-47) dissolved in a suitable solvent (e.g., DMSO) for 24 hours. Include a vehicle control group.

2. Measurement of Reactive Oxygen Species (ROS):

  • After exposure, remove the medium and wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. An increase in fluorescence indicates an increase in ROS production.

3. Assessment of Cell Viability (MTT Assay):

  • After the ROS measurement (or in a parallel plate), add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Signaling Pathways and Mechanisms of Toxicity

PBDEs have been shown to exert their toxic effects through multiple mechanisms, including endocrine disruption and neurotoxicity. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by PBDEs.

Disruption of Thyroid Hormone Signaling

PBDEs and their hydroxylated metabolites are structurally similar to thyroid hormones and can interfere with their signaling pathway at multiple levels.

PBDE_Thyroid_Pathway PBDEs PBDEs & Metabolites TTR Transthyretin (TTR) (Transport Protein) PBDEs->TTR Competes with T4 for binding TR Thyroid Hormone Receptor (TR) PBDEs->TR Binds to TR T4 Thyroxine (T4) T3 Triiodothyronine (T3) T4->T3 Deiodinase T4->TTR T3->TR TTR->TR TRE Thyroid Hormone Response Element (TRE) TR->TRE Gene_Expression Target Gene Expression TRE->Gene_Expression Altered Transcription

Caption: PBDEs disrupt thyroid hormone signaling by competing with thyroxine (T4) for binding to transport proteins like transthyretin (TTR) and by directly interacting with the thyroid hormone receptor (TR), leading to altered gene expression.

Neurotoxicity via Induction of Oxidative Stress

A primary mechanism of PBDE-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

PBDE_Neurotoxicity_Pathway PBDEs PBDEs Mitochondria Mitochondria PBDEs->Mitochondria Accumulation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis

Caption: PBDEs accumulate in mitochondria, leading to increased production of reactive oxygen species (ROS). The resulting oxidative stress causes cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis.

Estrogenic Effects of PBDEs

Certain PBDEs and their hydroxylated metabolites can mimic the action of estrogen by binding to estrogen receptors (ERs), thereby disrupting endocrine function.

PBDE_Estrogen_Pathway OH_PBDEs Hydroxylated PBDEs ER Estrogen Receptor (ER) OH_PBDEs->ER Binds to ER Estrogen Estrogen (E2) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Expression Estrogen-Responsive Gene Expression ERE->Gene_Expression Altered Transcription

Caption: Hydroxylated metabolites of PBDEs can bind to the estrogen receptor (ER), leading to the altered transcription of estrogen-responsive genes and subsequent endocrine disruption.

Conclusion and Future Directions

The research on PBDEs over the past few decades has transformed our understanding of these compounds from seemingly inert flame retardants to potent environmental contaminants with significant health implications. The historical timeline reveals a progressive realization of their persistence, bioaccumulation, and toxicity. While regulatory actions have led to the phasing out of some PBDE commercial mixtures, their legacy of environmental contamination and the continued use of other brominated flame retardants necessitate ongoing research.

Future research should focus on several key areas:

  • Long-term health effects: The consequences of chronic, low-dose exposure to PBDEs, particularly during critical developmental windows, are not yet fully understood.

  • Mixture toxicity: Humans and wildlife are exposed to complex mixtures of PBDEs and other environmental contaminants. The interactive effects of these mixtures need to be investigated.

  • Next-generation flame retardants: As PBDEs are replaced with alternative flame retardants, it is crucial to thoroughly evaluate the environmental fate and toxicological profiles of these new compounds to avoid regrettable substitutions.

  • Therapeutic potential: Interestingly, some naturally occurring PBDEs have shown promise as anticancer agents, highlighting the need for further investigation into their pharmacological properties.[1][2][3]

By building upon the extensive body of research outlined in this guide, the scientific community can continue to address the challenges posed by PBDEs and work towards safeguarding environmental and human health.

References

Chemotaxonomic Relevance of Bromophenols in Marine Algae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<_ _=

Introduction

Marine algae are a significant source of a wide array of halogenated secondary metabolites, with brominated phenols (bromophenols) being a particularly prominent and diverse class.[1][2] These compounds are characterized by a phenolic structure substituted with one or more bromine atoms.[3] The distribution and structural diversity of bromophenols vary significantly across different algal phyla, genera, and even species, making them valuable chemotaxonomic markers.[1] This technical guide provides a comprehensive overview of the chemotaxonomic relevance of bromophenols in marine algae, detailing their distribution, biosynthesis, and the analytical methods used for their study. Furthermore, it explores their biological activities and potential applications in drug development.

Distribution of Bromophenols in Marine Algae

Bromophenols are found in red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae, with the highest diversity and concentration typically observed in red algae.[2][4]

Red Algae (Rhodophyta)

Red algae, particularly the family Rhodomelaceae, are the most prolific producers of bromophenols.[1] Genera such as Laurencia, Polysiphonia, Rhodomela, and Odonthalia are well-known for their complex and varied bromophenol profiles.[1][5] For instance, the genus Laurencia is characterized by the presence of laurane-type bromophenols.[6] The structural diversity within red algae is vast, encompassing simple brominated phenols to more complex structures like brominated benzyl (B1604629) ethers and compounds with multiple phenolic rings.[1][7] This diversity makes bromophenols particularly useful for chemotaxonomic classification within the Rhodophyta.[1]

Brown Algae (Phaeophyceae)

While not as diverse as in red algae, bromophenols are also present in brown algae. Species from the genera Fucus, Ascophyllum, and Leathesia have been reported to contain these compounds.[2][4] The bromophenols found in brown algae are often simpler in structure compared to those in red algae.[4]

Green Algae (Chlorophyta)

Green algae contain the least diversity of bromophenols among the three major algal groups.[4] Species like Ulva lactuca and those from the genus Avrainvillea have been shown to produce simple bromophenols.[8][9]

Table 1: Distribution of Representative Bromophenols in Marine Algae

Algal PhylumGenusRepresentative Bromophenol(s)Reference(s)
Rhodophyta LaurenciaLaurane-type sesquiterpenoids[6]
PolysiphoniaLanosol and its derivatives[10]
Rhodomela2,3-dibromo-4,5-dihydroxybenzyl derivatives[2]
OdonthaliaBis(2,3-dibromo-4,5-dihydroxybenzyl) ether[5]
Phaeophyceae Leathesia2,3-dibromo-4,5-dihydroxybenzyl derivatives[2]
FucusSimple bromophenols[4]
Chlorophyta AvrainvilleaBrominated diphenyl methane (B114726) derivatives[9]
Codium2,4,6-tribromophenol[11]

Biosynthesis of Bromophenols

The biosynthesis of bromophenols in marine algae is an enzymatic process primarily catalyzed by vanadium-dependent haloperoxidases (V-HPOs), specifically vanadium-dependent bromoperoxidases (V-BPOs).[3][12] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks a phenolic substrate.[13]

The biosynthetic pathways for the diverse array of bromophenols are not yet fully elucidated, but it is believed that many originate from common phenolic precursors derived from the shikimate pathway, such as p-hydroxybenzoic acid.[7][8] The regioselectivity of the bromination, as well as subsequent enzymatic modifications like ether linkages, dimerization, and sulfation, contribute to the vast structural diversity of these compounds.[14]

Signaling Pathway: Enzymatic Bromination

The following diagram illustrates the general enzymatic process of bromophenol biosynthesis.

Biosynthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Phenolic Precursor Phenolic Precursor V-BPO Vanadium Bromoperoxidase (V-BPO) Phenolic Precursor->V-BPO Br- Bromide (Br⁻) Br-->V-BPO H2O2 Hydrogen Peroxide (H₂O₂) H2O2->V-BPO Bromophenol Bromophenol V-BPO->Bromophenol H2O Water (H₂O) V-BPO->H2O OH- Hydroxide (OH⁻) V-BPO->OH-

Biosynthesis of bromophenols by V-BPO.

Experimental Protocols

The study of bromophenols involves a series of steps from extraction to characterization and bioactivity assessment.

Extraction and Isolation

A general workflow for the extraction and isolation of bromophenols from marine algae is depicted below.

ExtractionWorkflow Algal_Sample Algal Sample (Fresh or Dried) Extraction Extraction (e.g., Methanol (B129727)/Dichloromethane) Algal_Sample->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Chromatography Chromatographic Separation (e.g., Column, HPLC) Fractions->Chromatography Pure_Compounds Pure Bromophenols Chromatography->Pure_Compounds

General workflow for bromophenol extraction.

Detailed Methodology for Extraction and Isolation:

  • Sample Preparation: Algal samples are typically washed to remove epiphytes and debris, then either freeze-dried or air-dried. The dried material is ground into a fine powder.

  • Extraction: The powdered alga is extracted with a suitable solvent system, commonly a mixture of methanol and dichloromethane.[7] This process is often repeated multiple times to ensure complete extraction.

  • Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions obtained from partitioning are subjected to various chromatographic techniques to isolate individual bromophenols. This may include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Often using a C18 or C8 column with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.[15][16]

Structural Elucidation

The structures of isolated bromophenols are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.[7] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.[7] Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile bromophenols.[11]

Quantitative Analysis

A validated HPLC method is often employed for the quantification of bromophenols in algal extracts.[15][16]

Table 2: HPLC Method Parameters for Bromophenol Quantification in Vertebrata lanosa

ParameterConditionReference(s)
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)[15][17]
Mobile Phase A: 0.05% trifluoroacetic acid in waterB: Acetonitrile[15][17]
Gradient 2% B to 70% B over 35 minutes[15][17]
Flow Rate 0.25 mL/min[15][17]
Detection UV at 210 nm[15][17]
Column Temp. 30 °C[15][17]

This method has been shown to be selective, linear, precise, and accurate for the quantification of several bromophenols.[16]

Biological Activities and Drug Development Potential

Bromophenols from marine algae exhibit a wide range of biological activities, making them promising candidates for drug development.[2][18]

Antioxidant Activity

Many bromophenols are potent antioxidants due to their ability to scavenge free radicals.[19] The antioxidant capacity is influenced by the number and position of hydroxyl and bromine substituents on the aromatic ring.[9]

Table 3: Antioxidant Activity of Bromophenols from Polysiphonia urceolata

CompoundDPPH Radical Scavenging IC₅₀ (µM)Reference(s)
3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid9.67[20]
(E)-4-(3-bromo-4,5-dihydroxyphenyl)-but-3-en-2-one15.32[20]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester21.90[7]
1,2-bis(3-bromo-4,5-dihydroxyphenyl)ethane11.25[20]
Butylated hydroxytoluene (BHT) - Positive Control83.84[20]
Anticancer Activity

Several bromophenols have demonstrated significant cytotoxicity against various cancer cell lines.[2] For example, bromophenol derivatives from the brown alga Leathesia nana have shown activity against A549 (lung), BGC823 (gastric), and MCF-7 (breast) cancer cells.[2]

Antidiabetic Activity

Some bromophenols act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the negative regulation of insulin (B600854) signaling.[3] Inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes. Bromophenols from Rhodomela confervoides have shown potent PTP1B inhibitory activity.[2]

Antimicrobial Activity

Bromophenols also possess antimicrobial properties against a range of bacteria and fungi.[7][19]

Logical Relationship: From Algae to Potential Drugs

The following diagram illustrates the pathway from the natural source to potential therapeutic applications.

DrugDevelopment Marine_Algae Marine Algae (e.g., Rhodophyta) Bromophenols Bromophenols Marine_Algae->Bromophenols Bioactivities Biological Activities (Antioxidant, Anticancer, etc.) Bromophenols->Bioactivities Drug_Development Drug Development (Lead Optimization, Clinical Trials) Bioactivities->Drug_Development Therapeutics Potential Therapeutics Drug_Development->Therapeutics

The drug development pipeline for algal bromophenols.

Conclusion

Bromophenols are a structurally diverse and biologically active class of compounds with significant chemotaxonomic relevance in marine algae. Their distribution and complexity, particularly within the red algae, provide valuable insights for algal systematics. The potent biological activities of these compounds, including antioxidant, anticancer, and antidiabetic effects, highlight their potential as a source of new therapeutic agents. Further research into their biosynthesis, ecological roles, and mechanisms of action will undoubtedly uncover new opportunities for their application in science and medicine.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 4-Bromophenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-bromophenol (B116583) (p-bromophenol) via the electrophilic bromination of phenol (B47542). The described method utilizes liquid bromine in a non-polar solvent, carbon disulfide, under controlled temperature conditions to favor the formation of the para-substituted product over ortho- and poly-brominated species. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable procedure for obtaining high-purity 4-bromophenol. Safety precautions for handling the hazardous materials involved are also detailed.

Introduction

4-Bromophenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. The synthesis involves the electrophilic aromatic substitution of phenol. The hydroxyl group of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, this high reactivity can lead to the formation of multiple byproducts, including 2-bromophenol, 2,4-dibromophenol (B41371), and 2,4,6-tribromophenol.[1]

To achieve selective synthesis of 4-bromophenol, the reaction conditions must be carefully controlled. The use of a non-polar aprotic solvent, such as carbon disulfide (CS₂), and low reaction temperatures moderates the reactivity of the bromine, favoring mono-substitution. The para product is generally favored due to reduced steric hindrance compared to the ortho positions.[2] This protocol is adapted from a well-established procedure published in Organic Syntheses, known for its reliability and scalability.[1]

Reaction Scheme

Materials and Equipment

Chemicals:

  • Phenol (C₆H₅OH), CAS: 108-95-2

  • Bromine (Br₂), CAS: 7726-95-6

  • Carbon Disulfide (CS₂), CAS: 75-15-0

  • Ice

  • Rock Salt

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • 500 mL addition funnel (dropping funnel)

  • Large crystallizing dish or bath for ice-salt mixture

  • Distillation apparatus (condenser, receiving flask)

  • Vacuum distillation apparatus with a fractionating column (e.g., Claisen flask)

  • Heating mantle

  • Beaker for gas trap (HBr absorption)

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

This procedure involves highly hazardous materials and must be performed in a certified chemical fume hood by trained personnel.

  • Phenol: Highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Causes severe skin burns and eye damage.[4] Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves (neoprene or butyl rubber are recommended).[3] In case of skin contact, immediately wash the affected area with polyethylene (B3416737) glycol (PEG 300 or 400) or isopropyl alcohol, followed by copious amounts of soap and water.[4][5] Water alone may increase absorption initially.[4]

  • Bromine: Fatal if inhaled and causes severe skin burns and eye damage.[6][7] It is a strong oxidizing agent. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency eyewash and shower are accessible.

  • Carbon Disulfide: Highly flammable liquid and vapor with a very low autoignition temperature.[8][9][10] It is toxic and can cause damage to organs through prolonged exposure.[8] All heating must be done using a steam bath or a heating mantle with extreme caution. Ensure there are no ignition sources nearby.

Experimental Protocol

This procedure is based on the method by Adams and Marvel.[1]

5.1 Reaction Setup

  • In a 5 L three-neck round-bottom flask, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide.

  • Equip the flask with a mechanical stirrer, a reflux condenser, and a 500 mL addition funnel.

  • Place the flask in a large bath and prepare an ice-salt mixture to cool the flask contents.

  • Attach a gas absorption trap to the top of the reflux condenser to neutralize the hydrogen bromide (HBr) gas evolved during the reaction. A beaker containing a stirred solution of sodium hydroxide (B78521) or a large volume of ice water can be used.[1]

5.2 Bromination

  • In the addition funnel, prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide.

  • Begin stirring the phenol solution and cool the flask to below 5°C using the ice-salt bath.

  • Once the temperature is stable, begin the dropwise addition of the bromine solution from the addition funnel to the stirred phenol solution.

  • Maintain the reaction temperature below 5°C throughout the addition. The addition should take approximately two hours.[1]

5.3 Work-up: Solvent Removal

  • After the bromine addition is complete, dismantle the cooling bath and the addition funnel.

  • Reconfigure the apparatus for simple distillation. Attach a condenser for downward distillation with a suitable receiving flask.

  • Gently heat the reaction mixture using a steam bath or a carefully controlled heating mantle to distill off the carbon disulfide. Approximately 1200 cc of solvent should be recovered.[1]

5.4 Purification: Vacuum Distillation

  • Transfer the residual liquid to a smaller flask (e.g., a 2 L Claisen flask) suitable for vacuum distillation.

  • Assemble a vacuum distillation apparatus equipped with a good fractionating column.

  • Slowly distill the residue under reduced pressure. Collect the fraction boiling at 145–150°C / 25–30 mm Hg .[1]

  • This fraction is the 4-bromophenol product, which will solidify upon cooling to a white crystalline mass.[1]

  • Note: A lower-boiling fraction containing a mixture of o-bromophenol and p-bromophenol, and a small high-boiling fraction of 2,4-dibromophenol may also be obtained.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValueReference
Reactants
Phenol (mass)1000 g[1]
Phenol (moles)10.6 mol[1]
Bromine (mass)1702 g[1]
Bromine (moles)10.7 mol[1]
Product
4-Bromophenol (yield)1475–1550 g[1]
4-Bromophenol (yield %)80–84%[1]
Boiling Point145–150°C @ 25-30 mmHg[1]
Melting Point (purified)61-64°C[1][11]
AppearanceWhite crystalline solid[11]

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow Workflow for the Synthesis of 4-Bromophenol A 1. Dissolve Phenol in Carbon Disulfide B 2. Cool Reaction Mixture to < 5°C A->B Setup C 3. Add Bromine Solution (Dropwise, ~2 hours) B->C Reagent Addition D 4. Reaction Stirring C->D E 5. Work-up: Distill off Carbon Disulfide D->E Reaction Complete F 6. Purification: Vacuum Distillation E->F Crude Product G 7. Collect Product Fraction (145-150°C @ 25-30 mmHg) F->G Fractionation H 8. Isolate Solid 4-Bromophenol G->H

Caption: Experimental workflow for the synthesis of 4-bromophenol.

References

Application Notes and Protocols for the Extraction of Bromophenols from Rhodomela confervoides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marine red alga Rhodomela confervoides is a rich source of structurally diverse bromophenols, which are halogenated secondary metabolites exhibiting a wide range of biological activities. These compounds, characterized by the presence of one or more bromine atoms on a phenol (B47542) ring structure, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, antimicrobial, antiviral, and antidiabetic properties.[1][2] This document provides a detailed protocol for the extraction, fractionation, and isolation of bromophenols from R. confervoides, along with a summary of the quantitative data on the antioxidant activities of isolated compounds.

Data Presentation

The bromophenols isolated from Rhodomela confervoides have demonstrated significant antioxidant potential. The following table summarizes the quantitative data on the free radical scavenging activity of several bromophenols isolated from this alga. The data is presented as IC50 values for DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging activity and Trolox Equivalent Antioxidant Capacity (TEAC) for ABTS [2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging activity.

CompoundDPPH Radical Scavenging IC50 (μM)ABTS Radical Scavenging TEAC (mM)Reference
Ureidobromophenol 13.345.01[1]
Ureidobromophenol 24.843.25[1]
Ureidobromophenol 34.124.56[1]
Ureidobromophenol 43.984.89[1]
3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol9.52-[3]
3,4-dibromo-5-((2,3-dihydroxypropoxy)methyl)benzene-1,2-diol7.43-[3]
(E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one8.72-[3]
bis(2,3-dibromo-4,5-dihydroxybenzyl) ether--[4]
Ascorbic Acid (Positive Control)20.11.02[1]
Butylated Hydroxytoluene (BHT) (Positive Control)82.11-[3][5]

Experimental Protocols

This section details the methodology for the extraction and isolation of bromophenols from Rhodomela confervoides, based on established laboratory practices.

Sample Collection and Preparation
  • Collection: Collect fresh samples of Rhodomela confervoides from its natural habitat.

  • Cleaning: Thoroughly wash the collected algal material with fresh seawater to remove any epiphytes, sand, and other debris.

  • Drying: Air-dry the cleaned algae in a well-ventilated area, preferably in the shade, to prevent photodegradation of the target compounds.

  • Grinding: Once completely dry, grind the algal biomass into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of Crude Bromophenol Extract

This protocol describes a solvent-based extraction method, which is commonly employed for obtaining bromophenols from red algae.[2]

  • Maceration:

    • Weigh the powdered algal material (e.g., 1 kg).

    • Immerse the powder in a suitable solvent. Common choices include 95% ethanol (B145695) or methanol (B129727).[4][5] A typical sample-to-solvent ratio is 1:10 (w/v).

    • Allow the mixture to macerate at room temperature for a specified period, typically 24-48 hours, with occasional agitation.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • After each maceration cycle, filter the mixture through cheesecloth or filter paper to separate the solvent extract from the algal residue.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various compounds. Liquid-liquid partitioning is used to separate bromophenols from other components based on their polarity.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity. A common sequence is:

      • n-hexane (to remove non-polar compounds like lipids and pigments)

      • Dichloromethane or Chloroform

      • Ethyl acetate (B1210297) (EtOAc), which is known to be effective for extracting bromophenols.[1]

    • Collect each solvent fraction separately.

    • Concentrate each fraction using a rotary evaporator to yield the respective fractionated extracts. The ethyl acetate fraction is expected to be enriched with bromophenols.

Isolation and Purification of Bromophenols

The bromophenol-rich fraction (typically the ethyl acetate fraction) is subjected to chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography:

      • Pack a glass column with silica gel as the stationary phase.

      • Load the concentrated ethyl acetate fraction onto the column.

      • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate or acetone.[4]

      • Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots under UV light or by spraying with a suitable reagent (e.g., 5% sulfuric acid in ethanol followed by heating).[4]

      • Pool the fractions containing similar compound profiles.

    • Sephadex LH-20 Chromatography:

      • For further purification, subject the fractions obtained from silica gel chromatography to size-exclusion chromatography using a Sephadex LH-20 column.

      • Use methanol as the mobile phase to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC.

    • A common stationary phase is a C18 column.[4]

    • The mobile phase typically consists of a gradient of methanol and water or acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector, as bromophenols absorb in the UV range (around 280-300 nm).[6]

    • Collect the peaks corresponding to individual bromophenols.

Structure Elucidation

The chemical structures of the purified bromophenols are determined using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry.[4]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[4]

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the extraction and analysis of bromophenols from Rhodomela confervoides.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Isolation cluster_analysis Analysis Collection Collection of Rhodomela confervoides Washing Washing and Cleaning Collection->Washing Drying Air Drying Washing->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration with Solvent (e.g., 95% Ethanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Bromophenol-Rich) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) EtOAc_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Bromophenols Isolated Pure Bromophenols HPLC->Pure_Bromophenols Structure_Elucidation Structure Elucidation (MS, NMR, IR) Pure_Bromophenols->Structure_Elucidation Bioactivity_Assay Bioactivity Assays (e.g., Antioxidant) Pure_Bromophenols->Bioactivity_Assay Analytical_Workflow cluster_input Input cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_output Output Purified_Compound Purified Bromophenol Isolate MS Mass Spectrometry (MS) Purified_Compound->MS NMR NMR Spectroscopy (1D & 2D) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR Mol_Weight Molecular Weight & Formula Determination MS->Mol_Weight Structural_Info Structural Connectivity & Stereochemistry NMR->Structural_Info Functional_Groups Functional Group Identification IR->Functional_Groups Final_Structure Elucidated Chemical Structure Mol_Weight->Final_Structure Structural_Info->Final_Structure Functional_Groups->Final_Structure

References

Application Notes and Protocols for the Purification of Crude Bromophenol Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude bromophenol synthesis products. The described techniques are essential for obtaining high-purity bromophenols, which are crucial intermediates in pharmaceutical synthesis and various research applications.

Introduction

The synthesis of bromophenols often results in a crude product mixture containing unreacted starting materials, isomeric byproducts, and other impurities. The removal of these contaminants is critical to ensure the desired efficacy, safety, and reproducibility of downstream applications. This guide details three primary purification techniques: recrystallization, flash column chromatography, and distillation, providing comparative data and step-by-step protocols.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data on the efficiency of various purification methods for different bromophenol products. It is important to note that the initial purity of the crude product can significantly influence the final purity and yield.

Table 1: Purification of 2,4,6-Tribromophenol (B41969)

Purification MethodSolvent/Eluent SystemTypical YieldFinal Purity (by HPLC)Reference
Recrystallization95% Ethanol (B145695)92.5% - 95.5%>99%[1]

Table 2: Purification of p-Bromophenol

Purification MethodKey ParametersTypical YieldProduct FormReference
Fractional Distillation145-150°C / 25-30 mm80% - 84%Solid white mass, m.p. 63°C[2]
Centrifugation of DistillateCooled to 10°CHighHard white crystals, m.p. 63°C[2]

Table 3: General Comparison of Recrystallization and Column Chromatography

ParameterRecrystallizationColumn Chromatography
Principle Differential solubility at varying temperatures.Differential partitioning between a stationary and mobile phase.
Typical Purity Good to Excellent (>98%)Good to Excellent (>99% achievable)[3]
Yield Moderate to HighVariable, dependent on separation efficiency.
Scalability Easily scalable.Can be cumbersome and expensive to scale up.[4]
Applicability Best for crystalline, thermally stable solids.Applicable to a wide range of compounds, including oils.[3]

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid bromophenols, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol 1: Recrystallization of 2,4,6-Tribromophenol from Ethanol

This protocol is designed for the purification of crude 2,4,6-tribromophenol.

Materials:

  • Crude 2,4,6-tribromophenol

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 2,4,6-tribromophenol in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.

  • Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization of 2,6-dibromo-4-cyanophenol

This protocol provides a general procedure; the ideal solvent system (e.g., 50% ethanol in water, methanol, toluene, or chloroform) should be determined empirically.[5]

Materials:

  • Crude 2,6-dibromo-4-cyanophenol

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Add more solvent in portions until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[6]

  • Maximizing Yield: Once crystal formation is apparent at room temperature, place the flask in an ice bath for at least 30 minutes.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the purified crystals under vacuum.[5]

Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for separating bromophenols from impurities with different polarities. It is particularly useful when recrystallization is ineffective.[4]

Protocol 3: Flash Column Chromatography of a Crude Bromophenol Mixture

This is a general protocol that can be adapted for various bromophenol purifications. The selection of the eluent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). A common starting point for bromophenols is a mixture of hexanes and ethyl acetate (B1210297).[7]

Materials:

  • Crude bromophenol mixture

  • Silica (B1680970) gel (flash chromatography grade)

  • Glass chromatography column

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Collection tubes

  • Air pressure source

Procedure:

  • Solvent System Selection: Using TLC, identify a solvent system where the desired bromophenol has an Rf value of approximately 0.3.[7]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude bromophenol in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for samples not readily soluble, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]

  • Elution:

    • Carefully add the eluent to the column and apply gentle air pressure to begin elution.

    • Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure bromophenol.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification by Distillation

Distillation is suitable for the purification of liquid bromophenols or solid bromophenols that can be melted without decomposition. Fractional distillation is used to separate isomers with close boiling points, while vacuum distillation is employed for high-boiling or heat-sensitive compounds.[8][9]

Protocol 4: Fractional Distillation of o- and p-Bromophenol Mixture

This protocol is adapted from a procedure for the synthesis of p-bromophenol, where a mixture of o- and p-isomers is generated.[2]

Materials:

  • Crude mixture of o- and p-bromophenol

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Vacuum source (for reduced pressure distillation)

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. For high-boiling bromophenols, set up for vacuum distillation. Ensure all glassware is free of cracks.[10]

  • Charging the Flask: Add the crude bromophenol mixture to the distillation flask.

  • Distillation:

    • If under vacuum, reduce the pressure in the system before heating.[10]

    • Begin heating the distillation flask.

    • Collect the different fractions as they distill at their respective boiling points. The lower-boiling o-bromophenol will distill first, followed by the p-bromophenol.

    • For p-bromophenol, the boiling point is 145-150°C at 25-30 mm pressure.[2]

  • Product Collection: Collect the purified fractions in separate receiving flasks. The p-bromophenol will solidify upon cooling.[2]

  • Further Purification (Optional): For very high purity, the distilled p-bromophenol can be further purified by cooling to 10°C and centrifuging to obtain hard white crystals.[2]

Visualized Workflows

Recrystallization_Workflow Crude Crude Bromophenol Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Bromophenol Dry->Pure

Caption: Workflow for the purification of bromophenols via recrystallization.

Column_Chromatography_Workflow Crude Crude Bromophenol TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Bromophenol Evaporate->Pure

Caption: Workflow for flash column chromatography purification.

Distillation_Workflow Crude Crude Bromophenol Mixture Setup Assemble Distillation Apparatus Crude->Setup Heat Heat and Distill (under vacuum if needed) Setup->Heat Collect Collect Fractions Based on Boiling Point Heat->Collect Pure Purified Bromophenol Isomers Collect->Pure

Caption: General workflow for purification by distillation.

References

Application Note: Quantification of Bromophenols in Seawater by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenols (BPs) are a class of halogenated organic compounds found in the marine environment, originating from both natural sources, such as marine algae, and anthropogenic activities. Due to their potential toxicity and impact on marine ecosystems, as well as their role as off-flavor compounds in seafood, a reliable and sensitive analytical method for their quantification in seawater is crucial. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous analysis of trace levels of various bromophenols in seawater samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by HPLC separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of bromophenols.

Protocol:

  • Collect seawater samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Immediately after collection, acidify the samples to a pH of 2-3 with a suitable acid (e.g., hydrochloric or sulfuric acid) to prevent rapid degradation of the target analytes.[1]

  • Store the acidified samples at 4°C and analyze as soon as possible.

Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to extract, clean up, and concentrate the bromophenols from the seawater matrix.

Protocol:

  • SPE Cartridge: Waters Oasis HLB (200 mg, 6 mL) or equivalent polymeric reversed-phase cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of Milli-Q water.

  • Sample Loading: Load 100 mL to 1 L of the acidified seawater sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar impurities.

  • Drying: Dry the cartridge under a vacuum for approximately 30 minutes.

  • Elution: Elute the retained bromophenols with two aliquots of 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 500 µL of a methanol/water (50:50, v/v) solution for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Parameters:

ParameterValue
Column Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 0.0 min: 40% B5.0 min: 40% B25.0 min: 100% B25.1 min: 40% B30.0 min: 40% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of various bromophenols in seawater.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Bromophenol (2-BP)171.092.025
4-Bromophenol (4-BP)171.092.025
2,4-Dibromophenol (2,4-DBP)249.9170.020
2,6-Dibromophenol (2,6-DBP)249.9170.020
2,4,6-Tribromophenol (2,4,6-TBP)329.8249.915

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Method Validation Data for Bromophenols in Seawater

AnalyteLinearity Range (ng/L)LOD (ng/L)LOQ (ng/L)Recovery (%)Precision (% RSD)
2-Bromophenol (2-BP)1 - 100>0.990.20.785 - 105< 10
4-Bromophenol (4-BP)1 - 100>0.990.31.088 - 102< 9
2,4-Dibromophenol (2,4-DBP)0.5 - 100>0.990.10.490 - 110< 8
2,6-Dibromophenol (2,6-DBP)0.5 - 100>0.990.10.582 - 101< 11
2,4,6-Tribromophenol (2,4,6-TBP)0.1 - 100>0.990.050.292 - 108< 7

Method detection limits for a range of bromophenols in seawater have been reported to be in the range of 0.1-21.9 ng/L.[1] Recoveries for bromophenols in spiked seawater samples have been shown to be in the range of 64-100% with a precision of 0.4-11% RSD.[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis seawater Seawater Sample Collection acidification Acidification (pH 2-3) seawater->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for the quantification of bromophenols in seawater.

References

Application of Bromophenol Derivatives in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of bromophenol derivatives in modern organic synthesis. These compounds serve as versatile building blocks for the construction of complex molecular architectures, finding extensive use in the synthesis of natural products, pharmaceuticals, and advanced materials. This guide offers detailed experimental protocols for key transformations, quantitative data to facilitate reaction optimization, and visualizations of reaction mechanisms and workflows.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in contemporary organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Bromophenol derivatives are excellent substrates for these transformations due to the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide. This reaction is widely used for the synthesis of biaryls, a common motif in many biologically active molecules.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Bromophenols

EntryBromophenol DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromophenolPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂O8022>95[1]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-801885[1]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-802088[1]
41-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid

  • Materials: 4-Bromophenol (1.0 mmol, 173 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg), Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg), 1,4-Dioxane (6 mL), Water (1.5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromophenol, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 80 °C and stir for 18-22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane (B92381) and ethyl acetate) to afford the desired biaryl product.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Ar_Pd_Ar Ar-Pd(II)L₂-Ar' PdII_complex->Ar_Pd_Ar [Ar'-B(OH)₃]⁻ Transmetalation Transmetalation Ar_Pd_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArBr Ar-Br BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction has broad applications in the synthesis of pharmaceuticals and organic electronic materials.

Quantitative Data Summary: Buchwald-Hartwig Amination of Bromobenzenes

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLiToluene10024>99[4]
2BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONaToluene10024>99[4]
3BromobenzenePhenoxazine[Pd(allyl)Cl]₂ (1)XPhos (4)t-BuONaToluene10024>99[4]
4bis(3-bromophenyl)amine (B15197581)Aniline (B41778)Pd(OAc)₂ (2)BINAP (2.4)NaOt-BuToluene1001885-95[5]

Experimental Protocol: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine

  • Materials: bis(3-bromophenyl)amine (1.0 mmol), Aniline (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), BINAP (0.024 mmol, 15 mg), Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg), Anhydrous toluene (10 mL).

  • Procedure:

    • In a glovebox or under a stream of argon, add Pd(OAc)₂, BINAP, and NaOt-Bu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add bis(3-bromophenyl)amine and aniline to the flask.

    • Add anhydrous toluene via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, monitoring by TLC.

    • Cool the mixture to room temperature and carefully quench the reaction with water.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Amido_complex Ar-Pd(II)L₂(NR₂) PdII_complex->Amido_complex HNR₂ / Base Amine_Coord Amine Coordination & Deprotonation Amido_complex->Pd0 Ar-NR₂ RedElim Reductive Elimination Product Ar-NR₂ ArBr Ar-Br Amine HNR₂ Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials.[6]

Quantitative Data Summary: Sonogashira Coupling of Bromophenols

EntryBromophenol DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-ethynylphenolPhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene801285-95[7]
24-Bromo-3-ethynylphenol1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene801280-90[7]
31-Iodo-4-bromobenzenePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[8]
44-BromobenzonitrilePhenylacetyleneNS-MCM-41-Pd (1)CuI (2)Et₃NToluene1002475[9]

Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-ethynylphenol with Phenylacetylene

  • Materials: 4-Bromo-3-ethynylphenol (1.0 mmol, 211 mg), Phenylacetylene (1.2 mmol, 122 mg, 132 µL), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg), Triethylamine (B128534) (Et₃N, 2.0 mmol, 279 µL), Anhydrous toluene (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-ethynylphenol, PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous toluene and triethylamine via syringe.

    • Add phenylacetylene dropwise with stirring.

    • Heat the reaction mixture to 80 °C for 12 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by flash column chromatography.[7]

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Ar-Br (Oxidative Addition) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Ar->PdII_Alkyne Cu-C≡CR (Transmetalation) PdII_Alkyne->Pd0 Ar-C≡CR (Reductive Elimination) CuBr CuBr Cu_Alkyne Cu-C≡CR CuBr->Cu_Alkyne R-C≡CH / Base Cu_Alkyne->PdII_Ar Cu_Alkyne->CuBr to Pd Cycle

Caption: Catalytic cycles in the Sonogashira coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] It is a valuable tool for the synthesis of substituted alkenes.

Quantitative Data Summary: Heck Reaction of Aryl Bromides

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzocyclobuteneTetramethyldivinyldisiloxanePd(OAc)₂ (1)P(o-tol)₃ (2)KOAcDMF/H₂O95-83[6]
21-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (2)-Et₃NDMF1002485[2]
34-Bromoanisolen-Butyl acrylate (B77674)Pd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane100398[11]
44-BromotolueneEthyl acrylatePd EnCat®40 (0.8)-NaOAcEtOH140 (MW)0.595[12][13]

Experimental Protocol: Heck Reaction of 4-Bromotoluene with Ethyl Acrylate

  • Materials: 4-Bromotoluene (100 mg, 0.58 mmol), Ethyl acrylate (1.0 equiv., 58 mg, 63 µL), Pd EnCat®40 (0.8 mol%), Sodium acetate (NaOAc, 2.5 equiv., 119 mg), Tetraethylammonium chloride (Et₄NCl, 3.0 equiv., 288 mg), Ethanol (2 mL).

  • Procedure:

    • In a microwave vial, add 4-bromotoluene, Pd EnCat®40, NaOAc, and Et₄NCl.

    • Add ethanol, followed by ethyl acrylate.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes.

    • After cooling, filter the catalyst and wash with ethanol.

    • The filtrate is concentrated, and the residue is taken up in ethyl acetate.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.[12][13]

Catalytic Cycle: Heck Reaction

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_complex->Alkyl_Pd R-CH=CH₂ Alkene_Ins Alkene Insertion HPdBr H-Pd(II)L₂-Br Alkyl_Pd->HPdBr Ar-CH=CH-R Beta_Elim β-Hydride Elimination Product Ar-CH=CH-R HPdBr->Pd0 + Base Base_Regen Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Nickel and Copper-Catalyzed Reactions

While palladium catalysts are dominant, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives for cross-coupling reactions of bromophenols.

Nickel-Catalyzed Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for C-C bond formation.

Experimental Protocol: Nickel-Catalyzed Kumada Coupling of 4-Bromoanisole with t-BuMgCl

  • Materials: 4-Bromoanisole (1.0 mmol, 187 mg), tert-Butylmagnesium chloride (t-BuMgCl, 1.2 mmol, 1.2 mL of a 1.0 M solution in THF), Nickel(II) chloride (NiCl₂, 0.1 mmol, 13 mg), Anhydrous THF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add NiCl₂.

    • Add anhydrous THF, followed by the 4-bromoanisole.

    • Cool the mixture to 0 °C and add the t-BuMgCl solution dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

    • Filter, concentrate, and purify by column chromatography.[14]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers, thioethers, and amines. It typically requires higher temperatures than palladium-catalyzed reactions but can be advantageous for certain substrates.

Experimental Protocol: Copper-Catalyzed O-Arylation of p-Cresol with 2-Bromonaphthalene

  • Materials: 2-Bromonaphthalene (1.0 mmol, 207 mg), p-Cresol (1.2 mmol, 130 mg), Copper(I) iodide (CuI, 0.1 mmol, 19 mg), Triphenylphosphine (PPh₃, 0.2 mmol, 52 mg), Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), Anhydrous toluene (5 mL).

  • Procedure:

    • To a Schlenk tube, add CuI, PPh₃, and K₂CO₃.

    • Evacuate and backfill with argon three times.

    • Add 2-bromonaphthalene, p-cresol, and anhydrous toluene.

    • Seal the tube and heat the mixture at 110 °C for 24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.[15]

Synthesis of Bioactive Molecules

Bromophenol derivatives are precursors to a wide array of naturally occurring and synthetic molecules with interesting biological activities.

Synthesis of Natural Product Derivatives

Many marine organisms produce bromophenol-containing secondary metabolites with antioxidant and anticancer properties. The synthesis of these compounds and their analogs is an active area of research.

Synthesis_Workflow Start Starting Bromophenol Methylation Methylation (MeI, K₂CO₃, Acetone) Start->Methylation Workup Aqueous Workup & Extraction Methylation->Workup Purification Column Chromatography Workup->Purification Product Methylated Bromophenol Derivative Purification->Product

Caption: Logical workflow for the development of P-gp inhibitors.

Note on Quantitative Biological Data:

The inhibitory concentrations (IC50) of bromophenol derivatives against various cancer cell lines have been reported, with some compounds showing potent activity in the low micromolar range. For example, certain synthetic bromophenol derivatives incorporating an indolin-2-one moiety have demonstrated IC50 values between 1 and 10 µM against cell lines such as A549 (lung cancer) and HepG2 (liver cancer). [3]These findings underscore the potential of this class of compounds in the development of new anticancer agents.

This collection of notes and protocols is intended to serve as a practical guide for researchers. For all procedures, it is essential to consult the original literature and to perform appropriate safety assessments. The provided quantitative data should be used as a reference for optimization, as the optimal conditions can vary depending on the specific substrates and reaction scale.

References

Preparation of Bromophenol Blue Indicator Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol blue (BPB) is a versatile triphenylmethane (B1682552) dye widely employed in scientific research as a pH indicator and a tracking dye in gel electrophoresis. Its distinct color change from yellow in acidic conditions to blue in alkaline environments makes it an invaluable tool in various laboratory procedures, including titrations, biochemical assays, and microbiological applications. This document provides detailed protocols for the preparation of bromophenol blue indicator solutions and outlines its key applications in research and drug development.

Chemical and Physical Properties

Bromophenol blue is chemically known as 3′,3″,5′,5″-tetrabromophenolsulfonphthalein. A comprehensive summary of its quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Bromophenol Blue

PropertyValue
Chemical Formula C₁₉H₁₀Br₄O₅S[1]
Molecular Weight 669.96 g/mol [2]
Appearance Reddish-violet to dark bluish-black crystalline solid powder[3][4]
Melting Point 273 °C (decomposes at 279 °C)[3][5]
pH Transition Range 3.0 (yellow) to 4.6 (blue/purple)[1][6][7]
pKa 4.0[7]
Maximum Absorbance (λmax) 590 nm (at pH 12)[7]

Solubility

The solubility of bromophenol blue varies depending on the solvent. It is sparingly soluble in water but readily soluble in alkaline solutions and various organic solvents.

Table 2: Solubility of Bromophenol Blue

SolventSolubility
Water Slightly soluble (approx. 3 mg/mL)[5][8][9]
Ethanol Soluble (approx. 10 mg/mL)[9][10]
Methanol Soluble (10mg/mL)[3]
Dimethyl Sulfoxide (DMSO) Soluble (approx. 30 mg/mL)[9][10]
Dimethylformamide (DMF) Soluble (approx. 30 mg/mL)[9][10]
Benzene Soluble[3][8]
Acetic Acid Soluble[3]
Sodium Hydroxide (B78521) (NaOH) solutions Freely soluble[3][4][8]

Experimental Protocols

Several methods can be employed to prepare bromophenol blue indicator solutions, with the choice of solvent and concentration depending on the specific application.

Aqueous Bromophenol Blue Indicator Solution (0.1% w/v)

This protocol is suitable for general-purpose pH indication.

Materials:

  • Bromophenol blue powder: 0.1 g

  • 0.1 M Sodium hydroxide (NaOH) solution: 1.5 mL[11][12]

  • Distilled or deionized water: to make 100 mL

Procedure:

  • Weigh 0.1 g of bromophenol blue powder and transfer it to a 100 mL volumetric flask.

  • Add 1.5 mL of 0.1 M NaOH solution to the flask.[11][13]

  • Add approximately 20 mL of distilled water and gently heat and swirl the flask to dissolve the powder completely.

  • Once the powder is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure thorough mixing.

Ethanolic Bromophenol Blue Indicator Solution (0.1% w/v)

This formulation is often used when an alcoholic solution is preferred.

Materials:

  • Bromophenol blue powder: 0.1 g

  • 95% Ethanol: 100 mL[1]

Procedure:

  • Weigh 0.1 g of bromophenol blue powder and transfer it to a 100 mL beaker or flask.

  • Add 100 mL of 95% ethanol.[1]

  • Stir the mixture using a magnetic stirrer or by swirling until the powder is completely dissolved.

Bromophenol Blue Loading Dye for Gel Electrophoresis (6X)

This solution is commonly used as a tracking dye in agarose (B213101) and polyacrylamide gel electrophoresis.

Materials:

  • Bromophenol blue: 0.25 g

  • Glycerol (B35011) or Sucrose: 30 mL or 40 g

  • Tris-EDTA (TE) buffer (1X), pH 8.0: to make 100 mL

Procedure:

  • In a 100 mL graduated cylinder, add 30 mL of glycerol or 40 g of sucrose.

  • Add 0.25 g of bromophenol blue.

  • Add 1X TE buffer to bring the total volume to 100 mL.

  • Transfer the mixture to a beaker and stir with a magnetic stirrer until all components are fully dissolved.

  • Store in aliquots at -20°C.

Applications in Research and Drug Development

Bromophenol blue is a versatile reagent with numerous applications in scientific research and the pharmaceutical industry.

  • pH Indicator: Its primary use is as an acid-base indicator in titrations and for estimating the pH of solutions within its transition range of 3.0 to 4.6.[1][6][7] The color change from yellow to blue provides a clear endpoint.[1][6]

  • Gel Electrophoresis: It is widely used as a tracking dye to monitor the migration of DNA, RNA, and proteins during electrophoresis.[1][3][8] Due to its slight negative charge at neutral pH, it migrates towards the anode along with the nucleic acids or proteins.[7][14]

  • Protein Assays: In certain biochemical assays, bromophenol blue can be used to stain proteins, aiding in their quantification.[4]

  • Microbiology and Histology: It is employed as a biological stain to highlight cellular structures.[1] In microbiology, it can help differentiate between bacteria based on pH changes in growth media.[4]

  • Drug Formulation and Analysis: In drug development, it can be utilized in spectrophotometric and turbidimetric methods for the determination of active pharmaceutical ingredients in tablet formulations.[15]

Workflow for Preparation of Aqueous Bromophenol Blue Solution

The following diagram illustrates the stepwise process for preparing a 0.1% aqueous solution of bromophenol blue.

G Workflow for 0.1% Aqueous Bromophenol Blue Solution A Weigh 0.1 g of Bromophenol Blue Powder B Transfer to a 100 mL Volumetric Flask A->B C Add 1.5 mL of 0.1 M NaOH Solution B->C D Add ~20 mL Distilled Water and Dissolve with Gentle Heating C->D E Dilute to 100 mL Mark with Distilled Water D->E F Stopper and Mix Thoroughly E->F G Store in a Labeled Bottle in a Cool, Dark Place F->G

Caption: Preparation of 0.1% Aqueous Bromophenol Blue.

Stability and Storage

Proper storage is crucial to maintain the stability and effectiveness of bromophenol blue solutions.

  • Powder: The solid powder is stable for at least two years when stored at room temperature in a dry, dark place.[9]

  • Aqueous Solutions: It is recommended to not store aqueous solutions for more than one day as they may be prone to degradation.[9][10]

  • Alcoholic Solutions: Alcoholic solutions are generally more stable than aqueous solutions.

  • General Storage Conditions: All solutions should be stored in tightly sealed, labeled containers in a cool, dark, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[1][16][17]

Safety Precautions

While generally considered non-hazardous, it is important to handle bromophenol blue with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[16][18]

References

Application Notes and Protocols for Synthesis and Antibacterial Screening of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bromophenol derivatives and the subsequent screening for their antibacterial activity. Detailed protocols for chemical synthesis and microbiological assays are provided to guide researchers in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Bromophenols, a class of compounds found in marine organisms, have demonstrated promising pharmacological activities, including potent antimicrobial properties.[1][2] Their unique chemical structures offer a foundation for the development of new therapeutic agents that can overcome existing resistance mechanisms. These compounds and their synthetic derivatives have been shown to be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This document outlines the protocols for the synthesis of bromophenol derivatives and the evaluation of their antibacterial efficacy.

Data Presentation

The antibacterial activity of synthesized bromophenol derivatives is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Bromophenol Derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusGood anti-SA activity[1]
3-bromo-2,6-dihydroxyacetophenoneMethicillin-resistant S. aureus (MRSA)Good anti-MRSA activity[1]
2-(2′,4′-dibromophenoxy)-4,6-dibromophenolGram-positive bacteria0.117–2.5
2-(2′,4′-dibromophenoxy)-4,6-dibromophenolGram-negative bacteria0.5–2
bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus epidermidis35
Other bromophenol derivativesS. aureus70–140

Table 2: MIC of Standard Antibiotics for Comparative Analysis.

AntibioticBacterial StrainMIC (µg/mL)
AmpicillinS. aureus10
TetracyclineS. aureus30
TetracyclineP. aeruginosa70
TobramycinS. aureus25
TobramycinP. aeruginosa15

Experimental Protocols

Protocol 1: Synthesis of Bromophenol Derivatives

This protocol describes a general method for the synthesis of bromophenol derivatives, exemplified by the bromination of a dihydroxyacetophenone precursor.

Materials:

  • Dihydroxyacetophenone (e.g., 2,4-dihydroxyacetophenone or 2,6-dihydroxyacetophenone)

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile (B52724)

  • Ethyl acetate (B1210297)

  • Water

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve one equivalent of the dihydroxyacetophenone starting material in anhydrous acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS), a common brominating reagent, to the reaction mixture.

  • Heat the mixture at 50°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material has been consumed, remove the solvent under reduced pressure (in vacuo).

  • Add water to the residue and perform a liquid-liquid extraction with ethyl acetate.

  • Collect the organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate layer and purify the crude product by column chromatography on silica gel to obtain the desired bromophenol derivative.

  • Characterize the structure of the purified compound using spectroscopic methods such as NMR.

Protocol 2: Antibacterial Activity Screening

This section details two common methods for evaluating the antibacterial activity of the synthesized bromophenol derivatives.

2.1 Agar (B569324) Well Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Nutrient agar plates

  • Nutrient broth

  • Synthesized bromophenol derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile tips or cork borer (6-8 mm diameter)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by culturing the test organism in nutrient broth overnight at 37°C.

  • Spread the microbial inoculum evenly over the entire surface of a nutrient agar plate.

  • Aseptically punch wells (6 to 8 mm in diameter) in the agar using a sterile tip or cork borer.

  • Introduce a known volume (e.g., 20 µL) of the test compound solution at a desired concentration into each well.

  • Incubate the agar plates under suitable conditions (e.g., 37°C for 24 hours).

  • After incubation, measure the diameter of the zone of complete inhibition around each well. A larger zone of inhibition indicates higher antibacterial activity.

2.2 Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of antibacterial activity.

Materials:

  • 96-well microtiter plates

  • Nutrient broth

  • Synthesized bromophenol derivatives (stock solution in DMSO)

  • Bacterial suspension (adjusted to a final concentration of 5 × 10^5 CFU/mL)

  • Resazurin (B115843) solution (as a viability indicator)

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 20 mg/mL in DMSO).

  • Dispense 100 µL of nutrient broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first row of wells.

  • Perform 2-fold serial dilutions by transferring 100 µL from each well to the next well in the same row.

  • Add 10 µL of the bacterial suspension to each well, achieving a final concentration of 5 × 10^6 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Add 20 µL of 2x resazurin solution to each well to serve as a viability indicator.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no color change of the resazurin indicator) is observed.

Visualizations

G cluster_synthesis Synthesis of Bromophenol Derivatives cluster_screening Antibacterial Activity Screening start Start: Dihydroxyacetophenone dissolve Dissolve in Anhydrous Acetonitrile start->dissolve add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs react Heat at 50°C (Monitor by TLC) add_nbs->react evaporate Solvent Evaporation react->evaporate extract Extract with Ethyl Acetate evaporate->extract purify Column Chromatography (Silica Gel) extract->purify characterize Structural Characterization (NMR) purify->characterize end_synthesis End: Purified Bromophenol Derivative characterize->end_synthesis start_screening Start: Purified Derivative agar_well Agar Well Diffusion (Qualitative) start_screening->agar_well broth_micro Broth Microdilution (Quantitative - MIC) start_screening->broth_micro end_screening End: Antibacterial Activity Profile agar_well->end_screening broth_micro->end_screening

Caption: Experimental workflow for synthesis and antibacterial screening.

G cluster_screening_logic Logical Flow of Antibacterial Screening compound Synthesized Bromophenol Derivative primary_screen Primary Screening (e.g., Agar Diffusion) compound->primary_screen active Active? primary_screen->active inactive Inactive (Discard or Modify) active->inactive No secondary_screen Secondary Screening (MIC Determination) active->secondary_screen Yes mic_value Determine MIC Value secondary_screen->mic_value compare Compare with Standard Antibiotics mic_value->compare potent Potent Activity? compare->potent lead Lead Compound for Further Development potent->lead Yes not_potent Less Potent (Consider for optimization) potent->not_potent No

Caption: Logical relationship of the screening process.

G cluster_pathway Hypothetical Signaling Pathway Inhibition by Bromophenols bromophenol Bromophenol Derivative qs_system Bacterial Quorum Sensing (QS) System bromophenol->qs_system Inhibits signal_production Autoinducer Signal Production qs_system->signal_production biofilm Biofilm Formation qs_system->biofilm signal_receptor Signal Receptor Binding signal_production->signal_receptor virulence_factors Virulence Factor Expression (e.g., Pyocyanin, Toxins) signal_receptor->virulence_factors bacterial_pathogenesis Bacterial Pathogenesis virulence_factors->bacterial_pathogenesis biofilm->bacterial_pathogenesis

Caption: Inhibition of Quorum Sensing by Bromophenols.

References

Application Notes and Protocols for the Enzymatic Synthesis of Bromophenols using Bromoperoxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of bromophenols using vanadium bromoperoxidase (V-BPO). Bromophenols are a class of marine-derived natural products with a wide range of biological activities, making them promising candidates for drug development.[1][2][3][4] Vanadium-dependent bromoperoxidases, primarily isolated from marine algae, are robust enzymes that catalyze the bromination of various organic substrates in the presence of bromide ions and hydrogen peroxide.[5][6][7][8][9]

Introduction to Vanadium Bromoperoxidase (V-BPO)

Vanadium-dependent bromoperoxidases are a unique class of haloperoxidases that utilize a vanadate (B1173111) cofactor to catalyze the oxidation of bromide ions.[9] The resulting reactive bromine species can then electrophilically attack a wide range of organic molecules, leading to the formation of brominated compounds.[5][8][10] These enzymes are of significant interest in biotechnology and pharmaceutical synthesis due to their high stability in organic solvents and at elevated temperatures.[11]

Applications in Drug Development

Bromophenols exhibit a remarkable array of pharmacological activities, including:

  • Anticancer Activity: Various bromophenol derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK.[1][2][12]

  • Antidiabetic Properties: Certain bromophenols act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, thereby showing potential for the treatment of type 2 diabetes.[13][14][15][16]

  • Antioxidant and Anti-inflammatory Effects: Bromophenols have demonstrated significant antioxidant properties.[3]

  • Antimicrobial Activity: These compounds also possess antimicrobial and antifungal properties.[4]

Quantitative Data on V-BPO Activity and Bromophenol Efficacy

The following tables summarize key quantitative data related to the enzymatic activity of V-BPO and the biological activity of synthesized bromophenols.

Table 1: Kinetic Parameters of Vanadium Bromoperoxidases from a Red Alga [6]

EnzymeSubstrateKm (mM)
LoVBPO2aKBr0.4
LoVBPO2aH2O20.08

Table 2: PTP1B Inhibitory Activity of Bromophenol Derivatives [16]

CompoundDescriptionIC50 (µmol/L)
13,4-dibromo-5-(methoxymethyl)-1,2-benzenediol3.4 +/- 0.3
22-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde4.5 +/- 0.2
33-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroisobenzofuran2.8 +/- 0.1

Experimental Protocols

Protocol for Purification of Vanadium Bromoperoxidase from Red Algae (e.g., Laurencia okamurae)

This protocol is adapted from methodologies described for the purification of recombinant V-BPO.[6]

Materials:

  • E. coli cells expressing the recombinant V-BPO

  • Basic buffer (e.g., Tris-HCl)

  • Anion exchange chromatography column

  • KBr solutions (0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.8 M)

  • Dialysis tubing

  • Ultrafiltration unit

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in basic buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Anion Exchange Chromatography:

    • Load the crude extract onto an anion exchange column pre-equilibrated with the basic buffer.

    • Wash the column with the basic buffer to remove unbound proteins.

    • Elute the bound proteins using a stepwise gradient of KBr solutions (0.1 M to 0.8 M).[6] The recombinant protein is typically eluted with 0.4 M KBr.[6]

  • Concentration and Buffer Exchange:

    • Pool the fractions containing the purified V-BPO.

    • Dialyze the pooled fractions against the basic buffer to remove KBr.

    • Concentrate the purified enzyme using an ultrafiltration unit.

  • Protein Quantification: Determine the protein concentration using a BCA Protein Assay Kit.

  • Storage: Store the purified enzyme at 4°C.

Protocol for Enzymatic Synthesis of Bromophenols

This protocol provides a general framework for the V-BPO-catalyzed bromination of a phenolic substrate.

Materials:

  • Purified Vanadium Bromoperoxidase (V-BPO)

  • Phenolic substrate (e.g., phenol (B47542), cresol)

  • Potassium bromide (KBr)

  • Hydrogen peroxide (H2O2)

  • Phosphate (B84403) buffer (pH 5.7 - 6.5)

  • Organic co-solvent (e.g., ethanol, isopropanol)

  • Syringe pump

  • Extraction solvent (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for purification

  • Analytical instruments (GC-MS, HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the phenolic substrate (e.g., 0.5 mM) in an appropriate buffer (e.g., 0.15 M phosphate buffer, pH 5.7) containing an organic co-solvent (e.g., 40% v/v ethanol) and KBr (e.g., 40 mM).[5]

    • Add the purified V-BPO to the reaction mixture to a final concentration of approximately 23 nM.[5]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by the slow addition of H2O2 (e.g., 1-2 molar equivalents with respect to the substrate) using a syringe pump.[5] This is crucial to avoid inactivation of the enzyme by high concentrations of H2O2.

  • Reaction Monitoring and Workup:

    • Allow the reaction to proceed for a set time (e.g., 2.5 hours) at a controlled temperature.[5]

    • Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, HPLC). A common method is to monitor the bromination of a colorimetric indicator like phenol red.

    • Once the reaction is complete, extract the products from the aqueous phase using an appropriate organic solvent (e.g., 3 volumes of hexanes).[5]

  • Purification and Analysis:

    • Purify the brominated products from the crude extract using column chromatography on silica gel.[5]

    • Characterize the purified bromophenols using analytical techniques such as GC-MS and NMR to confirm their structure and purity.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Enzymatic Bromophenol Synthesis

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_downstream 3. Downstream Processing enzyme_prep V-BPO Purification reaction_setup Reaction Mixture Setup (V-BPO, Phenol, KBr, Buffer) enzyme_prep->reaction_setup substrate_prep Substrate & Reagent Preparation substrate_prep->reaction_setup reaction_initiation Initiation with H2O2 (Syringe Pump) reaction_setup->reaction_initiation reaction_monitoring Reaction Monitoring (TLC/HPLC) reaction_initiation->reaction_monitoring extraction Product Extraction (Organic Solvent) reaction_monitoring->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (GC-MS, NMR) purification->analysis anticancer_pathway cluster_cell Cancer Cell BOS102 Bromophenol (e.g., BOS-102) ROS ROS Generation BOS102->ROS CyclinD1 Cyclin D1 BOS102->CyclinD1 CDK4 CDK4 BOS102->CDK4 PI3K PI3K ROS->PI3K MAPK MAPK (p38/ERK) ROS->MAPK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis Bax Bax Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 PARP PARP Caspase3->PARP PARP->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest CDK4->CellCycleArrest ptp1b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt (pT308) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Bromophenol Bromophenol Bromophenol->PTP1B inhibits

References

Application Notes and Protocols for Polymerization Reactions Involving Bromophenol Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the polymerization of bromophenol monomers, including enzymatic, oxidative, and metal-catalyzed reactions. The protocols are intended to serve as a foundational guide for the synthesis and future application of bromophenol-based polymers in various fields, including drug development.

Enzymatic Polymerization of Bromophenol Monomers

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods for synthesizing polymers from phenolic compounds. Enzymes such as Horseradish Peroxidase (HRP) and Laccase are particularly effective in catalyzing the oxidative polymerization of bromophenol monomers. This method proceeds under mild conditions and can offer precise control over the polymer structure.

Horseradish Peroxidase (HRP) Catalyzed Polymerization

HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the polymerization of phenols through a free-radical mechanism. The enzyme facilitates the formation of phenoxy radicals from bromophenol monomers, which then couple to form polymers.

Experimental Protocol: HRP-Catalyzed Polymerization of 4-Bromophenol (B116583)

This protocol is a general guideline for the HRP-catalyzed polymerization of 4-bromophenol. Optimization of parameters such as enzyme concentration, H₂O₂ addition rate, and solvent composition may be necessary to achieve desired polymer characteristics.

Materials:

Procedure:

  • Dissolve 4-bromophenol (e.g., 100 mg) in a mixture of phosphate buffer and an organic solvent like methanol to ensure solubility.

  • Add HRP to the solution (e.g., 1 mg/mL).

  • Initiate the polymerization by the dropwise addition of H₂O₂ solution over a period of several hours while stirring vigorously at room temperature. The slow addition is crucial to prevent enzyme inactivation by excess H₂O₂.

  • Continue

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Bromophenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-bromophenol from phenol (B47542), with a focus on improving reaction yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of p-bromophenol from phenol?

A1: The primary method for synthesizing p-bromophenol is through the electrophilic aromatic substitution of phenol with a bromine source. Common approaches include:

  • Direct Bromination with Elemental Bromine: This classic method involves reacting phenol with bromine (Br₂) in the presence of a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) at low temperatures.[1][2][3]

  • Bromination using N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that can be used in various solvents, sometimes with a catalyst, to favor the formation of the desired product.[4][5][6]

  • Oxybromination: This method utilizes a bromide salt in an acidic medium with an oxidizing agent and a catalyst, such as copper, to generate the brominating species in situ.[7]

Q2: What are the main challenges in the synthesis of p-bromophenol that can lead to low yields?

A2: The primary challenges that can result in reduced yields of p-bromophenol include:

  • Formation of Isomeric Byproducts: The hydroxyl group of phenol is an ortho-, para-directing group, leading to the concurrent formation of o-bromophenol, which can be difficult to separate from the desired p-isomer.[1][7]

  • Polybromination: The high reactivity of the phenol ring can lead to the formation of di- and tri-brominated phenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, especially when using reactive brominating agents like bromine water.[8][9][10][11]

  • Oxidation of Phenol: Phenol is susceptible to oxidation, which can lead to the formation of tarry byproducts, particularly under harsh reaction conditions.[6]

  • Incomplete Reaction: Insufficient reaction time, low temperatures, or inadequate amounts of the brominating agent can lead to a significant amount of unreacted phenol remaining in the reaction mixture.[6]

Q3: How can I improve the para-selectivity of the bromination of phenol?

A3: Several strategies can be employed to enhance the formation of p-bromophenol over its ortho-isomer:

  • Choice of Solvent: Using non-polar solvents like carbon disulfide or chloroform can favor para-substitution.[1][2] The use of ethyl acetate (B1210297) as a solvent has also been shown to yield high para-selectivity.[8][9]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., below 5°C) generally increases the proportion of the para-isomer.[1][2][3] This is because the formation of the ortho-isomer is often kinetically favored, while the para-isomer is the thermodynamically more stable product.

  • Steric Hindrance: While not directly applicable to phenol itself, for substituted phenols, bulky substituents can sterically hinder the ortho positions, thereby favoring para-bromination.

Troubleshooting Guide

Problem 1: Low Yield of p-Bromophenol

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction goes to completion. If necessary, increase the reaction time or slightly increase the temperature.
Formation of Polybrominated Byproducts Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[6] Carefully control the stoichiometry, using one equivalent or slightly less of the brominating agent relative to phenol.[12] Avoid using polar protic solvents like water, which can activate the phenol ring and promote polybromination.[10][11]
Oxidation of Phenol Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Ensure the reaction temperature is kept low, as higher temperatures can promote oxidation.
Loss of Product During Workup and Purification p-Bromophenol is volatile and can be lost during solvent removal. Use a rotary evaporator with controlled temperature and pressure. For purification, fractional distillation under reduced pressure is often effective in separating p-bromophenol from lower-boiling o-bromophenol and higher-boiling dibrominated products.[1][7]

Problem 2: Poor Regioselectivity (High o-bromophenol content)

Possible Cause Suggested Solution
Reaction Temperature is Too High Maintain a low reaction temperature (ideally below 5°C) throughout the addition of the brominating agent.[1][2] Cooling the reaction mixture with an ice-salt bath is recommended.[1]
Inappropriate Solvent Utilize non-polar solvents such as carbon disulfide or chloroform, which have been shown to favor the formation of the para-isomer.[1][2] Ethyl acetate is another solvent that has demonstrated high para-selectivity.[8][9]
Kinetic vs. Thermodynamic Control The formation of o-bromophenol can be faster (kinetic product), while p-bromophenol is generally more stable (thermodynamic product).[13] Allowing the reaction to proceed for a sufficient duration at a low temperature can favor the formation of the more stable para-isomer.

Experimental Protocols

Protocol 1: Selective para-Bromination of Phenol using Bromine in Carbon Disulfide

This protocol is adapted from a well-established method for the synthesis of p-bromophenol with good yield and selectivity.[1]

Materials:

  • Phenol

  • Bromine

  • Carbon disulfide (CS₂)

  • Ice

  • Salt

Procedure:

  • In a 5-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 liter of carbon disulfide.

  • Prepare a solution of 1702 g (546 cc, 10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.

  • Cool the reaction flask to below 5°C using a salt and ice bath.

  • Begin stirring the phenol solution and slowly add the bromine solution from the separatory funnel over a period of approximately two hours, maintaining the temperature below 5°C.

  • After the addition is complete, remove the cooling bath and attach a condenser for downward distillation.

  • Distill off the carbon disulfide.

  • The residual liquid is then subjected to fractional distillation under reduced pressure to isolate the p-bromophenol. The product typically boils at 145-150°C at 25-30 mm Hg.

Expected Yield: 80-84% of the theoretical amount.[1]

Protocol 2: Selective para-Bromination of Phenol in Ethyl Acetate

This method offers high para-selectivity and avoids the use of highly toxic carbon disulfide.[8]

Materials:

  • Phenol

  • Bromine

  • Ethyl acetate

Procedure:

  • Dissolve 188 g of phenol in 200 ml of ethyl acetate in a suitable reaction flask and cool the solution to 0°C.

  • Prepare a solution of bromine in ethyl acetate (e.g., a ten-volume solution).

  • Slowly add the bromine solution to the stirred phenol solution at 0°C.

  • After the addition is complete, allow the reaction mixture to remain at room temperature for 1 hour.

  • The reaction mixture can then be worked up by washing with a suitable reagent to remove excess bromine, followed by separation of the organic layer and distillation to obtain pure p-bromophenol.

Expected Yield and Purity: A yield of 90-96% can be achieved, with the product containing 98.8-99.2% p-bromophenol.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for p-Bromophenol Synthesis

Brominating Agent Solvent Temperature (°C) Yield of p-Bromophenol (%) Key Byproducts Reference
Bromine (Br₂)Carbon Disulfide< 580 - 84o-bromophenol, 2,4-dibromophenol[1]
Bromine (Br₂)Ethyl Acetate0 - 1090 - 96o-bromophenol, 2,4-dibromophenol[8]
Bromine (Br₂)Chloroform< 5> 98 (purity)o-bromophenol, 2,4-dibromophenol[2]
N-Bromosuccinimide (NBS)Methanol (with p-TsOH)Room Temperature> 86 (for ortho-bromination of p-substituted phenols)Di-brominated products[4][5]
1,4-Dioxane DibromideWaterNot specified88o-bromophenol[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenol Phenol dissolve Dissolve Phenol in Solvent phenol->dissolve solvent Solvent (e.g., CS2, Ethyl Acetate) solvent->dissolve bromine Brominating Agent (e.g., Br2, NBS) add_br2 Slowly Add Brominating Agent bromine->add_br2 cool Cool Reaction Mixture (< 5°C) dissolve->cool cool->add_br2 react Stir and React add_br2->react quench Quench Excess Bromine react->quench wash Wash Organic Layer quench->wash distill_solvent Distill off Solvent wash->distill_solvent vac_distill Fractional Vacuum Distillation distill_solvent->vac_distill product Pure p-Bromophenol vac_distill->product

Caption: General experimental workflow for the synthesis of p-bromophenol.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of p-Bromophenol incomplete_rxn Incomplete Reaction start->incomplete_rxn polybromination Polybromination start->polybromination oxidation Oxidation start->oxidation workup_loss Workup/Purification Loss start->workup_loss monitor_rxn Monitor Reaction (TLC/GC) incomplete_rxn->monitor_rxn Address with mild_reagent Use Milder Reagent (NBS) polybromination->mild_reagent Address with control_stoich Control Stoichiometry polybromination->control_stoich Address with inert_atm Use Inert Atmosphere oxidation->inert_atm Address with low_temp Maintain Low Temperature oxidation->low_temp Address with careful_distill Careful Distillation workup_loss->careful_distill Address with

Caption: Troubleshooting guide for low yield in p-bromophenol synthesis.

References

Technical Support Center: Overcoming Low Solubility of Bromophenol Blue in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of bromophenol blue in aqueous solutions.

Frequently Asked Questions (FAQs)

???+ question "Why is my bromophenol blue not dissolving in water?"

???+ question "I've prepared a bromophenol blue solution, but it's cloudy and particles are settling at the bottom. Is this normal?"

???+ question "My bromophenol blue solution for gel loading turned yellow and my protein sample precipitated. What happened?"

???+ question "Can I use organic solvents to dissolve bromophenol blue first?"

???+ question "How does pH affect the solubility and color of bromophenol blue?"

Troubleshooting Guides

Issue 1: Difficulty Dissolving Bromophenol Blue Powder in Water

Symptoms:

  • Powder does not dissolve completely.

  • Solution appears cloudy or as a suspension.

  • Solid particles settle at the bottom of the container.[1]

Root Causes:

  • Low pH of the water.

  • Attempting to prepare a concentration that exceeds its solubility limit in water.

Solutions:

  • Adjust the pH: The most effective method is to increase the pH of the solution. Adding a small amount of a dilute base, such as 0.1 M sodium hydroxide (B78521) (NaOH), will raise the pH above 4.6, causing the bromophenol blue to deprotonate and readily dissolve.[1][2][3]

  • Use a Buffered Solution: Preparing the solution in a buffer with a pH greater than 6.0 can also ensure complete dissolution.[1]

  • Create a Stock Solution: Dissolve the bromophenol blue powder in a small volume of ethanol (B145695), DMSO, or DMF to create a concentrated stock solution, which can then be diluted in water or buffer.[4][5]

Issue 2: Precipitation of Bromophenol Blue from a Previously Clear Solution

Symptoms:

  • A previously clear solution becomes cloudy.

  • Visible crystals or particles form over time.

Root Causes:

  • Change in pH: A decrease in the pH of the solution can cause the dissolved bromophenol blue to protonate and precipitate out of the solution. This can be due to the absorption of atmospheric CO2 or the addition of acidic reagents.

  • Temperature Effects: While less common, a significant decrease in temperature could slightly reduce solubility.

  • Evaporation: Evaporation of the solvent can increase the concentration of bromophenol blue beyond its solubility limit.

Solutions:

  • Re-adjust pH: Add a small amount of dilute NaOH to raise the pH and redissolve the precipitate.

  • Storage: Store the solution in a tightly sealed container to minimize evaporation and CO2 absorption. Aqueous solutions are not recommended for storage for more than one day.[4][5]

Data Presentation

Table 1: Solubility of Bromophenol Blue in Various Solvents

SolventSolubilityReference
Water~0.4 g/100 mL[6]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[4][5]
Ethanol~10 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4][5]
Dimethylformamide (DMF)~30 mg/mL[4][5]
MethanolSoluble[7]
BenzeneSoluble[7]
Acetic AcidSoluble[7]
Sodium Hydroxide SolutionFreely Soluble[7][6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Bromophenol Blue Solution (0.1% w/v) by pH Adjustment

Materials:

  • Bromophenol Blue powder

  • Distilled or deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Volumetric flask

  • Stir plate and stir bar

Methodology:

  • Weigh out 0.1 g of bromophenol blue powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of distilled water. The solution will likely be cloudy.

  • While stirring, add the 0.1 M NaOH solution dropwise.

  • Observe the color change. As the pH increases, the solution will turn from yellow/orange to blue/violet, and the powder will dissolve.

  • Continue adding NaOH until the solution is clear and uniformly blue.

  • Once fully dissolved, add distilled water to bring the final volume to 100 mL.

Protocol 2: Preparation of a Bromophenol Blue Stock Solution (1% w/v) in an Organic Solvent

Materials:

  • Bromophenol Blue powder

  • Ethanol (95% or absolute)

  • Volumetric flask

  • Stir plate and stir bar

Methodology:

  • Weigh out 1.0 g of bromophenol blue powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 80 mL of ethanol.

  • Stir the mixture until the powder is completely dissolved. Gentle warming may be applied to aid dissolution but is often not necessary.

  • Once dissolved, add ethanol to bring the final volume to 100 mL.

  • Store this stock solution in a tightly sealed container at room temperature. Dilute as needed in your aqueous buffer for working solutions.

Visualizations

experimental_workflow Workflow for Dissolving Bromophenol Blue in Water start Start: Weigh Bromophenol Blue Powder add_water Add to Distilled Water start->add_water observe Observe for Cloudiness/Precipitate add_water->observe is_dissolved Is it fully dissolved? observe->is_dissolved add_naoh Add 0.1M NaOH Dropwise is_dissolved->add_naoh No adjust_volume Adjust to Final Volume with Water is_dissolved->adjust_volume Yes stir Stir Continuously add_naoh->stir check_color Check for Blue/Violet Color & Clarity stir->check_color check_color->add_naoh No check_color->adjust_volume Yes end End: Clear Aqueous Solution adjust_volume->end logical_relationship Relationship Between pH and Bromophenol Blue Solubility cluster_pH pH Scale cluster_solubility Solubility in Water cluster_form Molecular Form low_pH Low pH (< 3.0) protonated Protonated (Yellow) low_pH->protonated high_pH High pH (> 4.6) deprotonated Deprotonated (Blue/Violet) high_pH->deprotonated low_sol Low Solubility high_sol High Solubility protonated->low_sol deprotonated->high_sol

References

Preventing degradation of bromophenol samples during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of bromophenol blue samples during analysis. Find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of bromophenol blue degradation during analysis?

A1: Bromophenol blue (BPB) degradation can be attributed to several factors, including:

  • pH Instability: BPB is a pH indicator with a useful range between pH 3.0 and 4.6.[1] Its color and stability are highly dependent on the pH of the solution.[1][2] In acidic solutions (pH < 3.0), it appears yellow, while in basic solutions (pH > 4.6), it is blue.[2] Extreme pH values outside its stable range can lead to irreversible structural changes.

  • Photodegradation: Prolonged exposure to light, especially UV irradiation, can cause significant degradation of BPB.[2][3][4] Studies have shown that under UV light, a substantial percentage of the dye can be degraded over time.[3][4]

  • Oxidation: BPB can be degraded through oxidation, a process that can be accelerated by the presence of certain chemicals or catalysts.[5]

  • Improper Storage: The way BPB solutions are stored plays a crucial role in their stability. Aqueous solutions of BPB are not recommended for storage for more than one day.[6][7] For long-term storage, it is best to store it as a solid at room temperature.[6][8]

Q2: My bromophenol blue tracking dye is running unevenly or smearing in my gel. What could be the cause?

A2: Uneven migration or smearing of the dye front can indicate a few issues:

  • Incorrect Buffer pH: If the pH of your sample or running buffer is too low, the BPB will turn yellow-orange, and its migration can be affected.[9][10]

  • Sample Composition: The presence of high salt concentrations, residual organic solvents, or lipids in your sample can interfere with the migration of the dye front, causing it to appear diffuse or streaky.[9]

  • Gel Polymerization Issues: Incomplete or uneven polymerization of the polyacrylamide gel can create inconsistencies in the matrix, leading to an irregular dye front.[11]

  • Excessive Voltage: Running the gel at an excessively high voltage can generate heat, which may affect dye migration and band resolution.[11][12]

Q3: Can I use an alternative to bromophenol blue as a tracking dye?

A3: Yes, several other tracking dyes can be used in electrophoresis.[13] Common alternatives include:

  • Xylene Cyanol FF: This dye migrates slower than BPB and is useful for tracking the migration of larger DNA fragments.[1]

  • Orange G: This dye migrates faster than BPB and is suitable for tracking smaller molecules.[1][13]

  • Coomassie Brilliant Blue: While typically used as a protein stain, it has been explored as a substitute for BPB in 2-DE buffers to improve protein focusing.[14]

  • Natural Dyes: Some research has explored the use of natural dyes, such as those from Bixa orellana, as environmentally friendly alternatives.[15]

Troubleshooting Guides

Issue 1: Fading or Discoloration of Bromophenol Blue in Solution
Symptom Possible Cause Recommended Solution
Blue color fades over time.Photodegradation due to light exposure.[2]Store stock solutions in amber or light-blocking containers. Prepare fresh working solutions daily.[6][7]
Solution turns yellow or orange.The pH of the solution is too acidic (below 3.0).[1][10]Adjust the pH of the buffer to the neutral or slightly alkaline range (pH 7.0-8.0) for electrophoresis applications.
Solution appears greenish.The pH is within the transition range of the indicator (pH 3.0-4.6).[1]Ensure the buffer pH is firmly in the desired range for a consistent blue or yellow color.
Issue 2: Aberrant Migration of Bromophenol Blue in Gels
Symptom Possible Cause Recommended Solution
Dye front is smeared or streaky.High salt or lipid concentration in the sample.[9]Desalt or delipidate the sample before loading.
Residual organic solvents in the sample.[9]Ensure complete removal of organic solvents (e.g., ethanol (B145695) from precipitation steps) before loading.
Dye migrates slower than expected.Incorrect pH of the sample or running buffer.[9][10]Verify and adjust the pH of all buffers to the correct values for your electrophoresis system.
Gel concentration is too high for the intended application.[16]Use a lower percentage gel for faster migration of the dye and associated small molecules.
Dye front splits or appears as multiple bands.Presence of impurities in the sample or interactions with sample components.[17][18]Purify the sample to remove interfering substances.

Quantitative Data Summary

The stability of bromophenol blue is significantly influenced by pH. The following table summarizes the degradation of bromophenol blue under UV irradiation at various pH levels.

pHDegradation (%) after 8 hours of UV Irradiation
2~70%[3][4]
4~79%[3][4]
6~90%[3][4]
8~95%[3][4]

This data indicates that the photodegradation rate of bromophenol blue increases with higher pH, potentially due to the formation of more hydroxyl radicals.[3][4][19]

Experimental Protocols

Protocol 1: Preparation and Storage of Bromophenol Blue Stock Solution
  • Preparation of 0.5% (w/v) Stock Solution:

    • Weigh 50 mg of bromophenol blue powder.

    • Dissolve it in 10 mL of a suitable solvent. For a general-purpose stock, use ethanol or dimethyl sulfoxide (B87167) (DMSO).[6][7] For direct use in aqueous applications, dissolve in sterile, deionized water, adjusting the pH if necessary to ensure it is not acidic.

  • Storage:

    • Store the stock solution in a tightly sealed, light-protecting (amber) vial at room temperature.[8][20]

    • Solid bromophenol blue should be stored at room temperature and is stable for at least two years.[6]

    • Aqueous solutions should be prepared fresh daily to avoid degradation.[6][7]

Protocol 2: Minimizing Photodegradation During Experiments
  • Work Area:

    • Whenever possible, work in an area with subdued lighting.

    • Avoid direct exposure of samples containing bromophenol blue to sunlight or strong artificial light.

  • Sample Handling:

    • Keep sample tubes and plates covered with aluminum foil or in a light-blocking container before and after analysis.

  • Instrumentation:

    • If using an instrument with a light source (e.g., spectrophotometer, gel doc), minimize the exposure time of the sample to the light.

Visual Guides

Experimental_Workflow Workflow for Preventing BPB Degradation cluster_prep Sample & Solution Preparation cluster_analysis Analytical Procedure cluster_prevention Degradation Prevention Steps prep_solution Prepare Fresh BPB Solution check_ph Verify Buffer pH (Neutral/Slightly Alkaline) prep_solution->check_ph storage Store BPB in Dark Bottle prep_solution->storage add_bpb Add BPB to Sample check_ph->add_bpb prep_sample Prepare Analyte Sample prep_sample->add_bpb load_gel Load Sample onto Gel add_bpb->load_gel light Minimize Light Exposure add_bpb->light run_electro Run Electrophoresis load_gel->run_electro visualize Visualize Results run_electro->visualize temp Avoid High Temperatures run_electro->temp Troubleshooting_Logic Troubleshooting BPB Migration Issues start Aberrant BPB Migration Observed check_color Is the dye front yellow/orange? start->check_color check_smear Is the dye front smeared or streaky? check_color->check_smear No fix_ph Adjust Sample/Buffer pH check_color->fix_ph Yes check_slow Is the migration slow? check_smear->check_slow No clean_sample Desalt or Purify Sample check_smear->clean_sample Yes check_gel Check Gel Concentration & Polymerization check_slow->check_gel Yes end Problem Resolved check_slow->end No fix_ph->end clean_sample->end check_gel->end

References

Technical Support Center: Optimizing HPLC Separation of Bromophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) separation of bromophenol isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for bromophenol isomer separation?

A1: For positional isomers like bromophenols, a reversed-phase HPLC (RP-HPLC) method is the most common starting point. Begin with a standard C18 column and a mobile phase consisting of acetonitrile (B52724) (ACN) and water.[1][2] Incorporating an acidic modifier, such as 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA), into the aqueous portion of the mobile phase is crucial for improving peak shape by controlling the ionization state of the phenolic hydroxyl group.[1][3] A gradient elution, for instance, starting from a lower concentration of ACN and gradually increasing, is advisable to determine the approximate elution conditions for all isomers.[4][5]

Q2: How do I select the appropriate HPLC column for separating bromophenol isomers?

A2: The choice of stationary phase is critical for achieving selectivity between isomers.[4] While a standard C18 column is a good initial choice, separating structurally similar bromophenol isomers often requires a stationary phase that offers different selectivity mechanisms.[1][6] Phenyl-based columns, such as Phenyl-Hexyl, can provide enhanced resolution for aromatic compounds through π-π interactions between the stationary phase and the bromophenol rings.[1][7] For challenging separations, pentafluorophenyl (PFP) stationary phases can also offer unique selectivity for positional isomers of halogenated compounds.[8] If initial screening on a C18 column yields poor results, switching to a phenyl or PFP column is a logical next step.

Q3: Should I use acetonitrile or methanol (B129727) as the organic solvent in my mobile phase?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC. ACN is often preferred for initial method development due to its lower viscosity and UV transparency.[1][4] However, methanol can offer different selectivity and may change the elution order of closely related compounds, which can be advantageous for improving the resolution of co-eluting isomers.[4][9] If you are struggling to separate specific isomers with ACN, switching to or creating a ternary mixture with methanol is a valuable optimization step.[2]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Isomer Peaks (Co-elution)

Q: My bromophenol isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A: Co-elution is a common challenge when separating isomers. A systematic approach focusing on improving selectivity (α) and efficiency (N) is necessary.[2] The primary factors to investigate are the mobile phase composition and the column chemistry.[4][10]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., ACN or MeOH) will increase retention times, which can sometimes lead to better separation.[11][12]

    • Switch Organic Modifier: As mentioned in the FAQ, switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity.[2]

    • Adjust pH: For phenolic compounds, the mobile phase pH is a critical parameter. Using an acidic modifier like formic acid or TFA is standard practice.[1] Small adjustments to the pH can influence the ionization of the phenolic group and change its interaction with the stationary phase, thereby affecting selectivity.[2][9]

    • Run a Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks.[5] If you are already using a gradient, try making it shallower (i.e., decrease the rate of change in organic solvent concentration over time).[13]

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, the column is the next factor to address.

    • As previously noted, C18 columns may not provide sufficient selectivity. Consider columns that offer alternative interactions, such as a Phenyl-Hexyl or a PFP column, to exploit π-π interactions.[1][7][8]

  • Adjust Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altering selectivity.[4][12] It is recommended to evaluate temperatures in the range of 25°C to 40°C.[4] However, be aware that in some cases, lower temperatures can increase selectivity.[2]

start Poor Peak Resolution (Rs < 1.5) mobile_phase 1. Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Organic/Aqueous Ratio mobile_phase->solvent_strength Increase aqueous phase switch_solvent Switch ACN <=> MeOH mobile_phase->switch_solvent Different selectivity adjust_ph Adjust pH with Acidic Modifier mobile_phase->adjust_ph Affects ionization column 2. Change Stationary Phase solvent_strength->column If resolution is still poor switch_solvent->column If resolution is still poor adjust_ph->column If resolution is still poor phenyl_col Try Phenyl-Hexyl or PFP Column column->phenyl_col Utilize π-π interactions temp 3. Adjust Temperature phenyl_col->temp For further optimization temp_range Evaluate 25°C - 40°C temp->temp_range end Resolution Improved temp_range->end

Caption: Troubleshooting workflow for improving poor HPLC peak resolution.

Problem 2: Peak Tailing

Q: My bromophenol peaks are tailing significantly. What causes this and how can I fix it?

A: Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[14] For acidic compounds like bromophenols, a primary cause is secondary interactions with exposed, acidic silanol (B1196071) groups on the silica-based stationary phase.[15][16]

Troubleshooting Steps:

  • Check Mobile Phase pH: The most effective way to reduce silanol interactions with acidic analytes is to ensure the mobile phase pH is low.[15] Using an acidic modifier like 0.1% formic acid or TFA protonates the silanol groups (Si-OH), minimizing their ability to interact with the analyte.[1][17]

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns are better deactivated and end-capped, which means most of the reactive silanol groups are chemically bonded with a small silylating agent.[15][16] Using such a column will inherently reduce tailing.[18]

  • Avoid Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[14][17] Try reducing the injection volume or the sample concentration.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as weak as, or weaker than, the initial mobile phase.[1] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

start Peak Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions start->cause1 cause2 Other Causes start->cause2 solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a Protonates silanols solution1b Use a Modern, End-Capped High-Purity Silica Column cause1->solution1b Minimizes exposed silanols solution2a Reduce Sample Concentration or Injection Volume cause2->solution2a Avoids column overload solution2b Dissolve Sample in Initial Mobile Phase cause2->solution2b Ensures solvent compatibility end Symmetrical Peaks Achieved solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Diagnosing and resolving HPLC peak tailing for bromophenols.

Problem 3: Shifting Retention Times

Q: My retention times are unstable and drifting between injections. What are the likely causes?

A: Unstable retention times compromise peak identification and indicate a problem with the method's robustness or the HPLC system itself.[2]

Troubleshooting Steps:

  • Check the Mobile Phase: Ensure the mobile phase is properly mixed and degassed.[19] If preparing the mobile phase online, check the pump's proportioning valves. Evaporation of the more volatile organic solvent over time can also change the composition and affect retention.[1]

  • Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[20] A common rule is to flush the column with at least 5-10 column volumes of the starting mobile phase.

  • Control Column Temperature: A fluctuating column temperature will cause retention times to shift.[19] Using a column oven is essential for reproducible results.[4]

  • Inspect the Pump: Inconsistent flow from the pump, possibly due to leaks or worn pump seals, will lead to erratic retention times.[19][21]

Data and Protocols

Table 1: Recommended Starting HPLC Conditions for Bromophenol Isomer Separation
ParameterRecommended ConditionRationale
Column C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3-5 µm)C18 is a good starting point; Phenyl-Hexyl offers alternative selectivity (π-π interactions) for aromatic isomers.[1][3]
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (or 0.05% TFA)Acidic modifier improves peak shape for phenolic compounds.[1][3]
Mobile Phase B HPLC-grade Acetonitrile (ACN)Good solvent strength and UV transparency.[4]
Elution Mode Gradient: e.g., 20% to 70% B over 30 minutesEfficiently elutes isomers with a range of polarities and helps determine optimal conditions.[3]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.[3]
Detection UV, 210 nm or 280-290 nmBromophenols have strong absorbance at lower UV wavelengths.[3]
Injection Vol. 5 - 10 µLA smaller volume can help prevent peak overload.[3]
Table 2: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationFunction in Reversed-Phase HPLC
Formic Acid 0.05 - 0.1%Acidic modifier, protonates silanols to reduce peak tailing, good for MS compatibility.[1]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Stronger acidic modifier, very effective at reducing tailing, but can cause ion suppression in MS.[3][4]
Triethylamine (TEA) 0.1 - 0.5%A competing base used to mask active silanol sites, reducing peak tailing for basic compounds (less relevant for acidic bromophenols).[2]
Buffers (e.g., Ammonium Acetate) 10 mMControls pH to ensure consistent ionization state of analytes; can decrease separation quality for bromophenols compared to acid modifiers.[3][22]

Experimental Protocol: Initial Method Development for Bromophenol Isomer Separation

This protocol outlines a systematic approach to developing a robust separation method.

  • Analyte Characterization: Gather information on the specific bromophenol isomers, including their structures and pKa values, to anticipate their chromatographic behavior.[2]

  • Initial Column and Mobile Phase Selection:

    • Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.[1]

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.[1]

    • Filter and degas both mobile phases.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the bromophenol isomer standard/sample in a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of ACN:Water).[1] A typical starting concentration is 0.1 mg/mL.

    • If necessary, use sonication for 5-10 minutes to aid dissolution.[2]

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[1][2]

  • Scouting Gradient Run:

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.[1]

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Perform a broad gradient run to determine the elution range of the isomers (e.g., 10% to 90% B over 20 minutes).[2]

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks. A shallower gradient over the range where the isomers elute is often effective.

    • If resolution is still inadequate, switch to a Phenyl-Hexyl column and repeat the scouting gradient.[1]

    • If necessary, switch the organic modifier from acetonitrile to methanol to evaluate changes in selectivity.[4]

  • Method Validation: Once the desired separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, and precision.[2]

References

Technical Support Center: Bromophenol Extraction from Marine Algae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of bromophenols from marine algae.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of bromophenols from marine algae.

Problem Potential Cause Suggested Solution
Low Bromophenol Yield Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for the target bromophenols.Test a range of solvents with varying polarities. Aqueous mixtures of ethanol (B145695), methanol (B129727), or acetone (B3395972) are often more effective than single solvents. For instance, 70% acetone has been shown to be effective for extracting polyphenols from various seaweeds.[1] A pre-extraction with a nonpolar solvent like n-hexane can remove lipids and pigments that may interfere with the extraction of more polar bromophenols.
Incomplete Cell Lysis: The rigid cell walls of algae can hinder solvent penetration and the release of intracellular bromophenols.Pre-treat the algal biomass by grinding or milling to a fine powder to increase the surface area for extraction.[2] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell disruption.[3]
Degradation of Bromophenols: Some bromophenols are sensitive to high temperatures and may degrade during extraction.Avoid prolonged exposure to high temperatures. If using heat, optimize the extraction time and temperature. Consider performing extractions at room temperature with longer agitation times.
Suboptimal Extraction Time/Temperature: The duration and temperature of the extraction may not be sufficient for efficient recovery.Optimize extraction parameters. For solid-liquid extraction, overnight agitation at room temperature is a common starting point.[4] For advanced methods like UAE, parameters such as temperature, time, and power density should be optimized.
Co-extraction of Impurities (e.g., Polysaccharides, Pigments) High Polarity of Extraction Solvent: Highly polar solvents like water can co-extract significant amounts of water-soluble polysaccharides.Employ a sequential extraction strategy. Start with a less polar solvent to remove pigments and lipids before extracting bromophenols with a more polar solvent.[2] Alternatively, use a solvent mixture with optimized polarity, such as aqueous ethanol or acetone.
Lack of Pre-extraction Step: Failure to remove interfering substances prior to the main extraction.Perform a pre-extraction step with a nonpolar solvent like n-hexane to remove chlorophylls (B1240455) and other pigments.[2]
Difficulty in Purifying Bromophenol Extracts Complex Mixture of Compounds: Crude extracts often contain a wide range of compounds with similar chemical properties, making separation challenging.Utilize column chromatography with different stationary phases (e.g., silica (B1680970) gel, Sephadex) and a gradient of mobile phases to separate compounds based on polarity and size.[5] High-performance liquid chromatography (HPLC) is often necessary for the final purification of individual bromophenols.[6]
Presence of Interfering Substances: Co-extracted impurities can interfere with chromatographic separation."Clean up" the crude extract before chromatography. This can involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove major classes of impurities.
Inconsistent Extraction Results Variability in Algal Biomass: The biochemical composition of marine algae, including bromophenol content, can vary depending on the species, geographical location, and season of harvest.Ensure consistent sourcing of algal material. If possible, use biomass from the same species, location, and harvest time for comparative studies. Document these variables meticulously.
Inconsistent Extraction Protocol: Minor variations in the experimental procedure can lead to different outcomes.Standardize all extraction parameters, including particle size of the biomass, solvent-to-solid ratio, extraction time, temperature, and agitation speed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting bromophenols from red algae?

A1: There is no single "best" solvent, as the optimal choice depends on the specific bromophenols being targeted and the species of red algae. However, polar solvents and their aqueous mixtures are generally effective. Methanol is commonly used for the initial extraction of a broad range of bromophenols from red algae like Rhodomela confervoides and Polysiphonia species.[7][8][9] Aqueous mixtures, such as 70% acetone or 70% ethanol, have also been shown to be efficient for extracting phenolic compounds from seaweeds.[1] It is recommended to perform small-scale pilot extractions with a few different solvents or solvent mixtures to determine the most effective one for your specific application.

Q2: How can I remove pigments like chlorophyll (B73375) from my bromophenol extract?

A2: A common method is to perform a pre-extraction of the dried algal biomass with a nonpolar solvent, such as n-hexane, before the main extraction with a more polar solvent.[2] This will solubilize and remove many of the pigments and lipids. Alternatively, after the initial extraction, you can perform a liquid-liquid partition. For example, if your bromophenols are in a methanol extract, you can partition it against a nonpolar solvent like hexane (B92381) to remove the pigments.

Q3: My bromophenol yield is very low. What are the most critical factors to check?

A3: Several factors could contribute to low yield. The most critical to investigate are:

  • Algal Species and Quality: Ensure you are using a species known to produce the target bromophenols and that the biomass is of good quality (properly dried and stored).

  • Cell Disruption: Inadequate grinding of the algal material will significantly reduce extraction efficiency.

  • Solvent Choice: The solvent may not be optimal for your target compounds.

  • Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are crucial and may need optimization.

Q4: Can I use advanced extraction techniques like ultrasound or microwaves for bromophenols?

A4: Yes, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be beneficial. These methods can improve extraction efficiency by enhancing solvent penetration and cell disruption, often with shorter extraction times and reduced solvent consumption compared to conventional methods.[3] However, it is important to optimize the parameters (e.g., power, temperature, time) to avoid potential degradation of thermolabile bromophenols.

Q5: What is a general procedure for purifying a specific bromophenol from a crude extract?

A5: A typical purification strategy involves multiple chromatographic steps. After obtaining the crude extract, a common workflow is:

  • Fractionation by Column Chromatography: The crude extract is first fractionated using column chromatography with a stationary phase like silica gel. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate (B1210297) to methanol) is used to elute fractions of decreasing polarity.

  • Further Column Chromatography: Fractions showing the presence of the target compound (as determined by thin-layer chromatography or HPLC analysis) are then subjected to further column chromatography, possibly with a different stationary phase like Sephadex LH-20, to separate compounds based on size.

  • Preparative HPLC: The final purification is often achieved using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.[5][6]

Quantitative Data on Bromophenol Extraction

The following tables summarize quantitative data on bromophenol content and extraction yields from various studies.

Table 1: Bromophenol Content in Vertebrata lanosa

Bromophenol CompoundCollection YearContent (mg/g dry weight)
2,3-dibromo-4,5-dihydroxybenzyl alcohol20170.005
20180.010
2,3-dibromo-4,5-dihydroxybenzaldehyde20170.011
20180.027
3-bromo-4,5-dihydroxybenzyl alcohol20170.017
20180.029
3-bromo-4,5-dihydroxybenzaldehyde20170.022
20180.038
2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid20170.678
20180.543

Data extracted from a study on Vertebrata lanosa using a validated HPLC method.[6]

Table 2: Comparison of Extraction Yields for Phenolic Compounds from Seaweeds

Seaweed SpeciesExtraction MethodSolventYield (%)
Caulerpa lentilliferaSolid-Liquid ExtractionWater15.97 ± 0.35
Methanol6.94 ± 0.03
Ethanol3.54 ± 0.02
Sargassum polycystumSolid-Liquid ExtractionWater12.35 ± 0.11
Methanol7.03 ± 0.05
Ethanol4.88 ± 0.03
Kappaphycus alvareziiSolid-Liquid ExtractionWater10.63 ± 0.07
Methanol5.37 ± 0.01
Ethanol4.12 ± 0.02

This table presents the overall extraction yield and not specifically the bromophenol yield.[10]

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of Bromophenols from Red Algae

This protocol is a general guideline for the initial extraction of bromophenols from dried red algae.

Materials:

  • Dried and powdered red algae (e.g., Rhodomela confervoides)

  • Methanol (analytical grade)

  • n-hexane (analytical grade)

  • Erlenmeyer flasks

  • Orbital shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Pre-extraction (optional but recommended):

    • Weigh the desired amount of powdered algal biomass and place it in an Erlenmeyer flask.

    • Add n-hexane at a solid-to-liquid ratio of 1:10 (w/v).

    • Agitate the mixture on an orbital shaker at room temperature for 2-4 hours.

    • Filter the mixture to separate the biomass from the hexane. Discard the hexane fraction (which contains pigments and lipids).

    • Allow the biomass to air-dry completely to remove any residual hexane.

  • Methanol Extraction:

    • Place the pre-extracted and dried biomass in a clean Erlenmeyer flask.

    • Add methanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Seal the flask and agitate the mixture on an orbital shaker at room temperature for 12-24 hours.

    • Filter the mixture to separate the biomass from the methanol extract.

    • Repeat the methanol extraction on the biomass one or two more times to ensure complete extraction.

    • Combine all the methanol extracts.

  • Solvent Evaporation:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude bromophenol extract.

  • Storage:

    • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Bromophenols by Column Chromatography

This protocol outlines a general procedure for the fractionation of a crude bromophenol extract.

Materials:

  • Crude bromophenol extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane).

    • Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial, least polar solvent.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., start with 100% hexane, then move to 9:1 hexane:ethyl acetate, then 8:2, and so on, finishing with methanol if necessary).

    • Collect fractions of a fixed volume in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain compounds of interest.

    • Pool the fractions that have similar TLC profiles.

  • Further Purification:

    • The pooled fractions may require further purification using another round of column chromatography with a different solvent system or a different stationary phase (e.g., Sephadex LH-20), followed by preparative HPLC to isolate pure bromophenols.

Visualizations

Bromophenol_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis algae Marine Algae Biomass drying Drying algae->drying grinding Grinding/Powdering drying->grinding pre_extraction Pre-extraction (n-hexane) grinding->pre_extraction extraction Main Extraction (e.g., Methanol) pre_extraction->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Bromophenol hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of bromophenols from marine algae.

Troubleshooting_Decision_Tree start Low Bromophenol Yield q1 Is the algal biomass finely powdered? start->q1 a1_no No: Grind biomass to a fine powder q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was a pre-extraction performed? a1_yes->q2 a2_no No: Perform pre-extraction with n-hexane q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Have different solvents been tested? a2_yes->q3 a3_no No: Test solvents of varying polarity (e.g., MeOH, EtOH, Acetone, and aqueous mixtures) q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Have extraction parameters been optimized? a3_yes->q4 a4_no No: Optimize time, temperature, and solvent-to-solid ratio q4->a4_no No a4_yes Consider advanced extraction methods (UAE, MAE) or investigate algal source variability q4->a4_yes Yes

Caption: Troubleshooting decision tree for addressing low bromophenol extraction yield.

References

Reducing by-product formation in the bromination of phenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenol (B47542) Bromination

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of phenol. The focus is on minimizing by-product formation and improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a white precipitate of 2,4,6-tribromophenol (B41969) instead of my desired monobromophenol?

A1: The formation of 2,4,6-tribromophenol is a common outcome when using highly activating conditions. Phenol's hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[1] Using bromine water (an aqueous solution of Br₂) as the brominating agent is a primary cause. In polar solvents like water, phenol partially ionizes to the phenoxide ion, which is even more strongly activated, leading to rapid and exhaustive bromination.[2][3]

Q2: How can I favor the formation of p-bromophenol over o-bromophenol?

A2: Achieving para-selectivity often involves managing steric hindrance and solvent interactions. While the hydroxyl group directs to both ortho and para positions, the para position is sterically less hindered. Using specific solvent systems can enhance this preference. For instance, performing the bromination of 2-isopropylphenol (B134262) with N-bromosuccinimide (NBS) in acetonitrile (B52724) leads to 94% para-bromination, whereas the same reaction in toluene (B28343) gives 96% ortho-bromination.[4] This is because acetonitrile can form a hydrogen bond with the phenolic proton, sterically blocking the ortho positions for attack by NBS.[4] Another method involves using sterically hindered sulfoxides with HBr, which has been shown to provide high para-selectivity.[5]

Q3: What is the role of temperature in controlling by-products?

A3: Lowering the reaction temperature is a key strategy to enhance selectivity and reduce over-bromination. Reactions performed at low temperatures (e.g., 0-5 °C) slow down the rate of the electrophilic substitution, allowing for more controlled, mono-substitution.[6][7] Conversely, while higher temperatures can sometimes increase the ortho-to-para product ratio, they generally lead to more by-products and reduced selectivity.[8][9]

Q4: Are there safer or milder alternatives to using elemental bromine (Br₂)?

A4: Yes, several milder and more selective brominating agents are commonly used. N-bromosuccinimide (NBS) is the most frequent substitute for Br₂ as it provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination.[10][11] Other alternatives include:

  • Bromine chloride (BrCl): Can be used for selective ortho-bromination.[12]

  • Potassium Bromide (KBr) and Potassium Bromate (KBrO₃): This system generates Br₂ in situ under acidic conditions, allowing for better control.[13]

  • I(III)-based reagents: A system using PIDA (phenyliodine diacetate) and AlBr₃ has been developed for mild and efficient bromination of phenols.[14][15]

Troubleshooting Guide

Issue 1: Excessive Over-bromination (Formation of Di- and Tri-substituted Products)

Potential Cause Recommended Solution
Use of a polar, protic solvent (e.g., water, ethanol).Switch to a non-polar or aprotic solvent like carbon disulfide (CS₂), carbon tetrachloride (CCl₄), acetonitrile, or methanol (B129727).[2][6][16] Non-polar solvents do not promote the formation of the highly reactive phenoxide ion.
Use of a highly reactive brominating agent (e.g., Bromine Water).Replace bromine water with a milder reagent like N-bromosuccinimide (NBS).[10][17]
Reaction temperature is too high.Conduct the reaction at a lower temperature, such as 0 °C or below, to moderate the reaction rate.[7]
Absence of pH control.For certain reagent systems (like KBr/KBrO₃), controlling the pH is critical. Acidic conditions are often necessary to generate the active electrophile, but highly acidic environments can also alter regioselectivity.[13]

Issue 2: Poor Regioselectivity (Ortho vs. Para Isomers)

Potential Cause Recommended Solution
Solvent choice is not optimized for desired selectivity.To favor para-substitution, use a solvent like acetonitrile that can sterically hinder the ortho positions through hydrogen bonding.[4] To favor ortho-substitution, a non-coordinating solvent like toluene or ACS-grade methanol (with an acid catalyst) can be effective.[4][16]
Steric factors are not being leveraged.For phenols with existing substituents, the steric bulk of both the substrate and the brominating agent can influence the outcome. For para-substituted phenols, selective mono-ortho-bromination can be achieved using NBS with p-TsOH in methanol.[16][18]
The brominating agent is not selective.Use a reagent known for specific selectivity. For example, bromine chloride (BrCl) in an inert organic solvent can selectively brominate in the ortho position.[12]

Data Presentation: Effect of Reaction Conditions on Selectivity

Table 1: Influence of Solvent on the Regioselectivity of Phenol Bromination with NBS

Phenol DerivativeSolventBrominating AgentProduct Ratio (ortho : para)YieldReference
2-IsopropylphenolTolueneNBS96 : 4-[4]
2-IsopropylphenolAcetonitrileNBS6 : 94-[4]
p-CresolMethanolNBS / p-TsOH>95% mono-ortho95%[16]
PhenolChlorinated SolventsNBSHigh ortho ratio-[17]

Table 2: Comparison of Different Selective Bromination Protocols

ProtocolSubstrateKey ConditionsMajor ProductYieldReference
NBS / p-TsOHp-CresolMethanol, rt, 15 min2-Bromo-4-methylphenol95%[16]
NBS / HBF₄·Et₂OPhenolAcetonitrile, -20 °C4-BromophenolGood to Excellent[19]
BrClPhenolCCl₄, 24-26 °C2-Bromophenol / 2,6-Dibromophenol-[12]
HBr / SulfoxidePhenolSterically hindered sulfoxide4-BromophenolModerate to High[5]

Experimental Protocols

Protocol 1: Selective Mono-Ortho-Bromination using NBS/p-TsOH in Methanol [16]

This protocol is effective for para-substituted phenols, yielding the mono-ortho-brominated product.

  • Preparation: In a round-bottom flask, dissolve the para-substituted phenol (1.0 eq) in ACS-grade methanol.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (0.10 eq) to the solution and stir until dissolved. It is recommended to premix the phenol and p-TsOH before adding the brominating agent for better selectivity.[16]

  • Bromination: Add N-bromosuccinimide (NBS) (1.0 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 15-25 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Mono-Bromination using NBS/HBF₄ in Acetonitrile [19]

This method provides selective ortho- or para-bromination depending on the substitution pattern of the starting phenol.

  • Preparation: In a round-bottom flask under an argon atmosphere, dissolve the phenol (1.0 eq) in acetonitrile (CH₃CN).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath.

  • Acid Addition: Add tetrafluoroboric acid etherate (HBF₄·Et₂O) (catalytic amount) to the cold solution.

  • NBS Addition: Slowly add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the mixture, ensuring the temperature remains at -20 °C.

  • Reaction: Continue stirring at -20 °C. Reaction times can vary from 3 to 24 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Work-up: Quench the reaction by adding a 38% aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction & Purification: Extract the product, wash the organic phase, dry, and concentrate under reduced pressure. Purify the residue via column chromatography or recrystallization.

Visualizations

Bromination_Workflow Workflow for Selecting a Phenol Bromination Strategy start Define Goal: Bromination of Phenol q1 Desired Product? start->q1 mono Monobromination q1->mono Mono-substituted poly Polybromination (2,4,6-tribromophenol) q1->poly Tri-substituted q2 Desired Regioselectivity? mono->q2 protocol_poly Protocol: - Bromine Water (Br₂/H₂O) - Polar Solvent poly->protocol_poly ortho Ortho-Selectivity q2->ortho Ortho para Para-Selectivity q2->para Para non_selective Mixture of Isomers q2->non_selective Not critical protocol_ortho Protocol: - NBS/p-TsOH in Methanol - BrCl in CCl₄ ortho->protocol_ortho protocol_para Protocol: - NBS in Acetonitrile - HBr / Hindered Sulfoxide para->protocol_para protocol_mono_mix Protocol: - Br₂ in CS₂ or CCl₄ - Low Temperature (0°C) non_selective->protocol_mono_mix

Caption: Decision workflow for choosing a suitable bromination method.

Parameter_Influence Influence of Parameters on Phenol Bromination Outcome cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes reagent Brominating Agent poly Polybromination (e.g., 2,4,6-tribromophenol) reagent->poly Strong (Br₂/H₂O) mono Monobromination (ortho- / para-) reagent->mono Mild (NBS) solvent Solvent System solvent->poly Polar Protic (H₂O) solvent->mono Non-Polar (CS₂) ortho_sel Ortho Selectivity solvent->ortho_sel Methanol + Acid para_sel Para Selectivity solvent->para_sel Acetonitrile temp Temperature temp->poly High temp->mono Low (e.g., 0°C) mono->ortho_sel mono->para_sel

Caption: Key parameter relationships affecting product distribution.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of bromophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of bromophenols?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target bromophenol analytes in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][4]

Q2: How can I determine if my bromophenol analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a bromophenol standard solution into the mass spectrometer post-column. A blank, extracted sample matrix is then injected onto the LC system. Any fluctuation (dip or rise) in the constant signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.[2][3]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[4] It involves comparing the peak area of a bromophenol standard spiked into a pre-extracted blank matrix with the peak area of the same standard in a neat (clean) solvent. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4]

Q3: What are the most effective strategies to mitigate matrix effects in bromophenol analysis?

A3: A multi-pronged approach combining efficient sample preparation, optimized chromatographic separation, and appropriate calibration strategies is the most effective way to address matrix effects.[5]

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate the bromophenol analytes from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.[6]

  • Calibration Strategies: The use of stable isotope-labeled internal standards (SIL-IS) is highly recommended to compensate for matrix effects.[7] Matrix-matched calibration, where standards are prepared in a blank matrix identical to the samples, can also improve accuracy.[1]

Troubleshooting Guides

Problem 1: Poor Peak Shape and Inconsistent Retention Times for Bromophenols

  • Possible Cause: Co-eluting matrix components can interact with the analytical column or the analytes themselves, leading to distorted peak shapes (e.g., tailing or fronting) and shifts in retention time.[8]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Re-evaluate your sample preparation method. For complex matrices, a more rigorous cleanup, such as a multi-step SPE protocol, may be necessary.

    • Optimize Chromatography:

      • Gradient Modification: Adjust the gradient slope to better separate the analyte from early or late-eluting interferences.

      • Column Selection: Consider a column with a different stationary phase chemistry (e.g., biphenyl (B1667301) or pentafluorophenyl) that may offer different selectivity for bromophenols and matrix components.

    • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components, thereby minimizing their impact on the chromatography.[2]

Problem 2: Significant Ion Suppression Leading to Low Sensitivity

  • Possible Cause: High concentrations of co-eluting matrix components, such as phospholipids (B1166683) in biological samples or humic acids in environmental samples, are competing with the bromophenol analytes for ionization in the ESI source.[3]

  • Troubleshooting Steps:

    • Targeted Sample Preparation:

      • For Biological Matrices (e.g., Plasma, Serum): Implement a phospholipid removal step. This can be achieved with specific SPE cartridges or plates designed for this purpose.

      • For Environmental Matrices (e.g., Soil, Sediment): Use a sample preparation method like Matrix Solid-Phase Dispersion (MSPD) which can effectively remove complex interferences.

    • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A ¹³C-labeled bromophenol internal standard is ideal as it will co-elute with the native analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[7][9]

    • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects for certain compounds.[3]

Problem 3: Inconsistent and Irreproducible Quantitative Results

  • Possible Cause: Variable matrix effects between different samples are leading to inconsistent ion suppression or enhancement, resulting in poor reproducibility.

  • Troubleshooting Steps:

    • Implement a Robust Internal Standard Strategy: The use of a SIL-IS for each bromophenol analyte is the most effective way to correct for sample-to-sample variations in matrix effects.[7]

    • Matrix-Matched Calibration: If a suitable blank matrix is available, prepare all calibration standards and quality control samples in this matrix. This ensures that the standards and samples experience similar matrix effects.[1]

    • Standard Addition: For samples with highly variable and unpredictable matrices where a blank matrix is unavailable, the method of standard additions can be employed. This involves creating a calibration curve within each individual sample.[10]

Quantitative Data Summary

The following table summarizes the typical matrix effects observed for different sample preparation techniques. Note that the degree of ion suppression or enhancement is highly dependent on the specific analyte, matrix, and analytical conditions.

Sample Preparation TechniqueTypical Matrix Effect (% Signal Suppression/Enhancement)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) High (often >50% suppression)Fast and simpleInefficient removal of matrix components, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Moderate to LowCan provide clean extractsMay have low recovery for polar bromophenols.[6]
Solid-Phase Extraction (SPE) LowHigh selectivity and can provide very clean extracts, significantly reducing matrix effects.[6]Can be more time-consuming and require method development.
QuEChERS Low to ModerateHigh throughput and effective for a wide range of analytes in food matrices.[11]May require optimization of the dispersive SPE cleanup step for specific bromophenol/matrix combinations.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A: Bromophenol standard prepared in a neat solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B: Blank matrix sample (e.g., soil, plasma) subjected to the entire extraction procedure.

    • Set C: Blank matrix sample subjected to the entire extraction procedure, with the bromophenol standard spiked into the final extract.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A

  • Interpret the results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • A percentage matrix effect can be calculated as: % ME = (MF - 1) * 100.[3]

Protocol 2: General Solid-Phase Extraction (SPE) for Bromophenols in Aqueous Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Acidify the water sample (e.g., to pH 2-3 with HCl) to ensure the bromophenols are in their neutral form.

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.

  • Sample Loading: Pass the acidified water sample through the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the bromophenols from the cartridge with a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample (e.g., Soil, Water, Plasma) Extraction Extraction (SPE, LLE, QuEChERS) Sample->Extraction Add SIL-IS Cleanup Extract Cleanup (dSPE, Filtration) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: A typical experimental workflow for the LC-MS/MS analysis of bromophenols.

troubleshooting_logic Start Inconsistent Results or Low Sensitivity Check_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Check_ME Optimize_Prep Optimize Sample Prep - More selective SPE - Different extraction solvent - Add cleanup step Check_ME->Optimize_Prep ME > 20% Optimize_LC Optimize LC Method - Change gradient - Different column - Adjust pH Check_ME->Optimize_LC ME > 20% Use_SIL Implement Stable Isotope- Labeled Internal Standard Check_ME->Use_SIL ME Present End Reliable Results Optimize_Prep->End Optimize_LC->End Use_SIL->End

Caption: A logical workflow for troubleshooting matrix effects in bromophenol analysis.

References

Technical Support Center: Optimization of Enzymatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of enzymes used for enzymatic bromination?

A1: Nature has evolved a diverse set of enzymes capable of forming carbon-halogen bonds. The main classes used for bromination include:

  • Flavin-Dependent Halogenases (FDHs): This is a major class of halogenating enzymes that are highly promising for biocatalysis. They utilize a reduced flavin cofactor (FADH2) and molecular oxygen to generate a hypohalous acid (HOBr), which then acts as the brominating agent for electron-rich substrates.[1][2] These enzymes are known for their high regioselectivity.[3]

  • Heme-Dependent Haloperoxidases: These enzymes, like chloroperoxidase, use a heme cofactor and hydrogen peroxide to oxidize bromide ions.[4][5] They can often catalyze chlorination, bromination, and iodination.[6]

  • Vanadium-Dependent Haloperoxidases (VHPOs): Found frequently in marine organisms, these enzymes use a vanadate (B1173111) cofactor and hydrogen peroxide to perform bromination.[7][8] They are robust and can be used in chemoenzymatic cascades.[9]

  • Non-Heme Iron-Dependent Halogenases: This class of enzymes uses a non-heme iron center, α-ketoglutarate, and O2 to halogenate unactivated carbon atoms through a radical-based mechanism.[2]

Q2: Why is a cofactor regeneration system necessary for Flavin-Dependent Halogenases (FDHs)?

A2: Flavin-dependent halogenases require a constant supply of reduced flavin adenine (B156593) dinucleotide (FADH2) to function.[10] The FADH2 is oxidized to FAD during each catalytic cycle. To sustain the reaction, an external system is needed to regenerate FADH2 from FAD. This is typically achieved using a two-enzyme cascade: a flavin reductase to reduce FAD to FADH2, and a dehydrogenase (e.g., alcohol dehydrogenase or glucose dehydrogenase) to regenerate the NADH required by the flavin reductase.[11][12][13]

Q3: Can enzymatic bromination be used for modifying complex molecules like peptides and proteins?

A3: Yes, enzymatic bromination is a valuable tool for the site-specific modification of peptides and proteins. By engineering halogenases and identifying optimized peptide tags (e.g., the "BromoTrp tag"), researchers can introduce bromine atoms onto specific tryptophan residues.[14][15][16] This bromoarene functionality can then serve as a handle for subsequent bio-orthogonal reactions, such as palladium-catalyzed cross-coupling, to attach other molecules or probes.[14][16]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A common challenge in enzymatic bromination is a lower-than-expected product yield. The following troubleshooting workflow can help identify and resolve the root cause.

G cluster_0 cluster_1 Initial Checks cluster_2 Potential Causes & Solutions start Problem: Low or No Product Yield check_enzyme 1. Enzyme Integrity & Activity start->check_enzyme check_cofactor 2. Cofactor Regeneration System start->check_cofactor check_reagents 3. Reaction Components start->check_reagents check_conditions 4. Reaction Conditions start->check_conditions cause_enzyme Cause: Denatured/Inactive Enzyme Solution: Verify storage conditions (-80°C). Use a fresh enzyme batch. Perform an activity assay. check_enzyme->cause_enzyme cause_cofactor Cause: FADH2 Supply is Rate-Limiting Solution: Confirm activity of flavin reductase. Ensure NADH/NADPH is in excess. Check for inhibitors of the regeneration enzymes. check_cofactor->cause_cofactor cause_reagents Cause: Incorrect Concentrations / Purity Solution: Verify concentrations of substrate, Br⁻, and cofactors. Check substrate solubility. Ensure high purity of all reagents. check_reagents->cause_reagents cause_conditions Cause: Suboptimal pH or Temperature Solution: Perform pH and temperature optimization screens. Ensure buffer has sufficient capacity. check_conditions->cause_conditions

Troubleshooting workflow for low reaction yield.

Q: My reaction has stalled or the yield is very low. What should I check first?

A:

  • Enzyme Activity: Ensure your halogenase and any auxiliary enzymes (flavin reductase, dehydrogenase) are active. Improper storage or repeated freeze-thaw cycles can lead to denaturation. Verify activity with a standard assay before starting your main experiment.[17]

  • Cofactor Regeneration: For flavin-dependent systems, the regeneration of FADH2 is critical and often a rate-limiting factor.[11][13] Confirm that the flavin reductase and the NADH-regenerating enzyme are functional and that all necessary components (FAD, NAD(P)H, and the respective substrate like isopropanol (B130326) or glucose) are present in sufficient quantities.

  • Reagent Integrity: Double-check the concentrations and purity of all reagents, including the substrate and the bromide salt (e.g., KBr or NaBr).[18] Poor substrate solubility can also severely limit the reaction rate.

  • Reaction Conditions: Verify that the pH and temperature are within the optimal range for your specific enzyme. Use a well-buffered system to prevent pH drifts during the reaction.[17]

Issue 2: Poor Regioselectivity

Q: My reaction produces a mixture of brominated isomers. How can I improve selectivity?

A:

  • Enzyme Choice: Regioselectivity is an inherent property of the halogenase active site.[19] Different halogenases have different substrate specificities and produce different isomer patterns.[20] Screening a panel of different halogenases is the most effective strategy to find one with the desired selectivity for your substrate.

  • Protein Engineering: If a suitable native enzyme cannot be found, protein engineering and directed evolution can be used to alter the regioselectivity.[21][22] Mutations in the substrate-binding pocket can change the orientation of the substrate relative to the brominating species, favoring one position over another.

  • Substrate Modification: In some cases, modifying the substrate by adding or removing protecting groups can block certain positions and direct bromination to the desired site.[23] However, this must be compatible with enzyme acceptance.

Issue 3: Substrate or Product Inhibition

Q: The reaction rate decreases significantly over time, even with sufficient starting materials. Could this be inhibition?

A: Yes, substrate inhibition is a common phenomenon in up to 25% of known enzymes.[24][25]

  • Substrate Inhibition: High concentrations of the substrate can sometimes bind to the enzyme in a non-productive manner, effectively sequestering it and lowering the reaction rate.[25][26] This can be diagnosed by running kinetics at varying substrate concentrations and observing a decrease in rate at higher concentrations.

    • Solution: The most common solution is to use a fed-batch approach, where the substrate is added gradually over time to maintain a low, optimal concentration in the reactor.[26]

  • Product Inhibition: The brominated product may bind to the enzyme's active site, preventing the substrate from entering and thus inhibiting further reaction.

    • Solution: Consider implementing an in-situ product removal (ISPR) strategy, such as using a resin or an organic overlay, to continuously extract the product from the aqueous phase as it is formed.

Data Presentation: Optimizing Reaction Parameters

The efficiency of enzymatic bromination is highly dependent on several key parameters. The following table summarizes the typical effects and starting ranges for optimization.

ParameterTypical RangeEffect on ReactionTroubleshooting Considerations
pH 5.0 - 8.0Affects enzyme structure, stability, and the ionization state of active site residues and the substrate. Each enzyme has a distinct pH optimum.Ensure the buffer system is stable at the reaction temperature and has sufficient buffering capacity.[9]
Temperature 25 - 40 °CReaction rate generally increases with temperature until a point where enzyme denaturation begins to dominate, causing a rapid loss of activity.Running the reaction at a slightly lower temperature may improve enzyme stability over long reaction times, leading to a higher final yield.[17]
Bromide Conc. (Br⁻) 10 - 200 mMActs as a substrate. Higher concentrations can increase the reaction rate, but excessive amounts may lead to enzyme inhibition or non-specific reactions.Some halogenases prefer bromination over chlorination even in the presence of excess chloride, a trait that can be exploited.[3]
Substrate Conc. 0.5 - 10 mMHigher concentrations can increase the rate up to the point of enzyme saturation (Vmax). Very high levels can cause substrate inhibition.[25]If substrate solubility is low, consider using a co-solvent (e.g., DMSO, up to 5-10%), but first verify enzyme tolerance.
FAD/NADH Conc. 0.1 - 1 mMThese cofactors are essential for flavin-dependent systems. Their concentration must be sufficient to not be rate-limiting.The FADH2 regeneration system is often the bottleneck. Ensure the auxiliary enzymes are highly active.[11][13]

Experimental Protocols

General Protocol for Small-Scale Enzymatic Bromination using a Flavin-Dependent Halogenase

This protocol provides a general methodology for a 1 mL test reaction. It should be optimized for each specific halogenase and substrate.

1. Reagent Preparation:

  • Enzyme Stocks: Prepare concentrated stock solutions of the halogenase, flavin reductase, and a dehydrogenase (e.g., glucose dehydrogenase) in a suitable buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.5).

  • Substrate Stock: Prepare a 100 mM stock solution of the substrate in DMSO or a suitable solvent.

  • Cofactor Stocks: Prepare a 10 mM FAD stock, a 20 mM NAD(P)H stock, and a 1 M glucose stock (if using glucose dehydrogenase). All cofactor stocks should be prepared fresh in buffer.

  • Bromide Stock: Prepare a 1 M KBr or NaBr stock in water.

  • Reaction Buffer: Prepare the desired reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).

2. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, combine the following in order:

    • Reaction Buffer (to a final volume of 1 mL)

    • FAD (to a final concentration of 0.1 mM)

    • NAD(P)H (to a final concentration of 1 mM)

    • Glucose (to a final concentration of 20 mM)

    • KBr (to a final concentration of 50 mM)

    • Substrate (to a final concentration of 1 mM)

    • Dehydrogenase (e.g., 1 µM)

    • Flavin Reductase (e.g., 1 µM)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the halogenase (e.g., to a final concentration of 10 µM).

3. Reaction and Monitoring:

  • Incubate the reaction at the set temperature with gentle shaking.

  • Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by adding an equal volume of acetonitrile (B52724) or methanol (B129727) containing an internal standard.

  • Centrifuge the quenched aliquot to precipitate the enzymes.

  • Analyze the supernatant for substrate consumption and product formation using analytical techniques such as HPLC, LC-MS, or GC-MS.

References

Strategies for purifying bromophenol derivatives from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bromophenol derivatives from complex mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of bromophenol derivatives.

Issue Potential Cause Recommended Solution
HPLC: Peak Tailing Secondary interactions with residual silanol (B1196071) groups on the column.[1]- Use a highly deactivated, end-capped column.[2] - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[1][2] - Add a buffer to the mobile phase to maintain a stable pH.[2]
Column overload.[1][2]- Dilute the sample or inject a smaller volume.[2][3]
Column bed deformation or contamination.[2][4]- Replace the column frit or use a guard column.[3][4] - If a void is suspected, reverse and flush the column with a strong solvent.[2]
Column Chromatography: Streaking or Tailing of Acidic Compounds Strong interaction between the acidic proton of a carboxylic acid and the silica (B1680970) gel.[5]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system to keep the compound protonated.[5]
Column Chromatography: Poor Separation Despite Large Rf Difference on TLC Degradation of the compound on the silica gel during elution.Test the stability of your compound on a silica TLC plate by spotting and letting it sit for an extended period before developing. If degradation occurs, consider an alternative stationary phase like alumina.[6]
Loading the sample in a solvent that is too strong (polar).Load the sample in a minimal amount of the initial, non-polar eluent or use the dry loading technique.[6][7]
Recrystallization: Product "Oils Out" Instead of Crystallizing The chosen solvent is too effective, or the compound has a low melting point.[8]- Try a different solvent or a binary solvent mixture. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to clarify and cool slowly.[8] - Scratch the inside of the flask with a glass rod to induce crystallization.[5]
Recrystallization: Colored Impurities in Crystals Presence of colored byproducts from the synthesis, such as oxidation products.[8]Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8]
Liquid-Liquid Extraction: Emulsion Formation High concentration of surfactant-like compounds in the sample.[9]- Gently swirl the separatory funnel instead of vigorous shaking.[9] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9] - If an emulsion persists, filtration through a glass wool plug or centrifugation can help separate the layers.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing bromophenol derivatives?

A1: Common impurities include isomeric byproducts (e.g., ortho-bromophenol when para-bromophenol is the desired product), polybrominated products (e.g., 2,4-dibromophenol (B41371) or 2,4,6-tribromophenol), unreacted starting materials like phenol, and colored oxidation products.[8][10][11]

Q2: How do I choose the right purification strategy for my bromophenol derivative?

A2: The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. A general workflow is to start with a liquid-liquid extraction to perform an initial separation based on acidity/basicity. This is often followed by column chromatography (flash or HPLC) for separation based on polarity. Finally, recrystallization can be used to obtain a highly pure crystalline solid.

Q3: My bromophenol derivative is a solid. How do I select a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve your compound well when hot but poorly at room temperature.[12][13] To find a suitable solvent, test the solubility of your compound in small amounts of different solvents at both room temperature and at their boiling points. Common solvent systems for bromophenols include ethanol/water mixtures, toluene, or ethyl acetate/hexanes.[5][14]

Q4: Can I use column chromatography to separate isomers of bromophenols?

A4: Yes, column chromatography, particularly HPLC, is a powerful technique for separating isomers.[15][16] The separation is based on small differences in polarity between the isomers. For example, reverse-phase HPLC can effectively separate 2- and 4-bromophenol, as well as 2,4- and 2,6-dibromophenol.[16]

Q5: What is "dry loading" in column chromatography and when should I use it?

A5: Dry loading involves adsorbing your crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to get a dry, free-flowing powder.[5] This powder is then carefully added to the top of the packed column. This technique is recommended when your compound has poor solubility in the initial, non-polar eluent, as it helps to introduce the sample in a narrow band, leading to better separation.[5][6]

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Bromophenol Purification

This protocol is a general guideline for purifying bromophenol derivatives using flash column chromatography.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen eluent. A common starting point for bromophenols is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading):

    • Dissolve the crude bromophenol derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Collect fractions in test tubes. The separation of colored compounds can be monitored visually; for colorless compounds, fractions should be analyzed by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified bromophenol derivative.

Protocol 2: Reversed-Phase HPLC Purification of a Bromophenol Derivative

This protocol provides a general method for purifying bromophenol derivatives using RP-HPLC.[17]

  • Sample Preparation:

    • Dissolve the crude bromophenol derivative in a minimal amount of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV detection at a wavelength where the bromophenol derivative has strong absorbance.

  • Purification:

    • Inject the filtered sample onto the HPLC system.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of the desired compound.

  • Purity Analysis and Isolation:

    • Re-inject a small aliquot of the collected fraction to confirm its purity.

    • Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the purified product.

Quantitative Data Summary

The following table summarizes quantitative data related to the purification of various bromophenol derivatives.

Compound Purification Method Stationary Phase / Solvent Yield (%) Purity (%) Reference
p-BromophenolDistillation & CentrifugationNot Applicable80-84Not Specified[11]
o-BromophenolSteam Distillation & ExtractionEther40-43"Practically pure"[10]
Bromophenols from Red AlgaeFlash Chromatography & HPLCC18 / Methanol-WaterNot Specified>95 (for isolated standards)[18]
5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanoneRecrystallizationMethanolNot Specified>99[19]

Workflow and Logic Diagrams

A general workflow for the purification of bromophenol derivatives from a complex reaction mixture is presented below.

PurificationWorkflow cluster_start Initial State cluster_extraction Initial Cleanup cluster_chromatography Primary Purification cluster_final Final Polishing Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) Crude_Mixture->Extraction Organic_Layer Organic Layer (Contains Neutral & Basic Compounds) Extraction->Organic_Layer Separate Layers Aqueous_Layer Aqueous Layer (Contains Acidic Impurities) Extraction->Aqueous_Layer Column_Chromatography Column Chromatography (Flash or HPLC) Organic_Layer->Column_Chromatography Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Analyze Fractions (TLC/HPLC) Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product Filter & Dry Filtrate Filtrate (Contains Soluble Impurities) Recrystallization->Filtrate

Caption: General purification workflow for bromophenol derivatives.

References

Technical Support Center: Optimizing Bromophen-ol Blue in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the performance of bromophenol blue as a tracking dye in polyacrylamide gel electrophoresis (PAGE).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of bromophenol blue in PAGE?

Bromophenol blue serves as a visual tracking dye, allowing researchers to monitor the progress of electrophoresis.[1][2] Its slight negative charge causes it to migrate toward the positive electrode, generally ahead of the protein samples, forming a distinct "dye front".[1] This dye front indicates when to stop the electrophoresis run before the samples of interest run off the gel.[1][2] Additionally, its color makes it easier to load samples into the wells of the gel.[1]

Q2: Can bromophenol blue interfere with protein analysis?

While generally considered non-interfering with the migration of most proteins, there are some considerations.[3][4] In some instances, high concentrations of bromophenol blue or its presence in subsequent analyses like ELISA could potentially interfere with protein binding or detection.[5] However, for standard SDS-PAGE and subsequent Coomassie or silver staining, it does not typically pose a problem.[2]

Q3: Why does the color of my bromophenol blue loading buffer sometimes appear yellow or green?

The color of bromophenol blue is pH-dependent.[6][7] It appears blue at a neutral or slightly alkaline pH, which is typical for standard Laemmli sample buffers.[6] If the sample buffer becomes acidic (pH below 3.0), the dye will turn yellow.[6][7][8] A greenish color indicates a pH that is in the transition range (around pH 3.6).[6][7] An incorrect pH in your sample buffer can affect protein migration.[6][9]

Q4: Can I run a gel without bromophenol blue?

Yes, it is possible to run a gel without a tracking dye.[10][11] However, this makes it difficult to visually track the progress of the electrophoresis and to know when to stop the run.[11] If you choose to do this, you will need to rely on pre-stained molecular weight markers or run the gel for a predetermined amount of time based on experience.[10][12]

Troubleshooting Guide

This section addresses common issues encountered when using bromophenol blue in PAGE.

Issue Possible Cause(s) Recommended Solution(s)
Faint or Diffuse Dye Front 1. Incorrect buffer composition: The pH or ionic strength of the running or sample buffer may be incorrect.[9] 2. Low concentration of bromophenol blue: The amount of dye in the sample buffer may be insufficient.[13][14] 3. Sample impurities: The presence of detergents, lipids, or organic solvents in the sample can interfere with the sharpness of the dye front.[9][15]1. Verify buffer recipes: Double-check the pH and concentration of all buffer components. 2. Increase dye concentration: Prepare a fresh sample buffer with the correct concentration of bromophenol blue. 3. Sample cleanup: Consider precipitating and resuspending your protein sample to remove interfering substances.
Dye Front Runs Off the Gel Prematurely 1. Excessive voltage: Running the gel at too high a voltage will cause rapid migration.[16] 2. Incorrect gel percentage: A lower percentage acrylamide (B121943) gel will offer less resistance, leading to faster migration.[16]1. Reduce voltage: Run the gel at a lower, constant voltage. A common practice is 10-15 Volts/cm of gel length.[16] 2. Select appropriate gel percentage: Use a higher percentage gel for smaller proteins to slow their migration relative to the dye front.
Bromophenol Blue Obscures Low Molecular Weight Proteins 1. Co-migration: The dye front can migrate at a similar rate to very small proteins or peptides, obscuring their bands.[17]1. Run the dye front off the gel: For very small proteins, you may need to run the electrophoresis longer, allowing the dye front to migrate off the bottom of the gel.[17] Use pre-stained markers to track migration. 2. Use an alternative tracking dye: Dyes like Phenol Red or Coomassie Blue G-250 can be used in certain buffer systems (e.g., Tricine-SDS-PAGE) as they migrate differently than bromophenol blue.[12][18]
Split or Smearing Dye Front 1. Sample overload: Too much protein or other components in the sample can disrupt the dye front.[19] 2. Improperly polymerized gel: Inconsistencies in the gel matrix can lead to uneven migration.[13] 3. Incorrect pH of the sample: Acidic samples can cause the dye to change color and migrate differently.[9]1. Load less sample: Reduce the amount of protein loaded into the well. 2. Ensure proper gel polymerization: Use fresh ammonium (B1175870) persulfate (APS) and TEMED and allow the gel to polymerize completely.[13][14] 3. Adjust sample pH: Ensure your sample buffer is at the correct pH (typically 6.8 for the stacking gel). If the sample is yellow, a small amount of Tris base can be added to adjust the pH.[9]

Experimental Protocols

Standard Laemmli SDS-PAGE Protocol

This protocol outlines the basic steps for a standard SDS-PAGE experiment using bromophenol blue as a tracking dye.

  • Gel Casting:

    • Assemble glass plates and spacers according to the manufacturer's instructions.

    • Prepare the resolving gel solution with the desired acrylamide percentage, Tris-HCl pH 8.8, SDS, fresh APS, and TEMED. Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.

    • After polymerization, remove the overlay and pour the stacking gel solution (lower acrylamide percentage, Tris-HCl pH 6.8, SDS, fresh APS, and TEMED). Insert the comb and allow it to polymerize.

  • Sample Preparation:

    • Mix the protein sample with 2x Laemmli sample buffer (containing Tris-HCl pH 6.8, SDS, glycerol, β-mercaptoethanol or DTT, and bromophenol blue).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[20]

  • Electrophoresis:

    • Remove the comb and place the gel in the electrophoresis apparatus.

    • Fill the inner and outer chambers with running buffer (Tris-glycine with SDS).

    • Load the prepared samples and a molecular weight marker into the wells.

    • Apply a constant voltage and run the gel until the bromophenol blue dye front reaches the bottom of the resolving gel.[1]

  • Visualization:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or silver stain, to visualize the separated protein bands.[20]

Visualizations

PAGE_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Casting 1. Gel Casting Sample_Prep 2. Sample Preparation Load_Samples 3. Load Samples & Marker Sample_Prep->Load_Samples Electrophoresis 4. Apply Electric Field Load_Samples->Electrophoresis Staining 5. Stain Gel Electrophoresis->Staining Visualization 6. Visualize Protein Bands Staining->Visualization

Caption: Standard workflow for a polyacrylamide gel electrophoresis experiment.

Troubleshooting_Logic cluster_diffuse Diffuse or Faint cluster_smear Split or Smeared cluster_obscured Obscures Low MW Bands Start Problem with Dye Front Check_Buffers Check Buffer pH & Concentration Start->Check_Buffers Is it faint/diffuse? Reduce_Load Reduce Sample Load Start->Reduce_Load Is it split/smeared? Run_Off Run Dye Front Off Gel Start->Run_Off Does it obscure bands? Check_Dye Check Dye Concentration Check_Buffers->Check_Dye Clean_Sample Consider Sample Cleanup Check_Dye->Clean_Sample Check_Gel Ensure Proper Gel Polymerization Reduce_Load->Check_Gel Adjust_pH Adjust Sample pH Check_Gel->Adjust_pH Alt_Dye Use Alternative Dye Run_Off->Alt_Dye

Caption: Decision tree for troubleshooting common bromophenol blue issues.

Data Presentation

Table 1: Migration of Tracking Dyes in Polyacrylamide Gels

This table provides an approximate correlation between the migration of tracking dyes and DNA fragments in non-denaturing polyacrylamide gels. While this data is for DNA, it illustrates how migration is dependent on gel percentage. In SDS-PAGE, bromophenol blue typically runs at the ion front, ahead of most proteins.

% Acrylamide Bromophenol Blue (approx. bp) Xylene Cyanol (approx. bp)
3.5100460
5.065260
8.045160
12.02070
15.01560
20.01245
Data adapted from Sambrook, J., Fritsch, E.F., and Maniatis, T. (1989) in: Molecular Cloning: A Laboratory Manual, Cold Springs Harbor Laboratory.[21]

Table 2: pH Indicator Properties of Bromophenol Blue

pH Range Color
< 3.0Yellow
3.0 - 4.6Green (Transition)
> 4.6Blue
Data sourced from multiple chemical information resources.[7][8][22]

References

Validation & Comparative

A Comparative Analysis of Bromophenol and Chlorophenol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the toxicity profiles of bromophenols and chlorophenols. By presenting supporting experimental data, detailed methodologies, and clear visualizations of toxicological pathways, this document aims to be an essential resource for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The following tables summarize the acute oral toxicity (LD50) and in vitro cytotoxicity (IC50/EC50) data for various bromophenol and chlorophenol derivatives. While a direct comparison is limited by the availability of studies testing corresponding bromo- and chloro-analogs under identical conditions, the data suggests a general trend where brominated phenols exhibit higher toxicity than their chlorinated counterparts for the same degree of halogenation.

Table 1: Comparative Acute Oral Toxicity (LD50) in Rodents

CompoundSpeciesSexLD50 (mg/kg)Reference
2-ChlorophenolMouseMale345[1]
2-ChlorophenolRat-670[1]
4-ChlorophenolMouseFemale1422-1640[1]
4-ChlorophenolRat-670[1]
2,4-DichlorophenolMouseMale1276[1]
2,4-DichlorophenolMouseFemale1352[1]
2,4-DichlorophenolRatMale2830[2]
2,4,6-TrichlorophenolRatMale/Female250-500 (estimated)[3]
Pentachlorophenol (B1679276)MouseMale177[4]
PentachlorophenolMouseFemale117[4]
2,4,6-TribromophenolRat->2000-
PentabromophenolRat-250-300-

Note: Data for bromophenols is less consistently reported in readily comparable formats.

Table 2: Comparative In Vitro Cytotoxicity

Compound/DerivativeCell LineEndpointValueReference
4-ChlorophenolL929EC50 (24h)2.18 mmol/L[5]
2,4-DichlorophenolL929EC50 (24h)0.83 mmol/L[5]
2,3,4-TrichlorophenolL929EC50 (24h)0.46 mmol/L[5]
PentachlorophenolL929EC50 (24h)0.11 mmol/L[5]
WLJ18 (Bromophenol derivative)A549 (Lung)IC507.10 ± 0.53 µg/mL[3]
WLJ18 (Bromophenol derivative)Bel7402 (Liver)IC509.68 ± 0.76 µg/mL[3]

One study directly comparing halophenolic disinfection byproducts found that when substituted at the same sites, the order of cytotoxicity was iodophenols > bromophenols > chlorophenols[6].

Mechanisms of Toxicity

Both bromophenols and chlorophenols exert their toxic effects through multiple mechanisms, often culminating in oxidative stress, mitochondrial dysfunction, and ultimately, cell death.

Bromophenol-Induced Toxicity:

Bromophenol toxicity is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS). This leads to the activation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which regulate cell survival and death.

Bromophenol_Toxicity_Pathway Bromophenol Bromophenol ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS PI3K PI3K ROS->PI3K inhibition MAPK MAPK (p38, ERK) ROS->MAPK activation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Akt Akt PI3K->Akt inhibition Apoptosis Apoptosis Akt->Apoptosis inhibition MAPK->Apoptosis Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Caspases->Apoptosis

Caption: Bromophenol-induced apoptotic signaling pathway.

Chlorophenol-Induced Toxicity:

Chlorophenols are known to induce oxidative stress, primarily through the generation of hydroxyl radicals within the mitochondria. This disrupts the mitochondrial respiratory chain, leading to a depletion of cellular antioxidants like glutathione (B108866) (GSH), and can trigger apoptosis or necrosis.

Chlorophenol_Toxicity_Pathway Chlorophenol Chlorophenol Mitochondria Mitochondria Chlorophenol->Mitochondria ETC Electron Transport Chain Disruption Mitochondria->ETC ROS ↑ Hydroxyl Radicals (•OH) ETC->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis

Caption: Chlorophenol-induced oxidative stress pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of bromophenols and chlorophenols.

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Adapted)

This protocol outlines the determination of the median lethal dose (LD50) of a substance administered orally.

OECD_401_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Animal_Selection 1. Animal Selection (e.g., Rats, mice of a single sex) Acclimatization 2. Acclimatization (Min. 5 days, controlled environment) Animal_Selection->Acclimatization Fasting 3. Fasting (Overnight for rats) Acclimatization->Fasting Dose_Prep 4. Dose Preparation (Substance in appropriate vehicle) Fasting->Dose_Prep Dosing 5. Oral Gavage Administration (Graduated doses to several groups) Dose_Prep->Dosing Observation 6. Observation (14 days) (Clinical signs, mortality) Dosing->Observation Necropsy 7. Necropsy (All animals) Observation->Necropsy LD50_Calc 8. LD50 Calculation (Statistical method, e.g., Probit analysis) Necropsy->LD50_Calc

Caption: Workflow for Acute Oral Toxicity (LD50) Testing.

Methodology:

  • Animal Selection and Housing: Healthy, young adult rodents of a single sex (to reduce variability) are used. They are housed in appropriate cages under controlled environmental conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle)[7].

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment[7].

  • Fasting: Food is withheld overnight for rats before dosing to ensure better absorption of the test substance. Water remains available[7].

  • Dose Preparation and Administration: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). Doses are administered in a single gavage to several groups of animals, with one dose level per group[7]. The volume administered is typically limited to 1 mL/100g body weight for rodents[7].

  • Observation: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are recorded systematically at least once a day for 14 days[7].

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy[7].

  • Data Analysis: The LD50 is calculated using a standard statistical method, such as the Probit method[7].

Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment 3. Treat with varying concentrations of test compound Incubation1->Treatment Incubation2 4. Incubate for a defined period (e.g., 24, 48h) Treatment->Incubation2 Add_MTT 5. Add MTT solution to each well Incubation2->Add_MTT Incubation3 6. Incubate for 2-4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Incubation4 8. Incubate to dissolve formazan (B1609692) crystals Add_Solubilizer->Incubation4 Read_Absorbance 9. Measure absorbance (570 nm) Incubation4->Read_Absorbance Calc_Viability 10. Calculate % cell viability and IC50 Read_Absorbance->Calc_Viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours[8].

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (bromophenol or chlorophenol). Control wells receive only the vehicle[8].

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects[8].

  • MTT Addition: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C[9]. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[9].

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals[9].

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8].

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is then determined from the dose-response curve.

Conclusion

The available toxicological data indicates that both bromophenols and chlorophenols pose significant health risks, primarily through mechanisms involving oxidative stress and the induction of cell death. Current evidence suggests that, in general, brominated phenols are more toxic than their chlorinated analogs. This is likely due to the higher lipophilicity and different electronic properties conferred by the bromine atom, which can influence their interaction with biological macromolecules and their persistence in biological systems. However, more direct comparative studies under standardized conditions are needed to fully elucidate the structure-activity relationships and to provide a more definitive ranking of their toxic potential. Researchers and drug development professionals should exercise caution when working with both classes of compounds and consider their potential for cytotoxicity and genotoxicity in their risk assessments.

References

A Comparative Guide to the Validation of HPLC Methods for Bromophenol Quantification in Algae

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development investigating the rich biochemistry of marine algae, accurate quantification of bioactive compounds is paramount. Bromophenols, a class of halogenated secondary metabolites found predominantly in red algae, have garnered significant interest for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the analysis of these compounds. This guide provides a comprehensive overview of a validated HPLC method for bromophenol quantification in algae, comparing it with other analytical alternatives and presenting the supporting experimental data and protocols.

Comparison of Analytical Methods

While several techniques can be employed for the analysis of phenolic compounds, HPLC with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness for the routine quantification of bromophenols in algal extracts. Other methods, such as HPLC coupled with mass spectrometry (HPLC-MS/MS) or fluorescence detection, provide higher sensitivity and specificity but come with increased operational complexity and cost. Spectrophotometric methods like the Folin-Ciocalteu assay are simple and rapid for determining total phenolic content but lack the specificity to distinguish between different bromophenols or other phenolic compounds.

FeatureHPLC-UVHPLC-MS/MSFluorescence DetectionFolin-Ciocalteu Assay
Specificity High (for chromatographic separation)Very High (mass-based detection)High (for fluorescent compounds)Low (measures total phenolics)
Sensitivity GoodExcellentExcellentModerate
Quantification AbsoluteAbsoluteAbsoluteRelative (as total phenolics)
Cost ModerateHighHighLow
Complexity ModerateHighModerateLow
Throughput ModerateModerateModerateHigh

Validated HPLC Method for Bromophenol Quantification

A fully validated HPLC method with UV detection has been successfully applied for the determination and quantification of seven bromophenolic compounds in the red alga Vertebrata lanosa.[1][2] This method has demonstrated selectivity, linearity, precision, and accuracy.[1][2][3][4]

Method Validation Parameters

The validation of this HPLC method yielded the following performance characteristics:

Validation ParameterResult
Linearity (R²) ≥ 0.999[1][3][4]
Precision (Intra-day RSD) ≤ 6.28%[1][3]
Precision (Inter-day RSD) ≤ 5.21%[1][3]
Accuracy (Recovery) Maximum displacement of 4.93%[1][3]
Limit of Detection (LOD) < 0.04 µg/mL[1][2][3]
Limit of Quantification (LOQ) < 0.12 µg/mL[1][2][3]
Calibration Data for Bromophenol Standards
CompoundConcentration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Compound 1 0.05 - 102≥ 0.9990.008 - 0.0380.024 - 0.116
Compound 2 0.06 - 181≥ 0.9990.008 - 0.0380.024 - 0.116
Compounds 3, 4, 5, 6 0.02 - approx. 50≥ 0.9990.008 - 0.0380.024 - 0.116
Compound 7 0.02 - 95≥ 0.9990.008 - 0.0380.024 - 0.116

Data sourced from a study on Vertebrata lanosa.[1][4]

Experimental Protocol: HPLC Quantification of Bromophenols

This section details the methodology for the validated HPLC analysis of bromophenols in algal samples.

Sample Preparation
  • Extraction: A methanolic extract of the dried algal material is prepared.

  • Purification: Pure standards of the target bromophenols are isolated from the extract for method development and validation. Structures are typically confirmed by NMR and MS.[1][3]

Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex C8(2) Luna column (150 mm × 2.0 mm, 3 µm particle size).[1][3]

  • Mobile Phase:

    • A: 0.05% trifluoroacetic acid in water

    • B: 0.05% trifluoroacetic acid in acetonitrile[1][3]

  • Gradient Elution:

    • 0 min: 2% B

    • 0.1 min: 20% B

    • 15 min: 50% B

    • 35 min: 70% B[1][3]

  • Flow Rate: 0.25 mL/min[1][3]

  • Column Temperature: 30 °C[1][3]

  • Injection Volume: 5 µL[1][3]

  • Detection: 210 nm[1][3]

Method Validation

The method is validated according to ICH guidelines to ensure it is suitable for its intended purpose.[5]

  • Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity: Assessed by creating calibration curves for each standard and determining the coefficient of determination (R²).[1]

  • Precision: Evaluated through repeatable injections of the same sample on the same day (intra-day) and on different days (inter-day), with the results expressed as the relative standard deviation (RSD).[1]

  • Accuracy: Determined by spiking a known amount of the algal matrix with known concentrations of the standards and calculating the percentage recovery.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_development Method Development cluster_validation Method Validation cluster_application Application start Start: Define Analytical Method Requirements prep_standards Prepare Bromophenol Standards & Algal Extract start->prep_standards dev_method Develop HPLC Method (Column, Mobile Phase, Gradient) prep_standards->dev_method optimize Optimize Separation dev_method->optimize selectivity Selectivity optimize->selectivity linearity Linearity & Range selectivity->linearity precision Precision (Intra- & Inter-day) linearity->precision accuracy Accuracy (Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq robustness Robustness lod_loq->robustness quant_analysis Quantitative Analysis of Algal Samples robustness->quant_analysis end End: Validated Method for Routine Use quant_analysis->end

Caption: Workflow for the validation of an HPLC method for bromophenol quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-bromophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the unequivocal confirmation of the chemical structure and purity of 2-Amino-5-bromophenol hydrochloride[1]. However, for quantitative analysis, chromatographic and titrimetric methods are often preferred.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC with UV detection is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. Its high sensitivity and specificity make it suitable for the analysis of active pharmaceutical ingredients (APIs) and intermediates. The method outlined below is adapted from validated procedures for similar bromophenolic and aminophenolic compounds[2][3][4][5].

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Gradient Program: A starting composition of 95% A and 5% B, linearly progressing to 50% A and 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 2-Amino-5-bromophenol hydrochloride in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-Amino-5-bromophenol hydrochloride in the mobile phase to achieve a final concentration within the calibration range.

Validation Parameters

The performance of the HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4].

Method 2: Potentiometric Titration

Potentiometric titration is a classic analytical method that provides an absolute determination of the concentration of a substance. For 2-Amino-5-bromophenol hydrochloride, the basic amino group can be titrated with a standardized acid in a non-aqueous medium to determine its purity. This method serves as an excellent orthogonal technique to HPLC.

Experimental Protocol

1. Instrumentation:

  • Autotitrator with a pH electrode suitable for non-aqueous titrations.

  • Analytical balance.

  • Standard laboratory glassware.

2. Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Standard: Potassium hydrogen phthalate (B1215562) (for standardization of perchloric acid).

3. Titration Procedure:

  • Accurately weigh approximately 200 mg of 2-Amino-5-bromophenol hydrochloride and dissolve it in 50 mL of glacial acetic acid.

  • Immerse the electrode in the solution and titrate with standardized 0.1 M perchloric acid.

  • Record the volume of titrant added and the corresponding potential (mV) or pH.

  • The endpoint is determined from the inflection point of the titration curve.

Validation Parameters

The validation of the titration method would focus on accuracy, precision, and linearity over a defined range of sample weights.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed analytical methods for 2-Amino-5-bromophenol hydrochloride.

ParameterRP-HPLC with UV DetectionPotentiometric Titration
Principle Chromatographic separation based on polarityNeutralization reaction
Specificity High (separates impurities)Moderate (titrates all basic substances)
**Linearity (R²) **≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (% RSD) ≤ 2.0%≤ 1.0%
Limit of Detection (LOD) ~0.1 µg/mLNot applicable for impurity analysis
Limit of Quantification (LOQ) ~0.3 µg/mLNot applicable for impurity analysis
Throughput Moderate (multiple samples in a sequence)Low (one sample at a time)
Primary Application Quantification and impurity profilingAssay of bulk substance

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods.

A Define Analytical Requirements B Method 1 Development & Validation (RP-HPLC) A->B C Method 2 Development & Validation (Potentiometric Titration) A->C D Select Batch of 2-Amino-5-bromophenol HCl B->D C->D E Analyze Samples by Method 1 D->E F Analyze Samples by Method 2 D->F G Compare Results (e.g., Bland-Altman plot, t-test) E->G F->G H Assess Method Equivalency G->H I Methods are Equivalent H->I if equivalent J Investigate Discrepancies H->J if not equivalent J->G

Cross-validation process for analytical methods.
Signaling Pathway of Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method based on the analytical objective.

A Analytical Objective? B Impurity Profiling? A->B Low Concentration C Bulk Assay? A->C High Concentration D Use RP-HPLC B->D E Use Potentiometric Titration C->E

Decision pathway for analytical method selection.

References

Unveiling the Antioxidant Potential of Bromophenol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antioxidant activity of various bromophenol derivatives reveals their significant potential in combating oxidative stress. This guide provides a comparative analysis of their efficacy, supported by experimental data from in vitro assays, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered substantial interest for their diverse biological activities, particularly their antioxidant properties.[1] These compounds are effective radical scavengers, and their antioxidant capacity is influenced by their molecular structure, including the number and position of hydroxyl and bromine substituents.[2][3][4] This report synthesizes findings from multiple studies to offer a clear comparison of the antioxidant activities of various bromophenol derivatives.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of different bromophenol derivatives has been evaluated using a variety of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays.[1][5][6] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals; a lower IC50 value indicates higher antioxidant activity.[1]

Below is a summary of the antioxidant activities of selected bromophenol derivatives from various studies.

Bromophenol DerivativeDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Ferric Reducing Power (Absorbance at 700 nm)Cupric Reducing Power (Absorbance at 450 nm)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid (1)19.84 µM-1.996 ± 0.0021.896 ± 0.002[1][6]
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid (2)--0.744 ± 0.002-[1][6]
Bromophenol 1 (from Symphyocladia latiuscula)31.5 µMTEAC: 2.1 mM--[7]
3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol (6)9.6 µMTEAC: 3.0 mM--[7]
Novel Bromophenol Derivatives (20-24)Showed considerable activityShowed considerable activityShowed considerable activityShowed considerable activity[8][9]
Benzylic acid-derived bromophenols (1, 2, 25-28)Effective scavengersEffective scavengers25 > BHA > BHT > 26 > 1 > Trolox28 > 1 > BHA > 25 > 26 > 27 > Trolox[6][10]

Note: A direct comparison of all values may not be feasible due to variations in experimental conditions across different studies. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Key Antioxidant Mechanisms

The antioxidant action of bromophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] The two main mechanisms are:

  • Hydrogen Atom Transfer (HAT): The bromophenol (Ar-OH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.[2]

  • Electron Transfer (ET): The bromophenol donates an electron to the free radical.[2]

Theoretical studies have shown that the presence of o-dihydroxy groups on the aromatic ring generally enhances antioxidant activity compared to compounds with a single hydroxyl group.[2] The position of bromine atoms also significantly influences the antioxidant capacity, particularly in scaffolds containing one hydroxyl group.[3][4]

Experimental Protocols

Detailed methodologies for the most common antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[11][12] The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Bromophenol samples and standards (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[11][12]

  • Prepare a series of dilutions of the bromophenol samples and standards in methanol.[11]

  • In a 96-well plate, add a specific volume (e.g., 20 µL) of each sample or standard dilution to the wells.[11]

  • Add a specific volume (e.g., 200 µL) of the DPPH working solution to each well.[11]

  • Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • A blank containing only the solvent is used for background correction.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[11]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Bromophenol samples and standards (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the bromophenol samples and standards.

  • In a 96-well plate, add a small volume (e.g., 5 µL) of each sample or standard dilution to the wells.[11]

  • Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution to each well.[11]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).[7]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Visualizing the Antioxidant Response and Experimental Workflow

To better understand the cellular mechanisms and experimental processes, the following diagrams are provided.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Proteasome Degradation Nrf2->Ub leads to Nrf2->Nrf2_translocation translocates to nucleus Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Nrf2_translocation->ARE binds to

Caption: The Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.

Antioxidant_Assay_Workflow Start Start: Sample Preparation Preparation Preparation of Assay Reagents (DPPH, ABTS, etc.) Start->Preparation Assay Perform Antioxidant Assay (e.g., DPPH, ABTS, FRAP) Preparation->Assay Measurement Spectrophotometric / Fluorometric Reading Assay->Measurement Calculation Calculation of IC50 / TEAC / FRAP values Measurement->Calculation Analysis Data Comparison and Interpretation Calculation->Analysis End End: Report Generation Analysis->End

Caption: General experimental workflow for assessing the antioxidant activity of bromophenols.

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenol Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Bromophenols, a class of halogenated phenolic compounds predominantly found in marine organisms, have emerged as promising candidates, demonstrating significant antibacterial activity against a range of pathogens, including multidrug-resistant strains. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of bromophenol antibacterial agents, their performance against pathogenic bacteria, and a comparative analysis with other antibacterial alternatives, supported by experimental data and detailed methodologies.

Structure-Activity Relationship of Bromophenols

The antibacterial efficacy of bromophenols is intricately linked to their chemical structure. Key determinants of their activity include the number, position, and substitution pattern of bromine atoms and hydroxyl groups on the phenol (B47542) ring.

  • Number and Position of Bromine Atoms: An increase in the number of bromine atoms on the phenolic ring generally correlates with enhanced antibacterial activity. This is attributed to the increased lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. The position of the bromine atoms also plays a crucial role, with certain substitution patterns leading to more potent activity.

  • Hydroxyl Groups: The presence of hydroxyl groups is critical for the antibacterial action of bromophenols. These groups can participate in hydrogen bonding and may be involved in the disruption of bacterial enzymatic processes or cell membrane integrity.

  • Other Functional Groups: The addition of other functional groups, such as acetophenone, can further modulate the antibacterial activity. For instance, 3-bromo-2,6-dihydroxyacetophenone has shown potent activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[1][2]

Comparative Performance Analysis

The antibacterial performance of bromophenol derivatives has been evaluated against various Gram-positive and Gram-negative bacteria and compared with conventional antibiotics. The following tables summarize the quantitative data from these studies, presenting Minimum Inhibitory Concentration (MIC) values and zone of inhibition diameters.

Table 1: Minimum Inhibitory Concentration (MIC) of Bromophenol Derivatives and Standard Antibiotics
CompoundTest OrganismMIC (µg/mL)
Bromophenol Derivatives
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus20[1]
3-bromo-2,6-dihydroxyacetophenoneMRSA20[1]
3,5-dibromo-2,4-dihydroxybenzyl-pyrrolidin-2-oneStaphylococcus epidermidis16[3]
PentabromophenolStaphylococcus aureus< 1-2[4]
Standard Antibiotics
AmpicillinStaphylococcus aureus10[1]
AmpicillinPseudomonas aeruginosaInactive[1]
TetracyclineStaphylococcus aureus30[1]
TetracyclinePseudomonas aeruginosa70[1]
TobramycinStaphylococcus aureus25[1]
TobramycinPseudomonas aeruginosa15[1]
CiprofloxacinStaphylococcus aureus1[4]
CiprofloxacinPseudomonas aeruginosa0.26[5]
MoxifloxacinMRSA0.049[5]
GentamicinPseudomonas aeruginosa8 (MIC50)[6]
Table 2: Zone of Inhibition Diameters of Bromophenol Derivatives and Standard Antibiotics
CompoundTest OrganismZone of Inhibition (mm)
Bromophenol Derivatives
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus15[2]
3-bromo-2,6-dihydroxyacetophenoneMRSA16[2]
Standard Antibiotics
AmpicillinStaphylococcus aureus20[2]
TobramycinStaphylococcus aureus15[2]
TobramycinMRSA12[2]
TetracyclinePseudomonas aeruginosa10[2]

Mechanism of Action: Quorum Sensing Inhibition

One of the key mechanisms through which bromophenols exert their antibacterial effect is by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factors and biofilm formation.[7][8][9] Brominated furanones, structurally similar to bromophenols, have been shown to act as antagonists of QS receptors like LasR and RhlR in Pseudomonas aeruginosa, thereby inhibiting the expression of virulence genes.[7][8][10] This disruption of bacterial communication makes pathogens more susceptible to host defenses and conventional antibiotics.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_inhibition Inhibition by Bromophenols AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL Acyl-Homoserine Lactone (AHL) Signal Molecule AHL_Synthase->AHL Synthesizes Receptor QS Receptor (e.g., LasR, RhlR) AHL->Receptor Binds to AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion Virulence_Genes Virulence & Biofilm Genes Receptor->Virulence_Genes Activates Expression Gene Expression Virulence_Genes->Expression Bromophenol Bromophenol Bromophenol->Receptor Antagonistic Binding (Competes with AHL) AHL_ext->AHL Uptake

Caption: Quorum sensing inhibition by bromophenols in Gram-negative bacteria.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the bromophenol compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the antimicrobial agent dilution, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show clear turbidity, and the sterility control well should remain clear.

Agar (B569324) Disk Diffusion Assay for Zone of Inhibition

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the growth inhibition zone around a disk impregnated with the agent.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution assay (0.5 McFarland standard).

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the bromophenol or control antibiotic onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Crystal Violet Assay for Biofilm Formation Inhibition

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

  • Bacterial Culture and Plate Setup: Prepare a bacterial suspension as described for the MIC assay and add 100 µL to each well of a 96-well flat-bottom microtiter plate. Add 100 µL of the test compound (bromophenol) at various concentrations to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria by inverting the plate and gently tapping it on a paper towel. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain. Allow the plate to air dry.

  • Solubilization and Quantification: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Experimental Workflow

The general workflow for the evaluation of bromophenol antibacterial agents is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis Synthesis Synthesis of Bromophenol Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Disk_Diffusion Agar Disk Diffusion Assay Purification->Disk_Diffusion MIC_Assay Broth Microdilution Assay (MIC) Disk_Diffusion->MIC_Assay Primary Screening Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet) MIC_Assay->Biofilm_Assay QS_Assay Quorum Sensing Inhibition Assays Biofilm_Assay->QS_Assay Data_Analysis Data Comparison with Alternative Antibacterials QS_Assay->Data_Analysis

Caption: General experimental workflow for evaluating bromophenol antibacterial agents.

Conclusion

Bromophenols represent a promising class of antibacterial agents with a clear structure-activity relationship. Their efficacy, particularly against resistant strains like MRSA, and their ability to interfere with bacterial communication systems like quorum sensing, highlight their potential for development as novel therapeutics. The provided experimental data and detailed protocols offer a solid foundation for researchers to further explore and optimize these marine-derived compounds in the fight against antibiotic resistance. Further research should focus on in vivo efficacy, toxicity profiling, and the elucidation of more detailed mechanisms of action to advance these compounds towards clinical applications.

References

A Comparative Guide to the Biological Effects of Bromophenols: In Vitro vs. In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine organisms, have emerged as promising candidates for therapeutic development due to their wide range of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo biological effects of specific bromophenols, focusing on their anticancer and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to offer a clear and objective resource for researchers in the field.

Anticancer Effects of Bromophenol XK-81

The bromophenol compound XK-81, extracted from the marine brown algae Leathesia nana, has demonstrated significant anticancer activity in both laboratory and living models, primarily against breast cancer.[1]

Data Presentation: In Vitro vs. In Vivo Efficacy of XK-81
Biological EffectIn Vitro AssayCell LineIC50 / EffectIn Vivo ModelAdministrationDosageTumor Growth InhibitionReference
CytotoxicityMTT Assay4T-1 (mouse breast cancer)~18 µM (viability reduced to ~45% at 20 µM after 48h)4T-1 breast tumor mouse modelIntraperitoneal injection50 mg/kg59.56%[1]
CytotoxicityMTT AssayMDA-MB-231 (human breast cancer)>20 µM (viability ~61% at 20 µM after 48h)N/AN/AN/AN/A[1]
CytotoxicityMTT AssayMCF-7 (human breast cancer)>20 µM (viability ~55% at 20 µM after 48h)N/AN/AN/AN/A[1]
Experimental Protocols

In Vitro: MTT Cell Viability Assay [1]

  • Cell Seeding: Breast cancer cells (4T-1, MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of XK-81 (e.g., 5, 10, 15, and 20 µM) for specified durations (e.g., 12, 24, 48 hours). A vehicle control (DMSO) is included.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

In Vivo: 4T-1 Breast Tumor Mouse Model [2]

  • Animal Model: Female BALB/c mice are used.

  • Tumor Inoculation: 1 x 10^6 4T-1 cells in 100 µL PBS are injected subcutaneously into the right armpit of each mouse.

  • Treatment Initiation: When tumors reach a volume of approximately 50 mm³, mice are randomly assigned to treatment groups.

  • Drug Administration: XK-81, dissolved in 0.5% carboxymethyl cellulose-Na, is administered via intraperitoneal injection at a dose of 50 mg/kg every other day for 15 days.

  • Tumor Measurement: Tumor volume and body weight are measured every two days. Tumor volume is calculated using the formula: V = (length) × (width)² / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition rate is calculated.

Signaling Pathway and Experimental Workflow

The anticancer activity of XK-81 has been linked to the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]

ferroptosis_pathway XK81 XK-81 SLC7A11_GPX4 SLC7A11 and GPX4 (Glutathione Peroxidase 4) XK81->SLC7A11_GPX4 inhibits Glutathione Glutathione Depletion SLC7A11_GPX4->Glutathione leads to Lipid_ROS Lipid ROS Accumulation Glutathione->Lipid_ROS promotes Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis

Anticancer mechanism of XK-81 via ferroptosis induction.

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies invitro_assay MTT Assay on Cancer Cell Lines ic50 Determine IC50 Values invitro_assay->ic50 invivo_model Establish Animal Tumor Model ic50->invivo_model Guide Dose Selection comparison Comparative Analysis ic50->comparison Provides Potency Data treatment Administer Bromophenol or Vehicle invivo_model->treatment measurement Measure Tumor Growth and Other Parameters treatment->measurement measurement->comparison Provides Efficacy Data

General workflow for comparing in vitro and in vivo studies.

Anti-inflammatory Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB)

3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol from red algae, has shown potent anti-inflammatory effects in both cellular and animal models of inflammation.[3]

Data Presentation: In Vitro vs. In Vivo Efficacy of BDB
Biological EffectIn Vitro AssayCell LineIC50 / EffectIn Vivo ModelAdministrationDosagePathological ImprovementReference
Anti-inflammatoryIL-6 ProductionRAW 264.7 macrophages (LPS-stimulated)Dose-dependent inhibition (significant at 25, 50, and 100 µM)DNCB-induced atopic dermatitis in miceTopical application100 mg/kgReduced serum IgE, lymph node size, and ear edema[3]
Experimental Protocols

In Vitro: IL-6 Production in Macrophages [3]

  • Cell Culture: RAW 264.7 murine macrophages are cultured and seeded in appropriate plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of BDB (e.g., 12.5, 25, 50, and 100 µM) for a specified time.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of Interleukin-6 (IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

In Vivo: DNCB-Induced Atopic Dermatitis Mouse Model [3]

  • Animal Model: BALB/c mice are used.

  • Sensitization: Atopic dermatitis-like skin lesions are induced by applying 2,4-dinitrochlorobenzene (DNCB) to the abdomen and ears of the mice.

  • Treatment: BDB (100 mg/kg) is topically applied to the ears of the mice.

  • Monitoring: The development of atopic dermatitis symptoms, such as ear thickness (edema), is monitored.

  • Endpoint Analysis: After the treatment period, serum levels of immunoglobulin E (IgE) are measured, and lymph nodes are examined. Histological analysis of ear tissue is performed to assess inflammatory cell infiltration.

Signaling Pathway

The anti-inflammatory effects of BDB are associated with the inhibition of key pro-inflammatory signaling pathways, including the NF-κB and STAT1 pathways.[3]

anti_inflammatory_pathway cluster_0 Signaling Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Phosphorylation TLR4->NFkB STAT1 STAT1 Phosphorylation TLR4->STAT1 BDB BDB BDB->NFkB inhibits BDB->STAT1 inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Proinflammatory_Cytokines promotes transcription STAT1->Proinflammatory_Cytokines promotes transcription

Anti-inflammatory mechanism of BDB via NF-κB and STAT1 inhibition.

Antioxidant Effects of Bromophenols

A significant body of research has documented the in vitro antioxidant properties of various bromophenols using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.[4] However, a notable gap exists in the scientific literature regarding studies that directly compare these in vitro findings with in vivo antioxidant efficacy for the same bromophenol compounds. While cellular antioxidant activity assays provide some insight into bioavailability, comprehensive animal model studies demonstrating a clear correlation with in vitro antioxidant capacity are currently limited.

Conclusion

This comparative guide highlights the therapeutic potential of bromophenols, with a focus on the anticancer agent XK-81 and the anti-inflammatory compound BDB. The data presented demonstrates that while in vitro assays are invaluable for initial screening and mechanistic studies, in vivo models are crucial for validating efficacy and understanding the broader physiological effects. The discrepancy often observed between in vitro potency and in vivo activity underscores the complexity of drug action in a whole-organism context. Future research should aim to bridge the gap between in vitro and in vivo studies, particularly in the area of antioxidant research, to accelerate the translation of these promising marine natural products into clinical applications.

References

A Comparative Guide to Tracking Dyes: Bromophenol Blue vs. Xylene Cyanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, gel electrophoresis is an indispensable technique for the separation of nucleic acids and proteins. A critical component of this process is the use of tracking dyes, which are mixed with samples before loading them onto the gel. These dyes serve two primary purposes: they increase the density of the sample, ensuring it settles into the wells, and they provide a visual marker to monitor the progress of the electrophoresis run. Among the most commonly used tracking dyes are bromophenol blue and xylene cyanol. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate dye for their specific needs.

Key Properties and Performance Comparison

Bromophenol blue and xylene cyanol are both anionic dyes that migrate towards the positive electrode in an electric field.[1] The primary distinction between them lies in their migration rates, which are influenced by their molecular weight, charge, and the electrophoresis conditions.[2]

PropertyBromophenol BlueXylene Cyanol FF
Molecular Formula C₁₉H₁₀Br₄O₅SC₂₅H₂₇N₂NaO₆S₂
Molar Mass 669.96 g/mol 538.61 g/mol
Appearance Light pink to purple crystalline powderDark green crystalline powder
Color in Solution (neutral pH) BlueCyan (blue-green)
General Migration Rate FasterSlower

Despite its higher molecular weight, bromophenol blue migrates faster in agarose (B213101) gels than xylene cyanol. This is attributed to its greater net negative charge.[3] The choice between these two dyes, or their combined use, depends on the size of the DNA fragments being separated. Bromophenol blue is ideal for tracking the migration of smaller fragments, while xylene cyanol is suited for monitoring the separation of larger fragments.[4][5] Using a loading dye containing both provides two migration fronts, offering a broader range for monitoring the run.[5]

Migration Behavior in Agarose Gels

The migration rate of tracking dyes is not constant; it is significantly affected by the concentration of the agarose gel and the type of running buffer used (e.g., TAE or TBE).[6] The following tables summarize the approximate co-migration of bromophenol blue and xylene cyanol with double-stranded DNA fragments of different sizes in various agarose gel concentrations.

Table 1: Dye Migration in TAE Buffer (1x) [6]

Agarose Gel (%)Bromophenol Blue (approx. bp)Xylene Cyanol (approx. bp)
0.5~1150-
0.8~650~4200
1.0~450-500~3000-4000
1.5~250~2000
2.0~150-250~1000
3.0~50-80-

Table 2: Dye Migration in TBE Buffer (0.5x) [6]

Agarose Gel (%)Bromophenol Blue (approx. bp)Xylene Cyanol (approx. bp)
0.5~750-
0.8~450~3000
1.0~300-400~2000
1.5~200~1200
2.0~100~700
3.0--

Note: The migration of dyes can also be influenced by the voltage applied and the run time.

Migration Behavior in Polyacrylamide Gels

For higher resolution separation of smaller nucleic acid fragments or proteins, polyacrylamide gel electrophoresis (PAGE) is often employed. The migration characteristics of bromophenol blue and xylene cyanol also differ in these gels.

Table 3: Dye Migration in Non-denaturing Polyacrylamide Gels [7][8]

Acrylamide Gel (%)Bromophenol Blue (approx. bp)Xylene Cyanol (approx. bp)
3.5100460
5.065260
8.045160
12.02070
15.01560
20.01245

Table 4: Dye Migration in Denaturing Polyacrylamide Gels [7][9]

Acrylamide Gel (%)Bromophenol Blue (approx. nucleotides)Xylene Cyanol (approx. nucleotides)
5.035130-140
6.026106
8.01975
10.01255
20.0828

Experimental Protocol: Preparation of 6X DNA Loading Dye

A common practice is to prepare a concentrated stock solution of the loading dye, which is then mixed with the DNA sample before loading onto the gel.

Materials:

  • Bromophenol blue powder

  • Xylene cyanol FF powder

  • Glycerol (B35011) or Ficoll 400

  • Sterile, deionized water

  • 0.5M EDTA solution (optional)

  • 10% SDS solution (optional)

Procedure for 10 mL of 6X Loading Dye: [10][11]

  • To a 15 mL conical tube, add:

    • 3.0 mL of glycerol (for density)

    • 0.025 g of bromophenol blue

    • 0.025 g of xylene cyanol FF

  • Add sterile, deionized water to bring the total volume to 10 mL.

  • Vortex the tube thoroughly until all components are dissolved. If particulates remain, the solution can be centrifuged and the supernatant transferred to a new tube.

  • Aliquot into smaller volumes and store at 4°C for regular use or at -20°C for long-term storage.

For use, add 1 µL of 6X loading dye to every 5 µL of DNA sample.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and general workflow for utilizing tracking dyes in gel electrophoresis.

G cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis cluster_decision Dye Selection Logic DNA_Sample DNA/RNA Sample Add_Dye Add Loading Dye (containing tracking dye(s)) DNA_Sample->Add_Dye Load_Sample Load Sample into Gel Well Add_Dye->Load_Sample Apply_Field Apply Electric Field Load_Sample->Apply_Field Monitor_Migration Monitor Dye Migration Apply_Field->Monitor_Migration Stop_Run Stop Electrophoresis Monitor_Migration->Stop_Run Stain_Gel Stain Gel (e.g., EtBr, SYBR Safe) Stop_Run->Stain_Gel Visualize Visualize Bands under UV/Blue Light Stain_Gel->Visualize Fragment_Size Expected Fragment Size? Small_Fragments Small (<500 bp) Fragment_Size->Small_Fragments Small Large_Fragments Large (>4 kb) Fragment_Size->Large_Fragments Large Wide_Range Wide Range Fragment_Size->Wide_Range Both Use_BPB Use Bromophenol Blue Small_Fragments->Use_BPB Use_XC Use Xylene Cyanol Large_Fragments->Use_XC Use_Both Use Both Dyes Wide_Range->Use_Both

Caption: Workflow for gel electrophoresis with tracking dye selection.

Conclusion

Both bromophenol blue and xylene cyanol are effective tracking dyes for gel electrophoresis. The choice between them is primarily dictated by the size of the nucleic acid fragments being analyzed. Bromophenol blue, with its faster migration rate, is suitable for smaller fragments, while the slower-migrating xylene cyanol is preferred for larger fragments. For experiments where a wide range of fragment sizes is expected, a combination of both dyes in the loading buffer provides the most comprehensive visual tracking of the electrophoresis progress. Researchers should consult the provided data tables to estimate the migration of their fragments of interest relative to the dye fronts in their specific gel system.

References

Synthetic vs. Natural Bromophenols as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic and natural bromophenols as enzyme inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.

Overview of Bromophenols

Bromophenols are a class of organic compounds containing one or more hydroxyl groups and bromine atoms attached to a benzene (B151609) ring. They are found in various marine organisms, particularly in red algae, and have garnered significant interest due to their diverse biological activities. Both naturally occurring and synthetically derived bromophenols have demonstrated potent inhibitory effects on several key enzymes implicated in various diseases. This guide focuses on a comparative analysis of their efficacy against three crucial enzymes: Acetylcholinesterase (AChE), Tyrosinase, and α-Glucosidase.

Comparative Efficacy: Synthetic vs. Natural Bromophenols

While direct head-to-head studies comparing the enzyme inhibitory activity of a specific bromophenol that has been both isolated from a natural source and chemically synthesized are limited, a comparative analysis can be drawn from the extensive research conducted on various natural and synthetic bromophenols. The data suggests that both natural and synthetic bromophenols exhibit significant enzyme inhibitory potential.

Recent studies have revealed that synthetic derivatives of natural bromophenols show potent inhibitory effects against key cholinesterases, suggesting their potential as lead compounds for developing new neurotherapeutic drugs.[1] These synthetic compounds have demonstrated significant acetylcholinesterase inhibitory activities, with IC50 values reaching the microgram level, and have been shown to effectively improve memory dysfunction.[1]

The following tables summarize the inhibitory activities (IC50 and Kᵢ values) of various synthetic and natural bromophenols against Acetylcholinesterase, Tyrosinase, and α-Glucosidase.

Table 1: Acetylcholinesterase (AChE) Inhibition
Compound TypeCompound Name/DerivativeIC₅₀KᵢSource Organism (for Natural)Reference
Synthetic Bromophenol derivatives (diaryl methanes)8.35 - 21.00 nM6.54 - 24.86 nM-[2]
Synthetic Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate & derivatives-0.13 - 14.74 nM-[3][4][5]
Natural 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol--Symphyocladia latiuscula
Natural 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether--Symphyocladia latiuscula
Natural Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether--Symphyocladia latiuscula
Table 2: Tyrosinase Inhibition
Compound TypeCompound Name/DerivativeIC₅₀KᵢSource Organism (for Natural)Reference
Synthetic (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)~20 µM--
Natural Bis(2,3-dibromo-4,5-dihydroxyphenyl)methane-Lower than asymmetric dimersOdonthalia corymbifera[4]
Natural Bis(2,3-dibromo-4,5-dihydroxybenzyl)ether-Lower than asymmetric dimersOdonthalia corymbifera[4]
Table 3: α-Glucosidase Inhibition
Compound TypeCompound Name/DerivativeIC₅₀KᵢSource Organism (for Natural)Reference
Synthetic Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate & derivatives-63.96 - 206.78 nM-[3][4][5]
Natural Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether0.098 µM0.068 µMPolyopes lancifolia
Natural 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol6.94 ± 0.11 µM-Symphyocladia latiuscula[6]
Natural 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether3.45 ± 0.05 µM-Symphyocladia latiuscula[6]
Natural Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether)1.92 ± 0.02 µM-Symphyocladia latiuscula[6]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (bromophenols) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

  • Add 25 µL of the test compound solution at various concentrations to the sample wells. For the control wells (100% activity), add 25 µL of the solvent.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Add 50 µL of the DTNB solution to all wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the oxidation of L-tyrosine to dopachrome (B613829) by tyrosinase.

Materials:

  • Mushroom tyrosinase enzyme solution

  • L-tyrosine solution (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds (bromophenols) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase enzyme solution to each well.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-tyrosine solution.

  • Incubate the plate at the same temperature for a set duration (e.g., 20 minutes).

  • Measure the absorbance of the formed dopachrome at 475-490 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity, which is involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • Test compounds (bromophenols) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of the α-glucosidase enzyme solution to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

  • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding 50 µL of the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the signaling pathways affected by the inhibition of the respective enzymes and a general experimental workflow for assessing enzyme inhibition.

Signaling Pathways

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle ACh_Release ACh_Vesicle->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse Release AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_Uptake AChE->Choline_Uptake Choline + Acetate Choline_Uptake->Choline Reuptake Bromophenol Bromophenol Inhibitor Bromophenol->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Cholinergic signaling pathway and AChE inhibition.

Melanin_Biosynthesis_Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase Tyrosinase Bromophenol Bromophenol Inhibitor Bromophenol->Tyrosinase Inhibition

Melanin biosynthesis pathway and tyrosinase inhibition.

Carbohydrate_Metabolism_Pathway Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Dietary_Carbohydrates->Disaccharides Amylase Monosaccharides Monosaccharides (Glucose) Disaccharides->Monosaccharides α-Glucosidase Bloodstream Bloodstream Monosaccharides->Bloodstream Absorption Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Bromophenol Bromophenol Inhibitor Bromophenol->Alpha_Glucosidase Inhibition

Carbohydrate metabolism and α-glucosidase inhibition.
Experimental and Logical Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Mix_Components Mix Enzyme, Buffer, and Inhibitor in Microplate Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Incubate Incubate for a Defined Time Add_Substrate->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Measure_Signal Measure Absorbance or Fluorescence Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC₅₀/Kᵢ Values Calculate_Inhibition->Determine_IC50

General workflow for enzyme inhibition assays.

Conclusion

Both synthetic and natural bromophenols are potent inhibitors of clinically relevant enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. The available data indicates that synthetic derivatives can be designed to have very high potency, often in the nanomolar range. Natural bromophenols also exhibit strong inhibitory activities, with some compounds showing greater efficacy than standard clinical inhibitors. The choice between synthetic and natural bromophenols may depend on factors such as desired potency, specificity, ease of production, and potential for structural modification to optimize therapeutic properties. Further research involving direct comparative studies of synthetic and naturally isolated identical bromophenols would be invaluable in fully elucidating any subtle differences in their biological efficacy.

References

A Comparative Guide to Inter-Laboratory Analysis of Bromophenols in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of bromophenols in various environmental matrices. The data and protocols presented are compiled from peer-reviewed studies to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing analytical methods. The objective is to facilitate a clearer understanding of the performance of different techniques as reported in the literature, thereby guiding experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative performance data for bromophenol analysis from various studies. These tables are intended to provide a snapshot of the capabilities of different analytical methods as reported, enabling a comparative assessment of key performance indicators such as limits of detection, quantification, and recovery rates.

Table 1: Comparison of Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Bromophenol Analysis in Water Samples

CompoundMethodMDL (ng/L)LOQ (ng/L)Reference
2-Bromophenol (2-BP)HPLC-ESI-MS/MS0.1 - 13.9-[1]
4-Bromophenol (4-BP)HPLC-ESI-MS/MS0.1 - 13.9-[1]
2,4-Dibromophenol (2,4-DBP)HPLC-ESI-MS/MS0.1 - 13.9-[1]
2,6-Dibromophenol (B46663) (2,6-DBP)HPLC-ESI-MS/MS0.1 - 13.9-[1]
2,4,6-Tribromophenol (2,4,6-TBP)HPLC-ESI-MS/MS0.1 - 13.9-[1]
2-Bromophenol (2-BP)RP-HPLC/UV127,000-[2]
4-Bromophenol (4-BP)RP-HPLC/UV179,000-[2]
2,4-Dibromophenol (2,4-DBP)RP-HPLC/UV89,000-[2]
2,6-Dibromophenol (2,6-DBP)RP-HPLC/UV269,000-[2]
2,4,6-Tribromophenol (2,4,6-TBP)RP-HPLC/UV232,000-[2]
Various BromophenolsHPLC with UV detection< 40,000< 120,000[3][4]

Note: MDLs and LOQs can be influenced by the sample matrix. The HPLC-ESI-MS/MS method was tested on river and seawater, while the RP-HPLC/UV method was developed for fish meat analysis. The HPLC with UV detection method was for analysis in red algae.

Table 2: Recovery and Precision Data for Bromophenol Analysis

MatrixMethodAnalyte(s)Recovery (%)Precision (% RSD)Reference
River and SeawaterHPLC-ESI-MS/MSSpiked Bromophenols64 - 1000.4 - 11[1]
Red AlgaHPLC with UV detectionSpiked Bromophenols95.07 - 104.93Intra-day: ≤ 6.28, Inter-day: ≤ 5.21[3][4]
WaterGC-MS after acetylationHBCD, TBBPA, BPs76.2 - 98.12.0 - 28.5[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are summaries of key experimental protocols cited in this guide.

Method 1: Solid Phase Extraction followed by HPLC-MS/MS for Aqueous Samples[1]
  • Sample Preparation: Aqueous samples must be acidified after collection to prevent the rapid degradation of bromophenols.

  • Extraction and Purification: Solid-phase extraction (SPE) is employed to extract and clean up the water samples.

  • Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry with an electrospray ionization source (HPLC-ESI-MS/MS) is used for identification and quantification.

  • Note: This method successfully separated and detected fourteen out of fifteen target brominated phenols, with 2,6-dibromophenol having a low response.

Method 2: RP-HPLC/UV for Bromophenol Analysis in Marine Fishes[2]
  • Extraction: A combined steam distillation-solvent extraction with pentane/diethyl ether (6:4) is used to isolate bromophenols from fish meat.

  • Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is performed on a Lichrospher 100 RP-18 column with a water:acetonitrile gradient.

  • Detection: Absorbance is monitored at 286 nm for 2-BP, 4-BP, 2,4-DBP, and 2,6-DBP, and at 297 nm for 2,4,6-TBP.

Method 3: HPLC with UV Detection for Bromophenolic Compounds in Red Alga[3][4]
  • Extraction: Methanolic extraction from the red alga Vertebrata lanosa.

  • Analysis: HPLC separation using a Phenomenex C8(2) Luna column with a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile.

  • Detection: UV detection at 210 nm.

Mandatory Visualization

The following diagrams illustrate key processes related to bromophenol analysis and formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Biota) Acidification Acidification (for water samples) Sample->Acidification Extraction Extraction (SPE, LLE, etc.) Acidification->Extraction Cleanup Clean-up Extraction->Cleanup Separation Chromatographic Separation (HPLC, GC) Cleanup->Separation Detection Detection (MS, UV, etc.) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of bromophenols in environmental samples.

bromophenol_formation Phenol Phenol Monobromophenol Monobromophenols (e.g., 2-BP, 4-BP) Phenol->Monobromophenol + HOBr Bromide Bromide (Br⁻) Hypobromous_acid Hypobromous Acid (HOBr) Chlorine Chlorine (Cl₂) Chlorine->Hypobromous_acid + Br⁻ Dibromophenol Dibromophenols (e.g., 2,4-DBP, 2,6-DBP) Monobromophenol->Dibromophenol + HOBr Tribromophenol 2,4,6-Tribromophenol (2,4,6-TBP) Dibromophenol->Tribromophenol + HOBr

Caption: Formation pathway of bromophenols during chlorination of drinking water containing bromide.[6]

References

A Comparative Analysis of Bromophenols and Other Halogenated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Scientific Professionals

This guide provides an objective comparison of the performance, mechanisms, and environmental profiles of bromophenol-based flame retardants (FRs) against other common halogenated flame retardants. The information is intended for researchers, scientists, and professionals in material science and drug development to inform material selection and safety assessments. All quantitative data is supported by experimental findings from standardized tests.

Mechanisms of Halogenated Flame Retardants

Halogenated flame retardants, including brominated and chlorinated compounds, primarily function through two distinct mechanisms: gas-phase inhibition and condensed-phase action. The efficiency of a flame retardant is often linked to its ability to disrupt the combustion cycle at one or both of these phases.

  • Gas-Phase Inhibition: This is the principal mechanism for most brominated flame retardants (BFRs).[1][2] Upon heating, the C-Br bond cleaves, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, replacing them with less reactive Br• radicals, which ultimately quenches the flame.[1][3] This process cools the system and suppresses the generation of flammable gases.[1]

  • Condensed-Phase Action: In the solid phase of the polymer, some flame retardants act by promoting the formation of a stable, insulating layer of char.[1][2] This char layer limits the release of flammable volatile compounds into the gas phase and shields the underlying polymer from heat, thus slowing decomposition.[1] While more characteristic of phosphorus-based FRs, some halogenated compounds can contribute to charring.

Below is a diagram illustrating the two primary pathways of flame retardant action.

G cluster_0 Combustion Cycle (Without FR) cluster_1 Flame Retardant Intervention Heat Heat Source Polymer Polymer Decomposition Heat->Polymer Volatiles Flammable Volatiles Polymer->Volatiles Combustion Gas-Phase Combustion (H•, OH• Radicals) Volatiles->Combustion Combustion->Heat Exothermic Reaction GasPhase Gas-Phase Inhibition (e.g., Bromophenols) GasPhase->Combustion Radical Trapping (Flame Quenching) CondensedPhase Condensed-Phase Action (Char Formation) CondensedPhase->Polymer Forms Insulating Char Layer CondensedPhase->Volatiles Reduces Fuel Release

Caption: High-level comparison of gas-phase and condensed-phase flame retardant mechanisms.

Performance and Efficacy: A Quantitative Comparison

The performance of flame retardants is evaluated using standardized tests that measure ignitability, flame spread, and heat release. Key metrics include the Limiting Oxygen Index (LOI), UL 94 vertical burn rating, and data from Cone Calorimetry. Below, tables summarize the performance of Tetrabromobisphenol A (TBBPA), a prominent bromophenol, compared to other halogenated FRs in common polymer matrices like High Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS).

Table 1: Flame Retardancy Performance Data

Flame Retardant (FR) Polymer Matrix Loading (wt%) Limiting Oxygen Index (LOI) (%) UL 94 Rating (3.2 mm) Peak Heat Release Rate (pHRR) (kW/m²)
None HIPS 0 18-19 HB ~1100
DecaBDE / Sb₂O₃ HIPS 12 / 4 28-32 V-0 Not Specified
TBBPA ABS 15-20 ~27 V-0 ~150-200
Dechlorane Plus Polyamide 6 21 38 V-0 Not Specified
None ABS 0 18.5 HB ~1050[4]

| FR Compound* | ABS | 15 | Not Specified | V-0 | ~250[4] |

*Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison is most accurate when from a single study. FR Compound in ABS refers to a phosphorus-based system used for comparison.[4] HIPS data is representative of typical formulations.

Table 2: Thermal Stability and Char Yield

Flame Retardant (FR) Polymer Matrix Onset Decomposition Temp. (Td 5%) (°C) Char Yield at 700°C (%)
None LDPE 419-448 < 1
Halogen-Free FR LDPE 330-422 5-25
TBBPA Epoxy Resin ~330-350 ~20-30

| DecaBDE | HIPS | ~340-400 | ~5-10 |

*Note: Data compiled from studies on different polymer systems. Halogen-free FR data is from a study on LDPE for comparative context.[5] TBBPA and DecaBDE data are typical values.

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to ensure reproducibility and comparability.

3.1. UL 94 Vertical Burning Test

This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a flame.

  • Apparatus: A laboratory Bunsen burner, a test chamber free of drafts, a specimen holder, and a timer. A piece of surgical cotton is placed below the specimen.[3]

  • Specimen: A rectangular bar, typically 125 mm x 13 mm, conditioned at 23°C and 50% relative humidity for at least 48 hours.[2]

  • Procedure:

    • The specimen is clamped vertically.[2]

    • A 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then withdrawn.[3][6]

    • The duration of any flaming combustion (afterflame time, t₁) is recorded.[2]

    • As soon as flaming ceases, the flame is immediately reapplied for another 10 seconds and withdrawn.[2]

    • The second afterflame time (t₂) and any subsequent glowing combustion time (t₃) are recorded.[7]

    • Observations are made as to whether flaming drips ignite the cotton below.[3]

  • Classification:

    • V-0: No specimen has an afterflame time > 10s; total afterflame for 5 specimens < 50s; no specimen burns to the clamp; no flaming drips ignite the cotton.[2]

    • V-1: No specimen has an afterflame time > 30s; total afterflame for 5 specimens < 250s; no specimen burns to the clamp; no flaming drips ignite the cotton.[2]

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.[7]

3.2. Cone Calorimetry (ASTM E1354 / ISO 5660)

This is one of the most significant bench-scale tests for quantifying the fire characteristics of materials under simulated real-world conditions.[8] It measures heat release rate, smoke production, and mass loss based on the principle of oxygen consumption calorimetry.[9]

  • Apparatus: A conical radiant heater, a load cell to measure mass, a spark igniter, and an exhaust system with gas analyzers (O₂, CO, CO₂).[10][11]

  • Specimen: A flat 100 mm x 100 mm sample, with a maximum thickness of 50 mm, wrapped in aluminum foil on the back and edges.[1]

  • Procedure:

    • The specimen is placed on the load cell horizontally below the conical heater.[11]

    • The heater subjects the specimen to a constant radiant heat flux, typically 35 or 50 kW/m².[1]

    • The spark igniter is positioned above the sample to ignite the flammable pyrolysis gases.[1]

    • Combustion products are collected by the exhaust hood, where the oxygen concentration and flow rate are continuously measured.[1]

    • The test continues until flaming ceases or for a predetermined duration (e.g., 60 minutes).[1]

  • Key Data Output: Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), Total Heat Released (THR), and Mass Loss Rate.[10]

The workflow for a cone calorimetry experiment is outlined in the diagram below.

G cluster_workflow Cone Calorimetry Workflow (ASTM E1354) cluster_data Key Outputs Prep 1. Sample Preparation (100x100mm, foil wrap) Cond 2. Conditioning (23°C, 50% RH) Prep->Cond Calib 3. Instrument Calibration (Heat Flux, Gas Analyzer) Cond->Calib Mount 4. Mounting (On Load Cell) Calib->Mount Expose 5. Exposure (Set Heat Flux, e.g., 50 kW/m²) Mount->Expose Ignite 6. Ignition (Spark Igniter) Expose->Ignite Measure 7. Measurement (O₂ Depletion, Mass Loss) Ignite->Measure Analyze 8. Data Analysis Measure->Analyze HRR Heat Release Rate (HRR) Analyze->HRR TTI Time to Ignition (TTI) Analyze->TTI THR Total Heat Released (THR) Analyze->THR MassLoss Mass Loss Rate Analyze->MassLoss

Caption: Workflow for evaluating flame retardant performance using Cone Calorimetry.

Environmental and Toxicological Profiles

A critical aspect of comparing flame retardants is their environmental fate and toxicological impact. Halogenated FRs, particularly brominated compounds, have faced scrutiny for their persistence, bioaccumulation, and potential toxicity.[12]

  • Persistence and Bioaccumulation: Many legacy BFRs are persistent organic pollutants (POPs) that resist degradation in the environment.[13] Their lipophilic nature facilitates bioaccumulation in the fatty tissues of organisms, leading to biomagnification up the food chain.[12] Newer compounds like Dechlorane Plus are also very persistent and bioaccumulative.[14] In contrast, reactive bromophenols like TBBPA, when chemically bound into a polymer matrix, are less likely to be released into the environment.[10] However, the additive form of TBBPA can still pose risks.

  • Toxicity: Exposure to certain BFRs has been linked to adverse health effects, including endocrine disruption, neurodevelopmental issues, and reproductive toxicity.[4][13] Bromophenols, for instance, have been shown to interfere with endocrine hormone metabolism.[15] A key concern during the combustion of any halogenated FR is the potential formation of toxic polybrominated or polychlorinated dibenzodioxins and furans.[13]

Table 3: Comparative Environmental & Toxicological Data

Flame Retardant Type Persistence Bioaccumulation Potential Aquatic Toxicity (Fish 96h LC₅₀) Key Concerns
TBBPA Bromophenol Moderate to High Low (if reactive), Moderate (if additive) 0.17 - 4.2 mg/L Endocrine disruption, toxic to aquatic life.[13]
DecaBDE Brominated Ether Very High High >500 mg/L (low water solubility) PBT substance, neurodevelopmental effects.[16]

| Dechlorane Plus | Chlorinated Alicyclic | Very High | High (BCF > 5000)[14] | > Water Solubility | PBT substance, potential for endocrine disruption.[14] |

*Note: PBT = Persistent, Bioaccumulative, and Toxic. LC₅₀ is the concentration lethal to 50% of the test population. High LC₅₀ values for poorly soluble compounds may reflect the limit of solubility rather than low toxicity.

The diagram below illustrates the environmental pathway for additive flame retardants.

G cluster_release Source & Release cluster_transport Environmental Transport cluster_uptake Bioaccumulation Product Consumer Products (Plastics, Electronics) Release Leaching & Abrasion (from additive FRs) Product->Release Disposal Improper Disposal & E-Waste Product->Disposal Environment Enters Environment (Soil, Water, Air) Release->Environment Disposal->Environment Transport Long-Range Transport (Atmospheric & Oceanic) Environment->Transport Organisms Uptake by Lower Organisms Environment->Organisms FoodChain Biomagnification (Up the Food Chain) Organisms->FoodChain Apex Accumulation in Apex Predators & Humans FoodChain->Apex

Caption: Environmental fate and bioaccumulation of additive halogenated flame retardants.

Conclusion

The selection of a flame retardant involves a trade-off between fire safety performance, cost, and environmental/toxicological impact.

  • Bromophenols (e.g., TBBPA): Offer effective flame retardancy, particularly in ABS and epoxy resins. When used in their reactive form, they present a lower risk of leaching and bioaccumulation compared to additive BFRs. However, concerns about their endocrine-disrupting potential and aquatic toxicity remain.

  • Other Brominated FRs (e.g., DecaBDE): Historically valued for their high efficiency in a wide range of polymers. However, their significant persistence, bioaccumulation, and toxicity have led to widespread restrictions and phase-outs.

  • Chlorinated FRs (e.g., Dechlorane Plus): Used as alternatives to some BFRs, they also exhibit high persistence and bioaccumulation, raising similar environmental concerns and leading to regulatory scrutiny.

For researchers and developers, the trend is moving towards halogen-free alternatives, which often act in the condensed phase and can offer a better environmental profile with reduced toxic smoke generation. However, halogenated compounds, particularly reactive bromophenols, continue to play a role in applications demanding high-performance fire safety where their integration into the polymer matrix can mitigate environmental release. A thorough risk assessment, considering the entire product lifecycle, is essential for responsible material formulation.

References

A Comparative Guide to the Validation of Analytical Methods for Bromophenol Detection in Human Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants such as bromophenols in human breast milk is critical for assessing infant exposure and understanding potential health risks. This guide provides a comparative overview of validated analytical methods for the determination of bromophenols in this complex biological matrix, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Comparison of Analytical Methods

The selection of an appropriate analytical method for bromophenol detection in human breast milk depends on several factors, including the specific bromophenol congeners of interest, required sensitivity, sample throughput, and available instrumentation. GC-MS and LC-MS/MS are the most powerful and commonly employed techniques due to their high selectivity and sensitivity.

Table 1: Performance Comparison of GC-MS and HPLC-based Methods for Phenolic Compound Analysis in Human Breast Milk and Similar Matrices

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, with mass spectrometric detection.Separation based on polarity, with mass spectrometric detection.
Sample Preparation Typically requires liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a mandatory derivatization step (e.g., acetylation or silylation) to increase analyte volatility.[1][2]Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), SPE, and dispersive liquid-liquid microextraction (DLLME) are common.[3][4] Derivatization is generally not required.
Limit of Detection (LOD) Can reach low picogram levels. For 19 bromophenol congeners, equipment detection limits were reported in the range of 0.39-1.26 pg after derivatization.[2] For other phenols, LODs can be in the ng/L range.[5]High sensitivity, with LODs often in the sub-ng/mL range. For bisphenols in breast milk, LODs of 0.5–2.1 ng/mL (HPLC-FLD) and <1 ng/mL (LC-MS/MS) have been reported.[3][4]
Limit of Quantification (LOQ) For bisphenols, LOQs can be around 0.10 ng/mL.[6] For other phenols, LOQs as low as 3.9-4.7 ng/mL have been noted in other biological matrices.[7]For bisphenols in breast milk, LOQs of 1.4–6.3 ng/mL (HPLC-FLD) have been achieved.[3][8]
Accuracy (Recovery) Generally good, with reported recoveries for similar compounds ranging from 64% to over 100%.[5] For 2,6-Dibromophenol in flatfish, recovery was 81.4 - 86.2%.[7]Typically ranges from 80% to 120%. For bisphenols, recoveries of 67–110% and 83-115% have been demonstrated in breast milk.[3][6][8]
Precision (RSD%) Intra-day precision is often ≤ 5%. For analogues, RSDs of 0.4 - 11% have been reported.[5][7]Generally < 15-20%. For bisphenols, RSDs were mostly below 17%.[8] For other compounds, intra-day and inter-day precision were reported as <8.7% and <10.4%, respectively.[9]
Advantages High resolution for complex mixtures, excellent sensitivity, and provides structural information for compound identification.[5]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, and generally requires less sample preparation (no derivatization).[4][5]
Disadvantages Derivatization adds a step to the workflow and can introduce variability.[5] Not ideal for thermally unstable compounds.Matrix effects can be a significant issue, potentially causing ion suppression or enhancement, which requires careful validation and mitigation strategies.[10]

Note: Data for other phenolic compounds like bisphenols were included due to the limited availability of complete validation datasets for a wide range of bromophenols specifically in human breast milk. These values provide a reliable estimate of expected performance.

Experimental Protocols

A robust and validated methodology is crucial for generating reliable data. Below are detailed protocols for the key experimental stages in the analysis of bromophenols in human breast milk.

Sample Collection and Storage

Proper sample handling is essential to maintain sample integrity.

  • Collection: Mothers should collect milk samples into pre-cleaned polypropylene (B1209903) tubes.[11] It is recommended to completely drain one breast for the sample.[12]

  • Pre-collection instructions: To ensure sample purity, mothers should wash the breast and nipple with warm water only (no soaps or cleansers).[12]

  • Storage: Immediately after collection, samples should be stored at –20°C or lower until analysis to prevent degradation of the target analytes.[11]

Sample Preparation and Extraction

The goal of sample preparation is to isolate the bromophenols from the complex milk matrix (fats, proteins, lactose) and concentrate them for analysis.

Method A: Dispersive Liquid-Liquid Microextraction (DLLME)

This method is valued for being fast, cheap, and environmentally friendly.[3][4]

  • Protein Precipitation: To a 0.5 mL aliquot of human breast milk, add 0.5 mL of acetonitrile (B52724) (ACN). Vortex vigorously and centrifuge twice (e.g., at 6000 rpm) to pellet the precipitated proteins.[3]

  • Dilution: Take the supernatant and dilute it to 5 mL with deionized water.[3]

  • Extraction: Prepare an extraction mixture of a disperser solvent (e.g., ACN) and an extraction solvent (e.g., a chlorinated solvent). Rapidly inject this mixture into the diluted sample. A cloudy solution will form.

  • Phase Separation: Centrifuge to separate the phases. The bromophenols will be concentrated in the small volume of the extraction solvent at the bottom of the tube.

  • Analysis: Collect the sedimented phase for injection into the HPLC or GC-MS system.

Method B: Solid-Phase Extraction (SPE)

SPE is a common and robust technique for cleaning up complex samples.[1]

  • Enzymatic Hydrolysis (Optional): To determine total bromophenol concentrations (free and conjugated), samples may be incubated with an enzyme like β-glucuronidase to deconjugate metabolites.[1][4]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol (B129727) followed by deionized water.[1]

  • Sample Loading: Load the pre-treated (and potentially hydrolyzed) milk sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified deionized water) to remove interferences.[1]

  • Drying: Thoroughly dry the cartridge under a stream of nitrogen.[1]

  • Elution: Elute the bromophenols with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Concentration: Evaporate the eluate to near dryness and reconstitute in a solvent suitable for the analytical instrument.[1]

Derivatization (for GC-MS Analysis)

To improve the volatility and chromatographic behavior of bromophenols for GC-MS analysis, a derivatization step is necessary.[5]

  • Reagent: Acetic anhydride (B1165640) is an effective reagent for the acetylation of bromophenols.[2] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used.[5]

  • Procedure: Add the derivatizing agent to the dried extract.

  • Reaction: Heat the mixture (e.g., at 60°C for 30 minutes) to ensure the reaction goes to completion.[1]

  • Analysis: The derivatized sample is then ready for injection into the GC-MS.

Instrumental Analysis

GC-MS Conditions (Example for Derivatized Bromophenols)

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate the different bromophenol congeners.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.[10]

  • Detection: Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[10]

LC-MS/MS Conditions (Example for Bromophenols)

  • Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.[4]

  • Column: A reverse-phase column (e.g., C18 or C8).[13][14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[14]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, providing high selectivity by monitoring specific precursor-product ion transitions.

Visualizations

To better illustrate the analytical process, the following diagrams outline the general experimental workflow and the metabolic context of bromophenol analysis.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis sample Human Breast Milk Sample (Stored at -20°C) protein_precip Protein Precipitation (e.g., with Acetonitrile) sample->protein_precip hydrolysis Enzymatic Hydrolysis (Optional, for total BPs) protein_precip->hydrolysis extraction Extraction & Cleanup (SPE, LLE, or DLLME) hydrolysis->extraction concentrate Evaporation & Reconstitution extraction->concentrate derivatization Derivatization (e.g., Acetylation) Required for GC-MS concentrate->derivatization lcms LC-MS/MS Analysis concentrate->lcms gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis lcms->data_analysis

Caption: General experimental workflow for bromophenol analysis.

metabolic_pathway PBDEs Polybrominated Diphenyl Ethers (PBDEs - Parent Flame Retardants) Metabolism1 Phase I Metabolism (Oxidative Debromination, Ether Bond Cleavage) PBDEs->Metabolism1 BPs Bromophenols (e.g., Dibromophenols) Target Analytes Metabolism1->BPs Metabolism2 Phase II Metabolism (Conjugation) BPs->Metabolism2 Conjugates Glucuronide & Sulfate Conjugates Metabolism2->Conjugates Excretion Excretion / Transfer to Breast Milk Conjugates->Excretion

Caption: Metabolic pathway of PBDEs to bromophenol conjugates.

References

Safety Operating Guide

Proper Disposal Procedures for Brominated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of brominated phenols, such as 2-bromophenol, 3-bromophenol, and 4-bromophenol. It is crucial to handle these compounds with care due to their potential hazards. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][2]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[3]

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Protective Clothing: A lab coat or overall should be worn to avoid skin contact.[4]

  • Respiratory Protection: If working with powders or in an area with inadequate ventilation, a dust respirator may be necessary.[2]

Facilities that store or use brominated phenols should be equipped with an eyewash station and an emergency shower.[1][5][6]

Hazard Summary for Bromophenol Isomers

The following table summarizes key hazard information for different bromophenol isomers, which is critical for safe handling during the disposal process.

Chemical NameCAS NumberPrimary HazardsGHS Hazard Statements
2-Bromophenol 95-56-7Harmful if swallowed; Causes skin and eye irritation; Causes respiratory tract irritation.[5]H302, H315, H319, H335
3-Bromophenol 591-20-8Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.H302, H315, H319, H335
4-Bromophenol 106-41-2Harmful if swallowed; Causes skin irritation; Toxic to aquatic life.[3]H302, H315, H401[3]
Bromophenol Blue 115-39-9Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation.[7]H302, H312, H332, H319

Step-by-Step Disposal Protocol

The disposal of brominated phenols must be handled as hazardous waste. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[8]

  • Consult Local Regulations: Before initiating any disposal method, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office.[2][8] Review and adhere to all local, state, and federal regulations regarding chemical waste disposal, as these can vary significantly.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure brominated phenol (B47542) waste and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[8][9]

    • Liquid Waste: Solutions containing brominated phenols should be collected in a separate, dedicated, sealed, and clearly labeled waste container.[8] Do not mix with other waste streams unless explicitly permitted by your EHS guidelines.[9]

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container with a secure cap for collecting the waste.[9]

    • The container must be clearly labeled as "Hazardous Waste."[9]

    • The label must include:

      • The full chemical name (e.g., "4-Bromophenol Waste").[9]

      • An indication of the hazards (e.g., "Toxic," "Irritant").[8]

      • The date waste was first added.[9]

      • The name of the lab manager or principal investigator.[9]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, such as in a fume hood or a secondary containment bin.[9]

    • Ensure the storage area is away from incompatible materials like oxidizing agents, acid chlorides, and acid anhydrides.[5][6]

  • Professional Disposal:

    • Once the waste container is full or the associated experiments are complete, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[8][9]

    • The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a specially designed hazardous waste incinerator.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of brominated phenols.

Bromophene_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Start: Brominated Phenol Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult Consult Institutional EHS & Local/State/Federal Regulations ppe->consult waste_type Waste Type? consult->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) waste_type->liquid_waste Liquid containerize Use Designated, Leak-Proof, Chemically Compatible Container solid_waste->containerize liquid_waste->containerize label_reqs Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date containerize->label_reqs storage Store Sealed Container in Designated Satellite Area (e.g., Fume Hood) label_reqs->storage contact_ehs Contact EHS or Licensed Hazardous Waste Company for Pickup storage->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Disposal workflow for brominated phenols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.